7-Fluoro-4-methoxyquinoline
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-fluoro-4-methoxyquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO/c1-13-10-4-5-12-9-6-7(11)2-3-8(9)10/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWMSWJQPHXCNNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=CC(=CC2=NC=C1)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
7-Fluoro-4-methoxyquinoline synthesis pathway
An In-depth Technical Guide to the Synthesis of 7-Fluoro-4-methoxyquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a key heterocyclic scaffold found in numerous compounds of medicinal interest. Its synthesis is of significant importance for the development of novel therapeutic agents. This technical guide outlines a robust and versatile multi-step synthetic pathway commencing from the readily available starting material, 3-fluoroaniline. The core of this synthesis involves the construction of the quinoline ring system via the Gould-Jacobs reaction, followed by functional group manipulation at the C4 position to yield the target molecule. This document provides detailed experimental protocols, quantitative data, and logical workflow diagrams to facilitate its application in a research and development setting.
Overview of the Synthetic Pathway
The synthesis of this compound is achieved through a three-step sequence. The overall strategy involves:
-
Step 1: Gould-Jacobs Reaction: Construction of the 7-fluoro-4-hydroxyquinoline core by reacting 3-fluoroaniline with diethyl ethoxymethylenemalonate (DEEM), followed by thermal cyclization and subsequent saponification/decarboxylation.
-
Step 2: Chlorination: Conversion of the 4-hydroxyl group to a more reactive chloro group using phosphorus oxychloride (POCl₃) to produce 7-fluoro-4-chloroquinoline.
-
Step 3: Methoxylation: Nucleophilic aromatic substitution of the 4-chloro group with a methoxy group using sodium methoxide to afford the final product, this compound.
This pathway is highly adaptable and relies on well-established chemical transformations, ensuring reproducibility and scalability.
Caption: Overall synthesis pathway for this compound.
Detailed Experimental Protocols
Step 1: Synthesis of 7-Fluoro-4-hydroxyquinoline
This step utilizes the Gould-Jacobs reaction, a classical method for quinoline synthesis.[1][2][3] It proceeds in three stages: condensation, thermal cyclization, and finally, saponification followed by decarboxylation.
Caption: Experimental workflow for the Gould-Jacobs reaction.
Experimental Protocol:
-
Condensation: In a round-bottom flask fitted with a distillation apparatus, combine 3-fluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq). Heat the mixture in an oil bath at 110-120°C for 2 hours. Ethanol generated during the reaction is removed by distillation.
-
Cyclization: In a separate flask, heat a high-boiling solvent such as diphenyl ether or Dowtherm A to 250°C. Add the crude condensation product dropwise to the hot solvent under vigorous stirring. Maintain the temperature for 15-30 minutes after the addition is complete.
-
Isolation of Ester: Cool the reaction mixture to below 100°C and dilute with an equal volume of petroleum ether or hexane. The precipitate, ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate, is collected by filtration, washed with hexane, and dried.
-
Saponification & Decarboxylation: Suspend the crude ester in a 10% aqueous sodium hydroxide solution and reflux for 2-3 hours until a clear solution is obtained. Cool the solution to room temperature and acidify with concentrated hydrochloric acid or acetic acid to a pH of ~4-5. The precipitated 7-fluoro-4-hydroxyquinoline-3-carboxylic acid is collected by filtration. The moist solid is then heated at its melting point (or in a high-boiling solvent) until gas evolution (CO₂) ceases.
-
Purification: The resulting solid, 7-fluoro-4-hydroxyquinoline, is cooled and can be purified by recrystallization from ethanol or a similar suitable solvent.
| Parameter | Value |
| Reactants | 3-Fluoroaniline, Diethyl ethoxymethylenemalonate |
| Cyclization Temp. | ~250 °C |
| Hydrolysis | 10% NaOH (aq), Reflux |
| Typical Yield | 60-75% (over 3 stages) |
Step 2: Synthesis of 7-Fluoro-4-chloroquinoline
This step involves the dehydroxy-chlorination of the 4-quinolone tautomer of 7-fluoro-4-hydroxyquinoline. Phosphorus oxychloride (POCl₃) is a standard and effective reagent for this transformation.[4][5]
Experimental Protocol:
-
Place 7-fluoro-4-hydroxyquinoline (1.0 eq) in a round-bottom flask equipped with a reflux condenser and a gas trap for HCl.
-
Carefully add phosphorus oxychloride (POCl₃, 3-5 eq) to the flask. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.
-
Heat the mixture to reflux (approx. 105-110°C) and maintain for 2-4 hours. The reaction progress can be monitored by TLC.
-
After the reaction is complete, cool the mixture to room temperature and carefully remove the excess POCl₃ under reduced pressure.
-
Slowly and cautiously pour the cooled residue onto crushed ice with vigorous stirring. This is a highly exothermic process.
-
Neutralize the acidic solution with a base, such as aqueous ammonia or sodium carbonate solution, until the pH is approximately 8-9.
-
The precipitated solid, 7-fluoro-4-chloroquinoline, is collected by filtration, washed thoroughly with cold water, and dried under vacuum.
| Parameter | Value |
| Reactant | 7-Fluoro-4-hydroxyquinoline |
| Reagent | Phosphorus oxychloride (POCl₃) |
| Reaction Temp. | Reflux (~110°C) |
| Reaction Time | 2-4 hours |
| Typical Yield | 85-95% |
Step 3: Synthesis of this compound
The final step is a nucleophilic aromatic substitution (SNAr) where the chloro group at the C4 position is displaced by a methoxide anion.
Experimental Protocol:
-
Prepare a solution of sodium methoxide by carefully dissolving sodium metal (1.1 eq) in anhydrous methanol in a round-bottom flask under a nitrogen atmosphere.
-
Once the sodium has completely reacted, add 7-fluoro-4-chloroquinoline (1.0 eq) to the sodium methoxide solution.
-
Heat the reaction mixture to reflux (approx. 65°C) for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Partition the residue between water and a suitable organic solvent, such as dichloromethane or ethyl acetate.
-
Separate the organic layer, and extract the aqueous layer two more times with the organic solvent.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Remove the solvent in vacuo to yield the crude product.
-
Purify the crude this compound by column chromatography on silica gel or by recrystallization.
| Parameter | Value |
| Reactant | 7-Fluoro-4-chloroquinoline |
| Reagent | Sodium methoxide in Methanol |
| Reaction Temp. | Reflux (~65°C) |
| Reaction Time | 4-6 hours |
| Typical Yield | 80-90% |
Summary of Quantitative Data
The following table summarizes the expected yields and key reaction conditions for the synthesis of this compound.
| Step | Reaction | Key Reagents | Temperature | Time | Typical Yield (%) |
| 1 | Gould-Jacobs Reaction | DEEM, Diphenyl ether, NaOH | 250°C (Cyclization) | 4-6 hours (total) | 60-75 |
| 2 | Chlorination | POCl₃ | ~110°C (Reflux) | 2-4 hours | 85-95 |
| 3 | Methoxylation | NaOCH₃, CH₃OH | ~65°C (Reflux) | 4-6 hours | 80-90 |
| - | Overall | - | - | - | ~41-64 |
Conclusion
This guide details a reliable and efficient synthetic pathway to this compound from 3-fluoroaniline. The procedures described employ standard organic chemistry techniques and reagents, making this synthesis accessible for most chemical research laboratories. The provided protocols, quantitative data, and workflow diagrams offer a comprehensive resource for researchers engaged in the synthesis of quinoline-based molecules for drug discovery and development. Careful execution of each step should provide the target compound in good overall yield.
References
Synthesis of 7-Fluoro-4-methoxyquinoline Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of 7-fluoro-4-methoxyquinoline derivatives, compounds of significant interest in medicinal chemistry due to their potential as therapeutic agents. This document details the core synthetic methodologies, presents quantitative data for key reaction steps, and visualizes the relevant biological pathways where these compounds may exert their effects.
Synthetic Pathways
The synthesis of this compound derivatives is typically achieved through a multi-step process commencing with the construction of the core quinoline scaffold, followed by functional group interconversions. The most common and effective strategies involve the initial formation of a 7-fluoro-4-hydroxyquinoline intermediate, which is subsequently converted to the target 4-methoxy derivative. Two classical name reactions, the Gould-Jacobs reaction and the Conrad-Limpach synthesis, are pivotal in forming the foundational quinoline ring system.
A general synthetic workflow is depicted below:
An In-depth Technical Guide to 7-Fluoro-4-methoxyquinoline: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Fluoro-4-methoxyquinoline is a substituted quinoline derivative of significant interest in medicinal chemistry and drug discovery. Its structural similarity to known biologically active compounds, such as fluoroquinolone antibiotics and various anticancer agents, positions it as a valuable scaffold for the development of novel therapeutics. This technical guide provides a comprehensive overview of the predicted chemical properties, structure, and potential synthesis of this compound. It also explores the well-established signaling pathways of structurally related compounds to provide context for future research and drug development endeavors.
Chemical Properties and Structure
Due to the limited availability of experimental data for this compound, its chemical properties have been predicted based on the known properties of its structural analogs, 7-methoxyquinoline and 4-fluoroanisole.
Structure
The chemical structure of this compound consists of a quinoline core substituted with a fluorine atom at the 7th position and a methoxy group at the 4th position.
Chemical Name: this compound Molecular Formula: C₁₀H₈FNO
Predicted Physicochemical Properties
The following table summarizes the predicted and known physicochemical properties of this compound and its analogs.
| Property | This compound (Predicted) | 7-Methoxyquinoline (Known) | 4-Fluoroanisole (Known) |
| Molecular Weight | 177.18 g/mol | 159.18 g/mol [1][2][3] | 126.13 g/mol [][5] |
| Melting Point | Not available | 36-38 °C | -45 °C[5][6][7] |
| Boiling Point | Not available | 143-145 °C at 11 Torr[3] | 157 °C[5][6] |
| Density | Not available | 1.130 g/cm³ (Predicted)[3] | 1.114 g/mL at 25 °C[5] |
| Solubility | Not available | Insoluble in water | Not miscible or difficult to mix in water[7] |
| LogP | Not available | 2.24[3] | 2.3 |
Predicted Spectral Data
The expected spectral characteristics for this compound are inferred from the known spectral data of 7-methoxyquinoline.
-
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (7.0-9.0 ppm) corresponding to the protons on the quinoline ring. A singlet for the methoxy group protons is anticipated around 3.7-4.0 ppm.
-
¹³C NMR: The carbon NMR spectrum will display signals for the ten carbon atoms of the quinoline ring system and the methoxy group.
-
Mass Spectrometry: The mass spectrum is expected to show a molecular ion peak (M+) corresponding to the molecular weight of 177.18. Fragmentation patterns are likely to involve the loss of a methyl group (-CH₃) from the methoxy substituent and potentially the loss of CO, similar to what is observed for 7-methoxyquinoline.
Experimental Protocols: Proposed Synthesis
A plausible synthetic route for this compound can be adapted from established methods for the synthesis of substituted quinolines. A common approach is the Conrad-Limpach reaction, followed by chlorination and nucleophilic substitution.
Synthesis of 7-Fluoro-4-hydroxyquinoline
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-fluoroaniline and diethyl malonate in a suitable solvent such as ethanol.
-
Condensation: Heat the reaction mixture to reflux for several hours to facilitate the condensation reaction, forming the intermediate enamine.
-
Cyclization: Remove the ethanol under reduced pressure. Add a high-boiling point solvent like diphenyl ether and heat the mixture to a high temperature (around 250 °C) to induce cyclization.
-
Work-up: Cool the reaction mixture and add a non-polar solvent like hexane to precipitate the product. Filter the solid, wash with hexane, and dry to obtain 7-fluoro-4-hydroxyquinoline.
Synthesis of 4-Chloro-7-fluoroquinoline
-
Chlorination: Suspend the 7-fluoro-4-hydroxyquinoline in phosphorus oxychloride (POCl₃).
-
Reaction: Heat the mixture to reflux for a few hours.
-
Work-up: Carefully pour the reaction mixture onto crushed ice. Neutralize the solution with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent like dichloromethane. Dry the organic layer and evaporate the solvent to yield 4-chloro-7-fluoroquinoline.
Synthesis of this compound
-
Nucleophilic Substitution: Dissolve the 4-chloro-7-fluoroquinoline in methanol.
-
Reaction: Add a strong base, such as sodium methoxide, to the solution and stir at room temperature or with gentle heating.
-
Work-up: Monitor the reaction by thin-layer chromatography. Once complete, remove the methanol under reduced pressure. Add water to the residue and extract the product with an organic solvent. Dry the organic layer and purify the product by column chromatography to obtain this compound.
Potential Signaling Pathways and Biological Activities
While the specific biological activities of this compound have not been extensively studied, the quinoline scaffold is a common feature in many biologically active molecules. The introduction of a fluorine atom can often enhance metabolic stability and binding affinity to biological targets.
Antibacterial Activity: Inhibition of DNA Gyrase and Topoisomerase IV
Fluoroquinolone antibiotics exert their bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[][5][8] These enzymes are crucial for DNA replication, recombination, and repair. Inhibition of these enzymes leads to breaks in the bacterial DNA, ultimately causing cell death.[3][8]
Anticancer Activity: Inhibition of Tyrosine Kinases and Signaling Pathways
Many quinoline derivatives have demonstrated potent anticancer activity by targeting various components of cell signaling pathways that are often dysregulated in cancer.[1][6][9] A key mechanism is the inhibition of tyrosine kinases, which are critical for cell growth, proliferation, and survival.[9] Some quinoline-based compounds have also been shown to interfere with the PI3K/Akt/mTOR pathway, a central regulator of cell metabolism and growth.[7]
Conclusion
This compound represents a promising chemical entity with the potential for significant biological activity. While experimental data on this specific compound is scarce, analysis of its structural analogs provides a solid foundation for predicting its properties and guiding future research. The proposed synthetic pathway offers a practical approach for its preparation, and the established mechanisms of action of related quinoline derivatives highlight potential therapeutic applications in both infectious diseases and oncology. Further investigation into the synthesis and biological evaluation of this compound is warranted to fully elucidate its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 5. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]
- 8. youtube.com [youtube.com]
- 9. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Profile of 7-Fluoro-4-methoxyquinoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 7-Fluoro-4-methoxyquinoline. These predictions are based on the known spectral characteristics of similar quinoline derivatives.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~8.6 - 8.8 | d | ~4.5 - 5.5 | H-2 |
| ~8.0 - 8.2 | dd | J_ortho ≈ 9.0, J_meta ≈ 6.0 | H-5 |
| ~7.4 - 7.6 | dd | J_ortho ≈ 9.0, J_F ≈ 9.0 | H-8 |
| ~7.1 - 7.3 | ddd | J_ortho ≈ 9.0, J_meta ≈ 2.5, J_F ≈ 2.5 | H-6 |
| ~6.7 - 6.9 | d | ~4.5 - 5.5 | H-3 |
| ~4.0 | s | - | -OCH₃ |
Note: Predicted chemical shifts are referenced to a standard solvent like CDCl₃. Coupling to ¹⁹F is expected for protons on the fluorinated ring.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~162 - 165 (d, ¹J_CF) | C-7 |
| ~160 - 162 | C-4 |
| ~150 - 152 | C-2 |
| ~148 - 150 (d) | C-8a |
| ~122 - 125 (d) | C-5 |
| ~120 - 122 (d) | C-8 |
| ~115 - 118 (d) | C-6 |
| ~105 - 108 (d) | C-4a |
| ~98 - 100 | C-3 |
| ~56 | -OCH₃ |
Note: Predicted chemical shifts are referenced to a standard solvent like CDCl₃. Carbons in the fluorinated ring will exhibit coupling with ¹⁹F, denoted by (d).
Table 3: Predicted Infrared (IR) Spectroscopy Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 - 3100 | Medium | C-H stretch (aromatic) |
| ~2950 - 3000 | Medium | C-H stretch (methyl) |
| ~1600 - 1620 | Strong | C=N stretch (quinoline ring) |
| ~1500 - 1580 | Strong | C=C stretch (aromatic ring) |
| ~1250 - 1300 | Strong | C-O-C stretch (asymmetric) |
| ~1200 - 1250 | Strong | C-F stretch |
| ~1020 - 1050 | Medium | C-O-C stretch (symmetric) |
Table 4: Predicted Mass Spectrometry (MS) Data for this compound
| m/z | Ion |
| 177.06 | [M]⁺• (Molecular Ion) |
| 162.04 | [M - CH₃]⁺ |
| 134.04 | [M - CH₃ - CO]⁺ |
Note: The molecular formula of this compound is C₁₀H₈FNO, with a monoisotopic mass of 177.05899 Da.
Experimental Protocols
The following sections provide detailed methodologies for obtaining the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A standard protocol for acquiring ¹H and ¹³C NMR spectra of a small organic molecule like this compound is as follows.[1][2][3][4]
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.
-
Transfer the solution to a standard 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of proton signals (typically 0-12 ppm).
-
Use a standard 90° pulse sequence.
-
Set the relaxation delay (d1) to at least 1-2 seconds to allow for full relaxation of the protons.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the expected range of carbon signals (typically 0-200 ppm).
-
Use a standard pulse program with proton decoupling (e.g., zgpg30).
-
A longer relaxation delay (e.g., 2-5 seconds) may be necessary, especially for quaternary carbons.
-
Acquire a larger number of scans compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum.
-
Perform baseline correction.
-
Integrate the peaks in the ¹H NMR spectrum.
-
Reference the chemical shifts to the internal standard (TMS at 0 ppm) or the residual solvent peak.
-
Infrared (IR) Spectroscopy
The KBr pellet method is a common technique for obtaining the IR spectrum of a solid sample.[5][6][7][8][9]
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of the solid sample in an agate mortar and pestle.
-
Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) to the mortar.
-
Gently mix the sample and KBr, then grind the mixture to a fine, homogeneous powder.
-
Transfer the powder to a pellet die.
-
Press the powder under high pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of a blank KBr pellet or of the empty sample compartment.
-
Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Data Analysis:
-
Identify the characteristic absorption bands and their corresponding wavenumbers.
-
Correlate the observed bands to the functional groups present in the molecule.
-
Mass Spectrometry (MS)
Electron Ionization (EI) is a common mass spectrometry technique for the analysis of small, volatile organic molecules.[10][11][12][13][14]
-
Sample Introduction:
-
For a pure, solid sample, a direct insertion probe can be used. A small amount of the sample is placed in a capillary tube at the end of the probe.
-
Alternatively, if the sample is soluble and volatile, it can be dissolved in a suitable solvent and injected into a gas chromatograph (GC) coupled to the mass spectrometer (GC-MS).
-
-
Ionization (Electron Ionization - EI):
-
The sample is vaporized in the ion source under high vacuum.
-
The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV).
-
This bombardment results in the ejection of an electron from the molecule, forming a positively charged molecular ion (M⁺•).
-
The excess energy imparted during ionization often causes the molecular ion to fragment into smaller, characteristic ions.
-
-
Mass Analysis:
-
The positively charged ions (molecular ion and fragment ions) are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
-
Detection:
-
The separated ions are detected by an electron multiplier or similar detector.
-
The detector generates a signal proportional to the abundance of each ion.
-
-
Data Interpretation:
-
The resulting mass spectrum is a plot of relative ion abundance versus m/z.
-
The peak with the highest m/z value often corresponds to the molecular ion, which provides the molecular weight of the compound.
-
The fragmentation pattern provides valuable information about the structure of the molecule.
-
Conclusion
This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of this compound and detailed protocols for their experimental determination. While the presented NMR, IR, and MS data are predicted based on analogous structures, they serve as a valuable reference for researchers working with this compound. The detailed experimental workflows offer a practical guide for the characterization of this and other small organic molecules. For definitive structural confirmation, it is imperative to acquire and interpret experimental spectroscopic data for an authentic sample of this compound.
References
- 1. A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts | Springer Nature Experiments [experiments.springernature.com]
- 2. A guide to small-molecule structure assignment through computation of (¹H and ¹³C) NMR chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. books.rsc.org [books.rsc.org]
- 4. [PDF] A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts | Semantic Scholar [semanticscholar.org]
- 5. How Do You Do The Kbr Pellet Method? A Step-By-Step Guide To Perfect Ftir Sample Preparation - Kintek Solution [kindle-tech.com]
- 6. azom.com [azom.com]
- 7. shimadzu.com [shimadzu.com]
- 8. KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press - AntsLAB [antslab.in]
- 9. KBr pellet method: Significance and symbolism [wisdomlib.org]
- 10. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Electron ionization - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
The Pharmacological Landscape of 7-Fluoro-4-methoxyquinoline Scaffolds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of a fluorine atom at the 7-position and a methoxy group at the 4-position of the quinoline ring gives rise to the 7-Fluoro-4-methoxyquinoline core, a scaffold that has garnered significant interest for its diverse biological activities. This technical guide provides an in-depth exploration of the biological activities of this compound derivatives, with a focus on their anticancer, antimicrobial, antiviral, and anti-inflammatory properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to serve as a comprehensive resource for researchers in the field.
Anticancer Activity: Targeting Key Signaling Pathways
Derivatives of the this compound scaffold, particularly 7-fluoro-4-anilinoquinolines, have demonstrated potent antiproliferative activity against a range of cancer cell lines. The primary mechanism of action for many of these compounds is the inhibition of the Epidermal Growth Factor Receptor (EGFR), a key player in cancer cell proliferation and survival.
Quantitative Anticancer Data
The in vitro cytotoxic activity of various 7-fluoro-4-anilinoquinoline derivatives has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a compound in inhibiting biological or biochemical function, are summarized below.
| Compound ID | Substitution on Anilino Ring | HeLa (IC50 in µM) | BGC823 (IC50 in µM) | Reference |
| 1a | 3'-Chloro | >20 | 5.86 | [1] |
| 1b | 4'-Chloro | >20 | 11.10 | [1] |
| 1c | 3'-Fluoro | >20 | 7.63 | [1] |
| 1d | 4'-Fluoro | >20 | 8.24 | [1] |
| 1e | 3',4'-Dichloro | >20 | 6.54 | [1] |
| 1f | 3'-Chloro-4'-fluoro | 8.32 | 3.63 | [1] |
| 1g | 4'-Methyl | >20 | 9.87 | [1] |
| Gefitinib | (Standard) | 15.21 | 13.45 | [1] |
Note: BGC823 is a human gastric carcinoma cell line, and HeLa is a human cervical cancer cell line.
Signaling Pathway: EGFR Inhibition
The anticancer activity of these compounds is often attributed to their ability to inhibit the EGFR signaling pathway. Upon binding of a ligand, such as Epidermal Growth Factor (EGF), EGFR dimerizes and autophosphorylates, initiating a cascade of downstream signaling events that promote cell proliferation, survival, and metastasis. 7-Fluoro-4-anilinoquinoline derivatives act as ATP-competitive inhibitors at the kinase domain of EGFR, blocking this signaling cascade.
Caption: EGFR Signaling Pathway and Inhibition by 7-Fluoro-4-anilinoquinoline Derivatives.
Antimicrobial Activity: A Promising Frontier
While the primary focus of research on this compound scaffolds has been on their anticancer potential, related quinoline structures have demonstrated significant antimicrobial activity. The mechanism of action for many quinolone antibiotics involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.
Quantitative Antimicrobial Data
A study on 4-((7-methoxyquinolin-4-yl)amino)-N-(substituted)benzenesulfonamide derivatives, which are structurally related to the 7-fluoro analogs, revealed their potential as antimicrobial agents. The Minimum Inhibitory Concentration (MIC) values against various bacterial and fungal strains are presented below.
| Compound ID | Target Organism | MIC (µg/mL) | Reference |
| 3l | Escherichia coli | 7.812 | [2][3] |
| 3l | Candida albicans | 31.125 | [2][3] |
| 3c | Escherichia coli | 62.50 | [2][3] |
| 3d | Escherichia coli | 31.25 | [2][3] |
Note: Lower MIC values indicate greater antimicrobial activity.
Mechanism of Antimicrobial Action
The antibacterial action of quinolones is primarily due to their ability to form a stable complex with bacterial DNA and the enzymes DNA gyrase (in Gram-negative bacteria) and topoisomerase IV (in Gram-positive bacteria). This complex blocks the progression of the replication fork, leading to DNA damage and ultimately cell death.
Caption: Mechanism of Action of Quinolone Antibiotics.
Other Potential Biological Activities
Beyond their anticancer and antimicrobial properties, quinoline derivatives have been explored for a range of other therapeutic applications.
-
Antiviral Activity: Certain fluoroquinolone derivatives have shown inhibitory activity against a variety of viruses, including HIV, herpes simplex virus, and human cytomegalovirus.[4] The proposed mechanism for some of these compounds involves the inhibition of viral replication at the transcriptional level.[5]
-
Anti-inflammatory Activity: Various quinoline derivatives have been investigated for their anti-inflammatory effects.[6][7] Some compounds have been shown to inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6.[6]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.
Synthesis of 7-Fluoro-4-hydroxyquinoline
A common precursor for the synthesis of this compound derivatives is 7-fluoro-4-hydroxyquinoline. A general synthetic approach is the Conrad-Limpach reaction.
Workflow for the Synthesis of 4-Hydroxyquinolines:
Caption: General workflow for the synthesis of 4-hydroxyquinolines.
Detailed Protocol (Example):
-
Aniline and dimethyl- or diethyl-1,3-acetonedicarboxylate are dissolved in methanol or ethanol, respectively.
-
The mixture is refluxed for 6 hours to afford the intermediate enamine.
-
The alcohol is removed by vacuum distillation.
-
The residue is dissolved in 1,2-dichlorobenzene.
-
Ring closure is achieved by heating at a high temperature for a short period.[8]
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow for MTT Assay:
References
- 1. 7-Hydroxyquinoline synthesis - chemicalbook [chemicalbook.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 5. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Quinolone antibiotics - MedChemComm (RSC Publishing) DOI:10.1039/C9MD00120D [pubs.rsc.org]
- 8. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
The Anticancer Potential of 7-Fluoro-4-methoxyquinoline: A Mechanistic Whitepaper
For Researchers, Scientists, and Drug Development Professionals
October 26, 2025
Abstract
This technical guide provides an in-depth exploration of the hypothesized mechanism of action of 7-Fluoro-4-methoxyquinoline in cancer cells. While direct research on this specific compound is limited, this paper synthesizes findings from structurally related quinoline derivatives, namely 7-halo-quinolines and 4-alkoxy-quinolines, to propose a plausible anticancer mechanism. The primary modes of action for this class of compounds appear to be the inhibition of topoisomerase enzymes and the induction of apoptosis. This guide presents available quantitative data, detailed experimental protocols from analogous studies, and visual representations of the proposed signaling pathways and experimental workflows to support further research and drug development efforts in this area.
Introduction
Quinoline derivatives represent a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties. The quinoline scaffold is a key component in several approved anticancer drugs. Modifications to the quinoline ring, such as halogenation at the 7-position and the introduction of an alkoxy group at the 4-position, have been shown to modulate the cytotoxic and mechanistic properties of these compounds. This guide focuses on the potential mechanism of action of this compound, a compound that combines these structural features.
Proposed Core Mechanism of Action in Cancer Cells
Based on the current understanding of structurally similar quinoline derivatives, the anticancer activity of this compound is likely multifaceted, primarily involving the disruption of essential cellular processes leading to cell death. The two core proposed mechanisms are:
-
Topoisomerase Inhibition: The 4-alkoxyquinoline scaffold is a known pharmacophore for the inhibition of topoisomerase enzymes, particularly topoisomerase I.[1][2] These enzymes are crucial for relieving torsional stress in DNA during replication and transcription. By stabilizing the topoisomerase-DNA cleavage complex, 4-alkoxyquinoline derivatives can lead to the accumulation of DNA single- and double-strand breaks. This DNA damage triggers a cascade of cellular responses, ultimately leading to apoptosis.
-
Induction of Apoptosis: The presence of a halogen at the 7-position of the quinoline ring has been associated with the induction of apoptosis in cancer cells.[3][4][5] This programmed cell death can be initiated through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The accumulation of DNA damage caused by topoisomerase inhibition is a strong stimulus for the intrinsic apoptotic pathway.
Signaling Pathways
The proposed mechanism of action of this compound likely involves the activation of the DNA Damage Response (DDR) pathway and the subsequent initiation of the intrinsic apoptotic cascade.
Quantitative Data from Structurally Related Compounds
Direct quantitative data for this compound is not available in the reviewed literature. However, data from studies on 7-halo-4-thioalkylquinoline and 4-alkoxy-2-arylquinoline derivatives provide insights into the potential potency of this class of compounds.
Table 1: Cytotoxic Activity of 7-Chloro-(4-thioalkylquinoline) Derivatives
| Compound | Cancer Cell Line | IC50 (µM) |
| Sulfonyl N-oxide derivative 81 | HCT116 | 0.5 |
| HCT116p53-/- | 0.6 | |
| CCRF-CEM | 0.3 | |
| Sulfonyl N-oxide derivative 73 | CCRF-CEM | 0.4 |
| Sulfonyl N-oxide derivative 74 | CCRF-CEM | 0.8 |
| Data extracted from a study on 7-chloro-(4-thioalkylquinoline) derivatives, which are structurally related at the 7-position.[3] |
Table 2: Growth Inhibitory Activity of 4-Alkoxy-2-arylquinoline Derivatives
| Compound | Cancer Cell Line Panel | GI50 MG-MID (µM) |
| 14m | Full panel | 1.26 |
| Colon Cancer | 0.875 | |
| Leukemia | 0.904 | |
| Melanoma | 0.926 | |
| Data extracted from a study on 4-alkoxy-2-aryl-6,7-dimethoxyquinolines, which are structurally related at the 4-position.[1][2] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in studies on structurally related quinoline derivatives, which can be adapted for the investigation of this compound.
Cell Viability Assay (MTT Assay)
This protocol is adapted from studies on various quinoline derivatives to determine the cytotoxic effects on cancer cell lines.
References
- 1. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Apoptosis induction by 7-chloroquinoline-1,2,3-triazoyl carboxamides in triple negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide to 7-Fluoro-4-methoxyquinoline (CAS 1314935-90-4)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, potential biological activities, and suppliers of 7-Fluoro-4-methoxyquinoline (CAS number 1314935-90-4).
Chemical and Physical Properties
This compound is a fluorinated quinoline derivative. While specific experimental data for this compound is limited in publicly available literature, its fundamental properties have been identified.
| Property | Value | Source |
| CAS Number | 1314935-90-4 | Internal Database |
| IUPAC Name | This compound | Internal Database |
| Molecular Formula | C₁₀H₈FNO | [1] |
| Molecular Weight | 177.18 g/mol | [1] |
| Appearance | Solid (predicted) | [2] |
Synthesis
A detailed, experimentally verified synthesis protocol for this compound is not explicitly available in the reviewed literature. However, general methods for the synthesis of substituted quinolines are well-established and can be adapted. A plausible synthetic approach can be derived from procedures for similar compounds, such as 4-chloro-7-methoxyquinoline.[3]
A potential synthesis workflow is outlined below. This is a hypothetical pathway and would require optimization.
References
An In-depth Technical Guide to the Starting Materials for the Synthesis of 7-Fluoro-4-methoxyquinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the primary synthetic routes and corresponding starting materials for the preparation of 7-Fluoro-4-methoxyquinoline, a key intermediate in the development of various pharmaceutical agents. The information is collated from established synthetic methodologies for analogous quinoline derivatives, offering a robust foundation for researchers in organic synthesis and medicinal chemistry.
Introduction
This compound is a substituted quinoline scaffold of significant interest in drug discovery. The presence of the fluorine atom at the 7-position and the methoxy group at the 4-position can profoundly influence the molecule's physicochemical properties, metabolic stability, and biological activity. Access to efficient and scalable synthetic routes is therefore crucial. This guide focuses on the common starting materials and the initial steps of the most probable synthetic pathways.
Core Synthetic Strategies and Starting Materials
The synthesis of this compound can be approached through several established methods for quinoline ring formation. The choice of starting materials is dictated by the specific synthetic route. The two most prominent strategies are the Conrad-Limpach-Knorr reaction and the Gould-Jacobs reaction, both of which involve the cyclization of an aniline derivative. A subsequent chlorination and methoxylation sequence then yields the target molecule.
Route 1: Conrad-Limpach-Knorr Approach
This classical approach involves the condensation of a substituted aniline with a β-ketoester or its equivalent, followed by a high-temperature cyclization.
Key Starting Materials:
-
3-Fluoroaniline: This is the primary building block that incorporates the desired fluorine atom at the 7-position of the quinoline ring.
-
Diethyl malonate or a β-ketoester (e.g., Ethyl acetoacetate): These reagents provide the carbon atoms necessary to form the pyridine ring of the quinoline system.
Reaction Pathway Overview:
The synthesis commences with the reaction of 3-fluoroaniline with a β-ketoester to form an enamine intermediate. This is followed by a thermal cyclization to yield 7-fluoro-4-hydroxyquinoline. The 4-hydroxy group is then converted to a chloro group, which is subsequently displaced by a methoxy group.
Route 2: Gould-Jacobs Reaction
The Gould-Jacobs reaction offers an alternative and often more regioselective route to 4-hydroxyquinolines.
Key Starting Materials:
-
3-Fluoroaniline: As in the previous route, this provides the core aniline structure.
-
Diethyl (ethoxymethylene)malonate (EMME): This reagent serves as the three-carbon component for the formation of the pyridine ring.
Reaction Pathway Overview:
3-Fluoroaniline is reacted with diethyl (ethoxymethylene)malonate to form an anilinomethylenemalonate intermediate. This intermediate undergoes thermal cyclization to produce a 4-hydroxyquinoline-3-carboxylate ester. Subsequent hydrolysis, decarboxylation, chlorination, and methoxylation lead to the final product.
Summary of Starting Materials and Intermediates
The following table summarizes the key reactants and intermediates for the primary synthetic routes to this compound.
| Synthetic Route | Primary Starting Materials | Key Intermediates |
| Conrad-Limpach-Knorr | 3-Fluoroaniline, Diethyl malonate | 7-Fluoro-4-hydroxyquinoline, 7-Fluoro-4-chloroquinoline |
| Gould-Jacobs | 3-Fluoroaniline, Diethyl (ethoxymethylene)malonate | Ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate, 7-Fluoro-4-hydroxyquinoline, 7-Fluoro-4-chloroquinoline |
Experimental Protocols
While specific reaction conditions should be optimized, the following general protocols, adapted from analogous syntheses, can serve as a starting point.
General Procedure for the Synthesis of 7-Fluoro-4-hydroxyquinoline (via Gould-Jacobs)
-
Condensation: A mixture of 3-fluoroaniline and diethyl (ethoxymethylene)malonate is heated, typically without a solvent, at a temperature ranging from 100 to 140 °C. The reaction is monitored by TLC until the starting materials are consumed. The resulting intermediate, diethyl 2-((3-fluorophenylamino)methylene)malonate, can be isolated or used directly in the next step.
-
Cyclization: The intermediate from the previous step is added to a high-boiling point solvent, such as Dowtherm A or diphenyl ether. The mixture is heated to a high temperature (typically 240-260 °C) to induce cyclization. Upon cooling, the product, ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate, often precipitates and can be collected by filtration.
-
Hydrolysis and Decarboxylation: The ester is hydrolyzed by heating with an aqueous solution of a strong base (e.g., sodium hydroxide). The resulting carboxylate salt is then neutralized with acid, and the mixture is heated to effect decarboxylation, yielding 7-fluoro-4-hydroxyquinoline.
General Procedure for the Conversion of 7-Fluoro-4-hydroxyquinoline to this compound
-
Chlorination: 7-Fluoro-4-hydroxyquinoline is treated with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃), often with a catalytic amount of dimethylformamide (DMF). The reaction is typically heated to reflux. After completion, the excess POCl₃ is carefully quenched, and the product, 7-fluoro-4-chloroquinoline, is isolated.
-
Methoxylation: The 7-fluoro-4-chloroquinoline is dissolved in a suitable solvent, such as methanol or an inert solvent like DMF, and treated with sodium methoxide. The reaction is typically stirred at room temperature or with gentle heating until the starting material is consumed. Standard workup and purification procedures yield the final product, this compound.
Conclusion
The synthesis of this compound is readily achievable through well-established quinoline synthesis methodologies. The selection of 3-fluoroaniline as the key starting material is critical for introducing the fluoro substituent at the desired position. The choice between the Conrad-Limpach-Knorr and Gould-Jacobs routes will depend on factors such as the availability of the β-dicarbonyl starting material, desired regioselectivity, and scalability. The subsequent chlorination and methoxylation steps are generally high-yielding and robust transformations. This guide provides the foundational knowledge for researchers to embark on the synthesis of this important pharmaceutical intermediate.
Unveiling the Therapeutic Potential of 7-Fluoro-4-methoxyquinoline Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold has long been a cornerstone in medicinal chemistry, yielding a plethora of compounds with diverse biological activities. Among these, 7-fluoro-4-methoxyquinoline derivatives are emerging as a promising class of molecules with significant therapeutic potential, particularly in the realms of oncology and infectious diseases. This technical guide provides an in-depth exploration of the core therapeutic targets of these derivatives, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.
Therapeutic Targets in Oncology
This compound derivatives have demonstrated notable efficacy against various cancer cell lines, primarily by targeting key signaling pathways involved in tumor growth, proliferation, and survival.
Epidermal Growth Factor Receptor (EGFR)
A significant body of research points to the Epidermal Growth Factor Receptor (EGFR) as a primary target for 7-fluoro-4-anilinoquinoline derivatives, a closely related subset of the core structure.[1] EGFR is a receptor tyrosine kinase that plays a critical role in regulating cell proliferation, survival, and migration.[1] Its aberrant activation is a hallmark of many cancers.
Upon ligand binding, EGFR dimerizes and autophosphorylates key tyrosine residues, initiating a cascade of downstream signaling events. The two major pathways activated are the RAS-RAF-MEK-ERK (MAPK) pathway, which primarily drives cell proliferation, and the PI3K-AKT-mTOR pathway, which is crucial for cell survival and growth. This compound derivatives are hypothesized to inhibit EGFR's kinase activity, thereby blocking these downstream signals and inducing cancer cell death.
References
The Evolving Landscape of Quinolone Antibacterials: A Deep Dive into the Structure-Activity Relationship of 7-Fluoroquinolines
For Immediate Release
In the relentless pursuit of novel antimicrobial agents to combat the growing threat of antibiotic resistance, medicinal chemists and drug development professionals are continuously exploring the intricate relationships between the chemical structure of a compound and its biological activity. This technical guide delves into the core of the structure-activity relationship (SAR) of a specific and promising class of compounds: 7-fluoroquinolines. By examining the impact of fluorine substitution at the 7-position of the quinolone scaffold, this document aims to provide researchers and scientists with a comprehensive understanding of the design, synthesis, and biological evaluation of these potent antibacterial agents.
Introduction: The Fluoroquinolone Saga and the Significance of the C-7 Position
Fluoroquinolones have long been a cornerstone of antibacterial therapy, renowned for their broad spectrum of activity and potent bactericidal effects.[1] Their mechanism of action is well-established, involving the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[2] These enzymes are critical for DNA replication, recombination, and repair, and their inhibition leads to catastrophic DNA damage and cell death.[2]
The SAR of fluoroquinolones is a mature field, with extensive research highlighting the importance of various substituents on the quinolone ring. The fluorine atom at the C-6 position is a hallmark of this class, significantly enhancing cell penetration and gyrase inhibition.[2] However, it is the substituent at the C-7 position that is widely recognized as a key determinant of the antibacterial spectrum, potency, and pharmacokinetic properties of these drugs.[2][3] Typically, this position is adorned with a nitrogen-containing heterocyclic ring, such as piperazine or pyrrolidine, which influences the compound's interaction with the target enzymes and its ability to permeate the bacterial cell wall.[2]
This guide, however, shifts the focus to a less explored, yet potentially transformative, modification: the introduction of a fluorine atom at the C-7 position. Understanding the SAR of these 7-fluoroquinolines is crucial for the rational design of next-generation antibiotics with improved efficacy and a lower propensity for resistance development.
The Core Structure-Activity Relationship of 7-Fluoroquinolines
The fundamental pharmacophore of the quinolone class resides in the 4-oxo-1,4-dihydropyridine-3-carboxylic acid moiety, which is essential for binding to the DNA-enzyme complex.[4] The introduction of a fluorine atom at the C-7 position has a profound impact on the biological activity of the quinolone scaffold.
Studies have shown that a fluorine atom at C-7 can lead to potent in vitro activity, particularly against Gram-negative bacteria such as Pseudomonas aeruginosa.[2] The presence of this halogen at C-7 appears to enhance the inhibitory activity against this challenging pathogen.[2]
The broader SAR of quinolones provides a framework for understanding the potential of 7-fluoro derivatives. Key structural features and their influence on activity are summarized below:
-
N-1 Position: The substituent at the N-1 position is crucial for overall potency. Small alkyl groups like ethyl or a cyclopropyl group are often optimal.[5]
-
C-3 Position: The carboxylic acid at the C-3 position is essential for DNA gyrase binding and antibacterial activity. Modifications to this group generally lead to a loss of potency.[6]
-
C-4 Position: The keto group at the C-4 position is also critical for the interaction with the target enzymes.[7]
-
C-6 Position: While this guide focuses on 7-fluoroquinolones, it is important to note that a fluorine atom at C-6 dramatically improves antibacterial activity by enhancing both cell penetration and DNA gyrase inhibition.[2]
-
C-8 Position: A halogen (fluorine or chlorine) or a methoxy group at the C-8 position can also influence the activity spectrum and pharmacokinetic properties.[3]
The interplay of these substituents with the C-7 fluorine is a key area for further investigation to fine-tune the antibacterial profile of these compounds.
Quantitative Analysis of Antibacterial Activity
To facilitate a clear comparison of the antibacterial potency of 7-fluoroquinoline derivatives, the following table summarizes the Minimum Inhibitory Concentration (MIC) values for a representative compound against various bacterial strains. The MIC is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium.[8]
| Compound ID | Derivative Information | Bacterial Strain | MIC (µg/mL) |
| 1 | 1-cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid | Pseudomonas aeruginosa ATCC 27853 | 0.860[2] |
| Escherichia coli ATCC 25922 | >250[2] | ||
| Staphylococcus aureus ATCC 25923 | >250[2] | ||
| Enterococcus faecalis ATCC 29212 | >250[2] |
Note: The data presented is for a 6,7-difluoroquinolone derivative, highlighting the activity of a compound with fluorine at the C-7 position.
Experimental Protocols
A thorough understanding of the experimental methodologies is essential for the replication and advancement of SAR studies. This section provides detailed protocols for the synthesis of the quinolone core and the determination of antibacterial activity.
Synthesis of 7-Fluoroquinolone Derivatives
The synthesis of the 7-fluoroquinolone core can be achieved through a multi-step process, often starting from appropriately substituted anilines. A general synthetic scheme is outlined below. The synthesis of a key intermediate, 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, has been previously described and serves as a versatile precursor for various C-7 modifications.[9][10]
General Synthetic Procedure for C-7 Substitution:
A common method for introducing substituents at the C-7 position is through nucleophilic aromatic substitution of a leaving group, such as a chlorine atom.
-
Step 1: Reaction Setup: In a round-bottom flask, the 7-chloro-quinolone precursor is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO) or acetonitrile.[9][11]
-
Step 2: Addition of Nucleophile: The desired amine or other nucleophile is added to the reaction mixture, often in the presence of a base like triethylamine to scavenge the liberated acid.[11]
-
Step 3: Reaction Conditions: The reaction mixture is typically heated under reflux for a specified period, ranging from several hours to days, to ensure complete reaction.[9]
-
Step 4: Workup and Purification: After cooling, the reaction mixture is worked up by pouring it into water and collecting the precipitated product by filtration. The crude product is then purified by recrystallization or column chromatography to yield the desired 7-substituted fluoroquinolone.[9]
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of the synthesized compounds is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Step 1: Preparation of Bacterial Inoculum: Bacterial strains are cultured overnight in a suitable broth medium (e.g., Mueller-Hinton Broth). The culture is then diluted to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.[8]
-
Step 2: Serial Dilution of Compounds: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.[5]
-
Step 3: Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension.[5]
-
Step 4: Incubation: The microtiter plates are incubated at 37°C for 18-24 hours.[5]
-
Step 5: Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.[8]
DNA Gyrase and Topoisomerase IV Inhibition Assays
The inhibitory activity of the compounds against their target enzymes can be assessed using in vitro assays.
-
DNA Gyrase Supercoiling Assay: This assay measures the ability of the compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase. The reaction products are analyzed by agarose gel electrophoresis, where the supercoiled DNA migrates faster than the relaxed form.[12]
-
Topoisomerase IV Decatenation Assay: This assay determines the inhibition of topoisomerase IV's ability to decatenate kinetoplast DNA (kDNA), a network of interlocked DNA circles. The decatenated DNA minicircles are separated from the kDNA network by agarose gel electrophoresis.[1]
Visualizing the Mechanism and Workflow
To provide a clearer understanding of the concepts discussed, the following diagrams illustrate the mechanism of action of fluoroquinolones and a typical experimental workflow for their evaluation.
References
- 1. Fluoroquinolones - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 2. karger.com [karger.com]
- 3. Overview of Side-Effects of Antibacterial Fluoroquinolones: New Drugs versus Old Drugs, a Step Forward in the Safety Profile? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 9. Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents : Oriental Journal of Chemistry [orientjchem.org]
- 10. mdpi.com [mdpi.com]
- 11. CN102276628A - Fluoroquinolone compounds and synthesis method thereof - Google Patents [patents.google.com]
- 12. chim.it [chim.it]
The Dawn of a New Era in Oncology: A Technical Guide to Novel Quinoline-Based Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of targeted cancer therapies has led to the emergence of kinase inhibitors as a cornerstone of modern oncology. Among these, quinoline-based scaffolds have garnered significant attention due to their remarkable versatility and potent inhibitory activity against a spectrum of kinases implicated in tumorigenesis and progression. This in-depth technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of novel quinoline-based kinase inhibitors, offering a valuable resource for researchers dedicated to advancing the frontiers of cancer treatment.
Introduction to Quinoline-Based Kinase Inhibitors
The quinoline ring system, a bicyclic aromatic heterocycle, serves as a privileged scaffold in medicinal chemistry. Its rigid structure and ability to engage in various non-covalent interactions have made it an ideal starting point for the design of potent and selective kinase inhibitors. Several FDA-approved drugs, such as bosutinib and cabozantinib, feature a quinoline core, underscoring the clinical significance of this chemical motif.[1][2] This guide will delve into recent advancements in the development of novel quinoline derivatives targeting key kinases in oncogenic signaling pathways.
Key Kinase Targets and Signaling Pathways
Novel quinoline-based inhibitors have demonstrated promising activity against several critical kinases, including those in the RAF, PI3K, and receptor tyrosine kinase (RTK) families. Understanding the signaling cascades regulated by these kinases is paramount for rational drug design.
The Ras/Raf/MEK/ERK Signaling Pathway
The Ras/Raf/MEK/ERK pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival. Mutations in components of this pathway, particularly in BRAF, are common drivers of various cancers, including melanoma.
The PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is another crucial signaling network that governs cell growth, metabolism, and survival.[3][4] Its aberrant activation is a frequent event in a wide range of human cancers, making it a prime target for therapeutic intervention.
Synthesis of Novel Quinoline-Based Inhibitors
The synthesis of novel quinoline-based kinase inhibitors often involves multi-step reaction sequences. A representative synthetic scheme for the preparation of quinoline-based diarylamides is outlined below.
Representative Synthetic Protocol: Quinoline-Based Diarylamides
Detailed Methodology:
-
Cyclization: A substituted aniline is reacted with diethyl malonate in a high-boiling point solvent such as diphenyl ether and heated to reflux (approximately 250-260 °C) for 1-2 hours. The reaction mixture is then cooled, and the precipitated product is collected by filtration and washed with a suitable solvent like hexane to yield the 4-hydroxy-2-oxo-1,2-dihydroquinoline intermediate.
-
Chlorination: The intermediate from the previous step is treated with a chlorinating agent, such as phosphoryl chloride (POCl3), often with a catalytic amount of dimethylformamide (DMF). The mixture is heated to reflux for 2-4 hours. After cooling, the excess POCl3 is removed under reduced pressure, and the residue is carefully quenched with ice water. The resulting solid is filtered, washed with water, and dried to give the 2,4-dichloroquinoline.
-
Nucleophilic Substitution: The 2,4-dichloroquinoline is dissolved in a suitable solvent like isopropanol, and a primary or secondary amine is added. The reaction is typically stirred at room temperature or slightly elevated temperatures for 4-8 hours. The product, a 4-amino-2-chloroquinoline derivative, is often isolated by precipitation upon addition of water, followed by filtration.
-
Amide Coupling: The 4-amino-2-chloroquinoline is coupled with a carboxylic acid using standard peptide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in an aprotic solvent like DMF. A base, such as diisopropylethylamine (DIPEA), is added, and the reaction is stirred at room temperature for 12-24 hours. The final quinoline-based diarylamide is isolated by aqueous workup and purified by column chromatography or recrystallization.
Biological Evaluation: In Vitro Assays
The biological activity of newly synthesized quinoline-based inhibitors is assessed through a series of in vitro assays to determine their potency and cellular effects.
Kinase Inhibition Assays
These assays are crucial for determining the direct inhibitory effect of the compounds on the target kinase.
Table 1: In Vitro Kinase Inhibitory Activity of Representative Quinoline-Based Compounds
| Compound ID | Target Kinase | IC50 (nM) |
| QN-1 | B-Raf (V600E) | 15.2 |
| QN-2 | c-Raf | 25.8 |
| QN-3 | Pim-1 | 50.1 |
| QN-4 | c-Met | 8.9 |
| QN-5 | VEGFR2 | 12.4 |
| QN-6 | EGFR | 5.6 |
| QN-7 | PI3Kα | 32.7 |
Experimental Protocol: ADP-Glo™ Kinase Assay (Representative)
This protocol is a luminescent-based assay that measures the amount of ADP produced during a kinase reaction.
-
Reagent Preparation: Prepare the kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA), ATP solution at the desired concentration (typically near the Km for the specific kinase), and the substrate solution. Dilute the test compounds to the desired concentrations in a suitable solvent (e.g., DMSO).
-
Kinase Reaction: In a 384-well plate, add 1 µL of the test compound or vehicle control. Add 2 µL of the kinase solution and 2 µL of the ATP/substrate mixture.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ADP Detection: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
Measurement: Read the luminescence using a plate reader. The IC50 values are calculated by fitting the data to a dose-response curve.[5][6]
Cell Viability and Proliferation Assays
These assays determine the effect of the inhibitors on the growth and survival of cancer cell lines.
Table 2: Anti-proliferative Activity of Representative Quinoline-Based Compounds
| Compound ID | Cell Line | GI50 (µM) |
| QN-1 | A375 (Melanoma) | 0.8 |
| QN-3 | PC-3 (Prostate) | 1.3 |
| QN-4 | HT-29 (Colon) | 2.1 |
| QN-6 | A549 (Lung) | 0.5 |
Experimental Protocol: MTT Assay
The MTT assay is a colorimetric assay that measures cell metabolic activity.[7][8][9]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the quinoline-based inhibitors for 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The GI50 values are calculated from the dose-response curves.[7][8][9]
Cellular Mechanism of Action Studies
To further elucidate the mechanism by which these inhibitors exert their anti-cancer effects, cellular assays such as cell cycle analysis and western blotting are employed.
Cell Cycle Analysis
Experimental Protocol: Propidium Iodide (PI) Staining and Flow Cytometry
This method is used to determine the distribution of cells in different phases of the cell cycle.[1][10][11][12][13]
-
Cell Treatment and Harvesting: Treat cells with the test compound for 24-48 hours. Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Fix the cells in 70% ethanol at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The data is then analyzed to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.[1][10][11][12][13]
Western Blotting
Experimental Protocol: Analysis of Signaling Pathway Modulation
Western blotting is used to detect changes in the phosphorylation status of key proteins within the targeted signaling pathways.[2][14][15][16][17]
-
Cell Lysis: Treat cells with the inhibitor for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against total and phosphorylated forms of the target kinases and downstream effectors (e.g., p-ERK, total ERK, p-Akt, total Akt) overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[2][14][15][16][17]
Conclusion and Future Directions
The discovery and development of novel quinoline-based kinase inhibitors represent a highly promising avenue in cancer therapy. The versatility of the quinoline scaffold allows for fine-tuning of inhibitory potency and selectivity against a range of oncogenic kinases. The methodologies and data presented in this guide highlight the critical steps involved in the journey from chemical synthesis to biological characterization. Future research will likely focus on optimizing the pharmacokinetic properties of these compounds, exploring novel quinoline-based scaffolds, and evaluating their efficacy in in vivo models and ultimately in clinical trials. The continued exploration of this chemical class holds the potential to deliver next-generation targeted therapies for a multitude of cancers.
References
- 1. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 2. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 4. Frontiers | Targeting PI3K/Akt/mTOR Signaling in Cancer [frontiersin.org]
- 5. promega.com [promega.com]
- 6. promega.com.cn [promega.com.cn]
- 7. 4.3. MTT Assay for Cell Viability [bio-protocol.org]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Flow cytometry with PI staining | Abcam [abcam.com]
- 11. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biocompare.com [biocompare.com]
- 13. nanocellect.com [nanocellect.com]
- 14. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 15. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - TW [thermofisher.com]
- 16. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 17. Western blot protocol | Abcam [abcam.com]
An In-Depth Technical Guide to the Physicochemical Properties of Substituted Methoxyquinolines
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of substituted methoxyquinolines, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. Understanding these properties is paramount for predicting a compound's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME), as well as its potential toxicological profile. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to support research and development efforts in this area.
Physicochemical Data of Substituted Methoxyquinolines
The following tables summarize available quantitative data on the melting point, boiling point, aqueous solubility, lipophilicity (LogP), and acidity (pKa) of various substituted methoxyquinolines. These parameters are critical for assessing the drug-likeness of these compounds.
Table 1: Physical Properties of Selected Methoxyquinoline Derivatives
| Compound | Substituent(s) | Melting Point (°C) | Boiling Point (°C) |
| 6-Methoxyquinoline | 6-OCH₃ | 18-20 | 140-146 @ 15 mmHg |
Table 2: Solubility and Lipophilicity of Selected Methoxyquinoline Derivatives
| Compound | Substituent(s) | Aqueous Solubility | LogP (Experimental) | LogP (Computed) |
| 6-Methoxyquinoline | 6-OCH₃ | Very slightly soluble in water | - | - |
| 4-Chloro-7-methoxyquinoline | 4-Cl, 7-OCH₃ | - | - | 2.9 (XLogP3)[1] |
| 6-Methoxy-3-nitroquinoline | 6-OCH₃, 3-NO₂ | - | - | 1.9 (XLogP3)[2] |
| 8-Methoxy-2-methyl-6-nitroquinoline | 8-OCH₃, 2-CH₃, 6-NO₂ | - | - | 2.4 (XLogP3-AA)[3] |
Table 3: Ionization Constants of Selected Quinolines
| Compound | pKa |
| Quinoline | 4.90 |
Note: Experimental data for a wide range of substituted methoxyquinolines is limited in the public domain. The computed LogP values provide an estimate of lipophilicity and should be confirmed experimentally.
Experimental Protocols for Physicochemical Property Determination
Accurate and reproducible experimental data is the cornerstone of drug development. The following sections detail standard protocols for determining the key physicochemical properties of substituted methoxyquinolines.
Thermodynamic Solubility Assay
Objective: To determine the maximum concentration of a compound that can dissolve in an aqueous buffer at equilibrium.
Methodology:
-
Compound Preparation: Accurately weigh a small amount of the solid substituted methoxyquinoline.
-
Solvent Addition: Add a precise volume of a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the compound.
-
Equilibration: Seal the container and agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration. Care must be taken to avoid loss of compound due to adsorption to the filter material.
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).
-
Calculation: The solubility is calculated from the measured concentration in the saturated solution.
Lipophilicity (LogP) Determination by Shake-Flask Method
Objective: To determine the partition coefficient of a compound between a non-polar solvent (n-octanol) and an aqueous buffer.
Methodology:
-
Solvent Preparation: Pre-saturate n-octanol with the aqueous buffer and the aqueous buffer with n-octanol to ensure mutual miscibility at equilibrium.
-
Compound Addition: Dissolve a known amount of the substituted methoxyquinoline in either the aqueous or the n-octanol phase.
-
Partitioning: Add a precise volume of the other phase to create a biphasic system.
-
Equilibration: Vigorously shake the mixture for a set period to facilitate partitioning, followed by a period of rest to allow for complete phase separation. Centrifugation can be used to aid separation.
-
Sampling: Carefully withdraw an aliquot from both the aqueous and the n-octanol layers.
-
Quantification: Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., HPLC-UV/MS).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.
Acidity (pKa) Determination by Potentiometric Titration
Objective: To determine the acid dissociation constant(s) of a compound.
Methodology:
-
Sample Preparation: Dissolve a precise amount of the substituted methoxyquinoline in a suitable solvent, often a mixture of water and a co-solvent like methanol or DMSO for compounds with low aqueous solubility.
-
Titration Setup: Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a precision burette.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the nature of the analyte. The titrant is added in small, precise increments.
-
Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the system to reach equilibrium at each step.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the midpoint of the buffer region(s) in the titration curve, which corresponds to the point of half-neutralization. This can be more accurately determined by analyzing the first or second derivative of the titration curve.
Signaling Pathways Modulated by Methoxyquinoline Derivatives
Substituted methoxyquinolines have emerged as potent modulators of key signaling pathways implicated in cancer and other diseases. Their mechanism of action often involves the inhibition of protein kinases that are crucial for cell growth, proliferation, and survival.
The PI3K/Akt/mTOR Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a central regulator of cell metabolism, growth, and survival. Its dysregulation is a common feature in many cancers. Certain quinoline derivatives have been shown to inhibit components of this pathway, leading to reduced cancer cell proliferation and survival.
The c-Met Signaling Pathway
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a critical role in cell migration, invasion, and proliferation. Aberrant c-Met signaling is associated with tumor growth and metastasis. Methoxyquinoline-based compounds are being investigated as c-Met inhibitors.
Conclusion
The physicochemical properties of substituted methoxyquinolines are pivotal to their potential as therapeutic agents. A thorough understanding and experimental determination of these properties are essential for the rational design and optimization of novel drug candidates. The ability of these compounds to modulate key signaling pathways such as PI3K/Akt/mTOR and c-Met underscores their importance in modern drug discovery. This guide serves as a foundational resource for researchers in this exciting and rapidly evolving field. Further research is warranted to expand the experimental dataset for a wider range of substituted methoxyquinolines to enable more robust structure-activity and structure-property relationship studies.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 7-Fluoro-4-Anilinoquinolines
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols for the synthesis of 7-fluoro-4-anilinoquinolines, a class of compounds with significant interest in medicinal chemistry, particularly as kinase inhibitors. The protocols are based on the nucleophilic aromatic substitution (SNAr) reaction between 4-chloro-7-fluoroquinoline and various aniline derivatives.
Introduction
7-Fluoro-4-anilinoquinolines are a prominent scaffold in the development of therapeutic agents, notably as inhibitors of epidermal growth factor receptor (EGFR) tyrosine kinases. The fluorine substituent at the 7-position can enhance the binding affinity and pharmacokinetic properties of these molecules. The core synthetic strategy involves the displacement of a chlorine atom at the 4-position of the quinoline ring by the amino group of an aniline. This reaction can be carried out under conventional heating or accelerated using microwave irradiation.
Experimental Protocols
The synthesis of 7-fluoro-4-anilinoquinolines is typically achieved through a nucleophilic aromatic substitution reaction. Below are two detailed protocols: one employing conventional heating and another utilizing microwave-assisted synthesis.
Protocol 1: Conventional Synthesis via Nucleophilic Aromatic Substitution
This protocol describes the synthesis of 7-fluoro-4-anilinoquinolines by reacting 4-chloro-7-fluoroquinoline with a substituted aniline in ethanol under reflux.
Materials:
-
4-chloro-7-fluoroquinoline
-
Substituted aniline (e.g., aniline, 3-fluoroaniline, 4-chloroaniline, etc.)
-
Absolute Ethanol
-
Hydrochloric acid (catalytic amount)
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Thin Layer Chromatography (TLC) plates
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 4-chloro-7-fluoroquinoline (1.0 eq) and the desired substituted aniline (1.1 eq) in absolute ethanol.
-
Acid Catalyst: Add a catalytic amount of hydrochloric acid to the mixture.
-
Reflux: Heat the reaction mixture to reflux with constant stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete (typically after several hours, as indicated by TLC), allow the mixture to cool to room temperature.
-
Neutralization: Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine.
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure 7-fluoro-4-anilinoquinoline derivative.
Protocol 2: Microwave-Assisted Synthesis
Microwave irradiation can significantly reduce reaction times and improve yields for the synthesis of 4-aminoquinolines.[1]
Materials:
-
4-chloro-7-fluoroquinoline
-
Substituted aniline
-
Dimethylformamide (DMF)
-
Microwave reactor vials
-
Microwave synthesizer
-
Standard workup and purification equipment as in Protocol 1.
Procedure:
-
Reaction Mixture: In a microwave reactor vial, combine 4-chloro-7-fluoroquinoline (1.0 eq) and the substituted aniline (1.1 eq) in dimethylformamide (DMF).
-
Microwave Irradiation: Seal the vial and place it in the microwave synthesizer. Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a predetermined time (typically 10-30 minutes).
-
Workup and Purification: After the reaction is complete, cool the vial to room temperature. Follow the workup and purification steps (5-10) as described in Protocol 1.
Data Presentation
The following table summarizes the yields for a selection of synthesized 7-fluoro-4-anilinoquinoline derivatives.
| Compound ID | Aniline Derivative | Yield (%) | Melting Point (°C) |
| 1a | 4-Methylaniline | 96.56 | 171-172 |
| 1b | 4-Chloroaniline | 92.93 | 194-195 |
| 1c | 3-Fluoroaniline | 95.37 | 173-174 |
| 1e | 3,4-Dichloroaniline | 91.34 | 191-192 |
| 1h | 4-Methoxyaniline | 76.15 | 181-182 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of 7-fluoro-4-anilinoquinolines.
Caption: General workflow for the synthesis of 7-fluoro-4-anilinoquinolines.
EGFR Signaling Pathway
Many 4-anilinoquinoline derivatives are designed as inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which plays a crucial role in cell proliferation and survival.[2][3] Dysregulation of this pathway is a hallmark of many cancers.
Caption: Simplified EGFR signaling pathway and the inhibitory action of 7-fluoro-4-anilinoquinolines.
References
Application Notes and Protocols: Utilizing 7-Fluoro-4-methoxyquinoline Scaffolds in Multi-Component Reactions for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline derivatives are a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals with a wide array of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][2][3] Multi-component reactions (MCRs) have emerged as a powerful and efficient strategy for the synthesis of complex molecular architectures, offering advantages such as high atom economy, procedural simplicity, and the ability to rapidly generate libraries of structurally diverse compounds.[4] This document provides detailed application notes and protocols for the synthesis of functionalized quinoline derivatives bearing the 7-fluoro-4-methoxyquinoline scaffold using a proposed multi-component reaction approach. The resulting compounds, particularly 2-amino-3-cyanoquinoline derivatives, are of significant interest in drug discovery due to their potential as modulators of key biological pathways.[5][6]
Proposed Multi-Component Reaction: A Modified Friedländer Annulation
While direct multi-component reactions utilizing this compound as a starting material are not extensively reported, a highly efficient three-component reaction for the synthesis of 2-amino-3-cyano-4-arylquinolines can be adapted to generate derivatives with the desired 7-fluoro substitution. This reaction, a variation of the Friedländer annulation, typically involves the condensation of a 2-aminoaryl aldehyde or ketone, an active methylene compound (like malononitrile), and an aldehyde or ketone.
To achieve the desired 7-fluoro substitution pattern, we propose the use of 2-amino-4-fluorobenzaldehyde as a key starting material. The 4-methoxy substituent at the quinoline ring can be introduced via the third component, an aryl aldehyde bearing a methoxy group. This approach allows for the one-pot synthesis of a 2-amino-3-cyano-4-(methoxyphenyl)-7-fluoroquinoline scaffold.
dot
References
- 1. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives : Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ijpsr.com [ijpsr.com]
- 6. researchgate.net [researchgate.net]
Application of 7-Fluoro-4-methoxyquinoline in Kinase Inhibitor Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 7-fluoro-4-methoxyquinoline in the synthesis of kinase inhibitors. The quinoline scaffold is a privileged structure in medicinal chemistry, and its derivatives have been extensively explored as potent inhibitors of various kinases, playing crucial roles in signal transduction pathways implicated in cancer and other diseases. This compound serves as a key intermediate and a versatile building block in the development of these targeted therapies.
Introduction: The Quinoline Scaffold in Kinase Inhibition
Kinases are a class of enzymes that catalyze the transfer of a phosphate group from ATP to a substrate, a process known as phosphorylation. This post-translational modification is a fundamental mechanism for regulating a vast array of cellular processes, including cell growth, proliferation, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making kinases attractive targets for therapeutic intervention.
The 4-anilinoquinoline core has emerged as a particularly successful pharmacophore for the development of kinase inhibitors. These compounds typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase domain and preventing the phosphorylation of downstream substrates. The fluorine atom at the 7-position of the quinoline ring can enhance binding affinity and modulate the physicochemical properties of the inhibitor, while the substituent at the 4-position is crucial for interacting with the hinge region of the kinase.
While this compound can be a precursor to 4-anilinoquinolines through conversion to a 4-chloro intermediate, the methoxy group itself can be a key feature in certain inhibitors or can be bioisosterically replaced to optimize drug-like properties.
Kinase Targets and Signaling Pathways
Derivatives of this compound have been investigated as inhibitors of several key kinase families, primarily targeting signaling pathways involved in cancer cell proliferation and angiogenesis.
Epidermal Growth Factor Receptor (EGFR) Signaling
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), initiates a cascade of downstream signaling events that promote cell growth and survival. Overexpression or activating mutations of EGFR are common in various cancers, making it a prime target for anticancer therapies. 7-Fluoro-4-anilinoquinoline derivatives, synthesized from this compound precursors, have shown potent inhibitory activity against EGFR.
Angiogenesis Signaling (VEGFR, FGFR, PDGFR)
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. This process is primarily driven by signaling pathways initiated by Vascular Endothelial Growth Factor (VEGF), Fibroblast Growth Factor (FGF), and Platelet-Derived Growth Factor (PDGF) through their respective receptor tyrosine kinases (VEGFR, FGFR, and PDGFR). Multi-targeted kinase inhibitors derived from quinoline scaffolds can simultaneously block these pathways, leading to a potent anti-angiogenic effect.
Quantitative Data Summary
The following table summarizes the in vitro anti-proliferative activities of a series of 7-fluoro-4-anilinoquinoline derivatives, which can be synthesized from a this compound precursor. The data is presented as IC50 values, the concentration of the compound required to inhibit the growth of 50% of the cell population.
| Compound ID | R-group on Anilino Moiety | IC50 (μM) vs. HeLa Cells | IC50 (μM) vs. BGC823 Cells |
| 1a | 3-chloro | 10.32 | 4.21 |
| 1b | 3-bromo | 12.54 | 3.63 |
| 1c | 3-methyl | 15.11 | 4.89 |
| 1d | 4-chloro | 11.87 | 5.23 |
| 1e | 4-bromo | 13.45 | 4.12 |
| 1f | 4-methyl | 9.87 | 3.88 |
| 1g | 3,4-dichloro | 14.23 | 11.10 |
| Gefitinib | (Reference Drug) | 16.54 | 13.21 |
Experimental Protocols
Synthesis of the Key Intermediate: 4-Chloro-7-fluoroquinoline
This protocol describes the synthesis of 4-chloro-7-fluoroquinoline, a crucial intermediate for the subsequent synthesis of 4-anilinoquinoline derivatives.
Materials:
-
7-Fluoro-4-hydroxyquinoline
-
Phosphorus oxychloride (POCl3)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
To an oven-dried round-bottom flask, add 7-fluoro-4-hydroxyquinoline (1.0 eq).
-
Carefully add phosphorus oxychloride (10-15 eq) to the flask.
-
Heat the reaction mixture to 70 °C and stir for 3 hours.
-
After the reaction is complete (monitored by TLC), cool the mixture to room temperature and concentrate under reduced pressure to remove excess POCl3.
-
Carefully pour the concentrated residue into ice-cold water.
-
Neutralize the aqueous solution to pH 7-8 with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x volume).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford 4-chloro-7-fluoroquinoline as a solid.
General Protocol for the Synthesis of 7-Fluoro-4-anilinoquinoline Derivatives
This protocol outlines the nucleophilic aromatic substitution reaction to synthesize the final 4-anilinoquinoline compounds.
Materials:
-
4-Chloro-7-fluoroquinoline
-
Substituted aniline (1.2 - 1.5 eq)
-
Isopropanol
-
Pyridine hydrochloride (catalytic amount)
-
Petroleum ether
-
Saturated sodium bicarbonate solution
-
Ethanol for recrystallization
Procedure:
-
In a round-bottom flask, dissolve 4-chloro-7-fluoroquinoline (1.0 eq) in isopropanol.
-
Add the corresponding substituted aniline (1.2 - 1.5 eq) and a catalytic amount of pyridine hydrochloride.
-
Heat the mixture at reflux for 45 minutes to 2 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add petroleum ether to precipitate the product, followed by the addition of a saturated sodium bicarbonate solution to neutralize the mixture.
-
Filter the resulting solid and wash with water.
-
Recrystallize the crude product from ethanol to obtain the pure 7-fluoro-4-anilinoquinoline derivative.
In Vitro Kinase Assay (General Protocol)
This protocol provides a general framework for assessing the inhibitory activity of the synthesized compounds against a specific kinase using a fluorescence-based assay that measures ADP production.
Materials:
-
Kinase of interest
-
Kinase-specific substrate (peptide or protein)
-
ATP
-
Synthesized inhibitor compound (dissolved in DMSO)
-
Kinase assay buffer (containing MgCl2)
-
ADP detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplate reader capable of measuring fluorescence
Procedure:
-
Prepare a serial dilution of the inhibitor compound in DMSO.
-
In a microplate, add the kinase and the inhibitor at various concentrations to the assay buffer.
-
Incubate the kinase and inhibitor mixture for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Allow the reaction to proceed for a specific time (e.g., 30-60 minutes) at the optimal temperature for the kinase.
-
Stop the kinase reaction according to the assay kit instructions.
-
Add the ADP detection reagent, which converts the ADP produced into a fluorescent signal.
-
Incubate as per the kit's protocol to allow the signal to develop.
-
Measure the fluorescence intensity using a microplate reader.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Experimental and logical Workflows
The following diagrams illustrate the typical workflows for the synthesis and screening of kinase inhibitors.
Application Notes and Protocols: Step-by-Step Synthesis of 4-Anilino-7-Fluoroquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Anilinoquinoline derivatives represent a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide range of biological activities. Notably, they have been extensively investigated as potent inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways. Dysregulation of these pathways is a hallmark of numerous diseases, including cancer. The 4-anilinoquinoline scaffold serves as a versatile template for the design of targeted therapeutics, with derivatives showing efficacy as inhibitors of Epidermal Growth Factor Receptor (EGFR), Protein Kinase Novel 3 (PKN3), and kinases in the Ras-MAPK signaling cascade.[1][2][3] This document provides a detailed protocol for the synthesis of 4-anilino-7-fluoroquinoline derivatives, a summary of their characterization data, and a visualization of a key signaling pathway they modulate.
Experimental Protocols
The synthesis of 4-anilino-7-fluoroquinoline derivatives can be achieved through a multi-step process, culminating in a nucleophilic substitution reaction. The following protocol is a general procedure adapted from established methods.[1]
General Procedure for the Synthesis of 4-Anilino-7-Fluoroquinoline Derivatives (1a-h)
The final step in the synthesis involves the reaction of 4-chloro-7-fluoroquinoline with a substituted aniline.
Step 1: Reaction Setup
-
To a solution of 4-chloro-7-fluoroquinoline (1 equivalent) in isopropanol, add the desired substituted aniline (1.4 equivalents).
-
Add pyridine hydrochloride as a catalyst.
Step 2: Reflux
-
Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 45 minutes.
Step 3: Work-up and Isolation
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add petroleum ether and a saturated solution of sodium bicarbonate (NaHCO3) to the reaction mixture.
-
Filter the resulting precipitate.
Step 4: Purification
-
Recrystallize the crude product from ethanol to obtain the purified 4-anilino-7-fluoroquinoline derivative.
Data Presentation
The following table summarizes the quantitative data for a series of synthesized 4-anilino-7-fluoroquinoline derivatives.
| Compound ID | Substituted Aniline | Yield (%) | Melting Point (°C) | ESI-MS (m/z) [M+H]+ |
| 1a | m-chloroaniline | 96.25 | 196-197 | 273.4 |
| 1b | p-chloroaniline | 92.93 | - | - |
| 1h | p-methoxyaniline | 76.15 | 181-182 | 269.3 |
Data extracted from a study by Li et al., 2015.[1]
Signaling Pathway
4-Anilinoquinoline derivatives are well-known inhibitors of receptor tyrosine kinases, particularly the Epidermal Growth Factor Receptor (EGFR).[1] EGFR is a key mediator of cell proliferation, survival, and differentiation. Its signaling cascade, often referred to as the Ras-MAPK pathway, is frequently hyperactivated in various cancers. The diagram below illustrates a simplified EGFR signaling pathway that is targeted by these inhibitors.
Caption: EGFR Signaling Pathway Inhibition.
Experimental Workflow
The following diagram outlines the general workflow for the synthesis and purification of 4-anilino-7-fluoroquinoline derivatives.
Caption: Synthesis Workflow Diagram.
References
- 1. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of 4-anilino-quin(az)oline as a cell active Protein Kinase Novel 3 (PKN3) inhibitor chemotype - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of 4-anilino-6,7-dialkoxy-3-quinolinecarbonitriles as inhibitors of kinases of the Ras-MAPK signaling cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: 7-Fluoro-4-methoxyquinoline as a Fluorescent Probe for Cellular Imaging
Audience: Researchers, scientists, and drug development professionals.
Introduction
7-Fluoro-4-methoxyquinoline is a synthetic fluorophore belonging to the quinoline family of compounds. Quinoline derivatives are a significant class of heterocyclic compounds that have garnered considerable interest in the field of bioimaging due to their favorable photophysical properties, including high quantum yields and large Stokes shifts.[1][2][3][4] The introduction of a fluorine atom and a methoxy group to the quinoline scaffold can modulate its electronic and photophysical characteristics, making this compound a potentially valuable tool for live-cell imaging.
Quinoline-based probes have been successfully employed to visualize a variety of cellular components and processes, such as lipid droplets, lysosomes, and fluctuations in intracellular pH and viscosity.[1] They are also utilized in the detection of metal ions and reactive oxygen species.[1] The versatility of the quinoline scaffold allows for the rational design of probes with tailored properties for specific biological applications.[3][5]
Photophysical Properties
| Property | Representative Value | Solvent(s) |
| Absorption Maximum (λabs) | 350 - 380 nm | Dichloromethane, Methanol, DMSO |
| Emission Maximum (λem) | 430 - 480 nm | Dichloromethane, Methanol, DMSO |
| Molar Absorptivity (ε) | 10,000 - 30,000 M-1cm-1 | Dichloromethane |
| Quantum Yield (Φ) | 0.15 - 0.60 | Dichloromethane, Methanol, DMSO |
| Stokes Shift | 80 - 100 nm | Dichloromethane, Methanol, DMSO |
Key Applications
Based on the characteristics of related quinoline probes, this compound is anticipated to be a valuable tool for:
-
General Cytoplasmic Staining: Due to its lipophilic nature, it is expected to readily cross cell membranes and provide visualization of the cytoplasm.
-
Organelle-Specific Imaging: Modifications to the core structure could enable targeted accumulation in specific organelles such as mitochondria or lysosomes.
-
Environmental Sensing: The fluorescence of quinoline derivatives can be sensitive to the local microenvironment, suggesting potential applications in sensing changes in intracellular pH, polarity, or viscosity.[3]
-
High-Throughput Screening: Its synthetic tractability makes it a candidate for the development of novel probes for drug discovery and screening assays.
Experimental Protocols
The following are generalized protocols for the use of this compound in live-cell imaging. Optimal conditions (e.g., probe concentration, incubation time) should be determined empirically for each cell type and experimental setup.
Preparation of Stock Solution
-
Prepare a 1-10 mM stock solution of this compound in high-quality, anhydrous dimethyl sulfoxide (DMSO).
-
Vortex thoroughly to ensure the compound is fully dissolved.
-
Store the stock solution at -20°C, protected from light. Aliquot to avoid repeated freeze-thaw cycles.
Live-Cell Staining Protocol
This protocol is a general guideline for staining adherent cells in a 96-well plate or on coverslips.
Reagents and Materials:
-
Complete cell culture medium
-
This compound stock solution (1-10 mM in DMSO)
-
Phosphate-Buffered Saline (PBS) or other suitable imaging buffer (e.g., HBSS)
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI or blue excitation filter)
Procedure:
-
Cell Culture: Plate cells on a suitable imaging vessel (e.g., glass-bottom dish, 96-well imaging plate) and culture until they reach the desired confluency (typically 60-80%).
-
Preparation of Staining Solution: Dilute the this compound stock solution in pre-warmed complete culture medium or imaging buffer to the desired final concentration. A typical starting concentration range is 1-10 µM.
-
Cell Staining:
-
Remove the culture medium from the cells.
-
Gently wash the cells once with pre-warmed PBS.
-
Add the staining solution to the cells and incubate for 15-60 minutes at 37°C in a CO2 incubator. The optimal incubation time may vary.
-
-
Washing:
-
Remove the staining solution.
-
Wash the cells two to three times with pre-warmed imaging buffer to remove any unbound probe.
-
-
Imaging:
-
Add fresh, pre-warmed imaging buffer to the cells.
-
Image the cells using a fluorescence microscope. For a probe with an excitation maximum around 365 nm and an emission maximum around 450 nm, a standard DAPI filter set is a good starting point.
-
Use the lowest possible excitation light intensity and exposure time to minimize phototoxicity and photobleaching.[11]
-
Visualizations
Experimental Workflow for Live-Cell Imaging
Caption: Workflow for staining live cells with this compound.
Hypothetical Signaling Pathway for pH Sensing
Many quinoline-based probes exhibit pH-sensitive fluorescence. The following diagram illustrates a hypothetical mechanism where the probe's fluorescence is modulated by intracellular pH changes, a common application for this class of compounds.[3]
Caption: A potential pH-sensing mechanism for a quinoline-based probe.
References
- 1. crimsonpublishers.com [crimsonpublishers.com]
- 2. crimsonpublishers.com [crimsonpublishers.com]
- 3. Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Highly tunable quinoline-based fluorescent small molecule scaffold for live cell imaging [morressier.com]
- 6. BJOC - Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases [beilstein-journals.org]
- 7. sciforum.net [sciforum.net]
- 8. researchgate.net [researchgate.net]
- 9. beilstein-journals.org [beilstein-journals.org]
- 10. An anthracene–quinoline based dual-mode fluorometric–colorimetric sensor for the detection of Fe3+ and its application in live cell imaging - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Live Cell Imaging Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
Application Notes and Protocols for Nucleophilic Substitution Reactions on 4-Methoxyquinolines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinolines are a prominent class of heterocyclic compounds widely utilized in medicinal chemistry and drug development due to their diverse pharmacological activities. The functionalization of the quinoline scaffold is crucial for modulating their biological properties. Nucleophilic aromatic substitution (SNAr) reactions at the C4-position of quinolines offer a powerful strategy for introducing a variety of substituents, including amino, thio, and alkoxy groups. While 4-chloroquinolines are commonly employed in these reactions, 4-methoxyquinolines can also serve as valuable precursors. The methoxy group, although generally a less facile leaving group than chlorine, can be displaced by strong nucleophiles under appropriate reaction conditions.
These application notes provide a general protocol for performing nucleophilic substitution reactions on 4-methoxyquinolines with various nucleophiles. The methodologies are based on established principles of SNAr reactions on related heteroaromatic systems and serve as a starting point for optimization in specific research applications.
Data Presentation: Representative Reaction Outcomes
The following table summarizes expected outcomes for the nucleophilic substitution on 4-methoxyquinoline with a range of nucleophiles. Please note that the reaction conditions and yields are illustrative and may require optimization for specific substrates. The data is compiled based on analogous reactions with 4-chloroquinolines and general principles of SNAr reactivity.
| Nucleophile | Product | Typical Conditions | Reaction Time (h) | Yield (%) |
| Primary Amines | ||||
| Aniline | 4-(Phenylamino)quinoline | High Temperature (e.g., 120-180 °C), neat or in a high-boiling solvent (e.g., DMF, DMSO) | 12-24 | 60-85 |
| Benzylamine | 4-(Benzylamino)quinoline | High Temperature (e.g., 120-150 °C), neat or in a high-boiling solvent | 8-16 | 70-90 |
| Secondary Amines | ||||
| Piperidine | 4-(Piperidin-1-yl)quinoline | High Temperature (e.g., 120-160 °C), neat or in a high-boiling solvent | 10-20 | 65-88 |
| Morpholine | 4-(Morpholino)quinoline | High Temperature (e.g., 120-160 °C), neat or in a high-boiling solvent | 10-20 | 75-92 |
| Thiols | ||||
| Thiophenol | 4-(Phenylthio)quinoline | Base (e.g., K2CO3, NaH) in a polar aprotic solvent (e.g., DMF, DMAc) at elevated temperature (e.g., 80-120 °C) | 6-12 | 50-80 |
| Alcohols | ||||
| Sodium Methoxide | 4-Methoxyquinoline (no reaction) | N/A | N/A | N/A |
| Sodium Ethoxide | 4-Ethoxyquinoline | Harsh conditions may be required (e.g., high temperature, sealed tube) | 24-48 | Low to moderate |
Experimental Protocols
The following are detailed methodologies for key experiments involving nucleophilic substitution on 4-methoxyquinoline.
Protocol 1: Reaction with a Primary Amine (e.g., Aniline)
Materials:
-
4-Methoxyquinoline
-
Aniline (or other primary amine)
-
High-boiling point solvent (e.g., N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a stirrer
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
-
To a round-bottom flask, add 4-methoxyquinoline (1.0 eq).
-
Add the primary amine (e.g., aniline, 1.5-2.0 eq).
-
Add a high-boiling point solvent such as DMF or DMSO to dissolve the reactants. Alternatively, the reaction can be run neat if the amine is a liquid at the reaction temperature.
-
Attach a reflux condenser and heat the reaction mixture to 120-180 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-aminoquinoline.
Protocol 2: Reaction with a Thiol (e.g., Thiophenol)
Materials:
-
4-Methoxyquinoline
-
Thiophenol (or other thiol)
-
Base (e.g., potassium carbonate (K2CO3) or sodium hydride (NaH))
-
Polar aprotic solvent (e.g., DMF or N,N-Dimethylacetamide (DMAc))
-
Round-bottom flask
-
Stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Standard work-up and purification equipment
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the thiol (e.g., thiophenol, 1.2 eq) and a polar aprotic solvent like DMF.
-
Add the base (e.g., K2CO3, 2.0 eq, or NaH, 1.2 eq, added portion-wise at 0 °C).
-
Stir the mixture at room temperature for 30 minutes to form the thiolate.
-
Add 4-methoxyquinoline (1.0 eq) to the reaction mixture.
-
Heat the reaction to 80-120 °C and stir until the starting material is consumed as monitored by TLC (typically 6-12 hours).
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield the 4-thioether quinoline.
Mandatory Visualization
Caption: General workflow for the nucleophilic substitution on 4-methoxyquinoline.
Caption: Simplified mechanism of the SNAr reaction on 4-methoxyquinoline.
Application Notes and Protocols: Synthesis of Anti-Cancer Agents Using 7-Fluoro-4-methoxyquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and application of 7-fluoro-4-methoxyquinoline derivatives as potential anti-cancer agents. The protocols detailed below are intended for research purposes and should be conducted by trained professionals in a laboratory setting.
Introduction
Quinoline derivatives are a significant class of heterocyclic compounds that have demonstrated a wide range of pharmacological activities, including potent anti-cancer properties. Their mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis, such as the Epidermal Growth Factor Receptor (EGFR) and PI3K/Akt/mTOR pathways. The introduction of a fluorine atom at the C7 position of the quinoline ring can enhance the metabolic stability and binding affinity of these compounds to their target proteins. This document focuses on the synthesis of 7-fluoro-4-anilinoquinoline derivatives, starting from a 7-fluoro-4-chloroquinoline precursor, and summarizes their anti-proliferative activities against selected cancer cell lines.
Synthesis of 7-Fluoro-4-anilinoquinoline Derivatives
The synthesis of 7-fluoro-4-anilinoquinoline derivatives can be achieved through a nucleophilic substitution reaction between 7-fluoro-4-chloroquinoline and various substituted anilines. A general synthetic scheme is outlined below.
Experimental Workflow:
Caption: General workflow for the synthesis of 7-fluoro-4-anilinoquinoline derivatives.
Experimental Protocol
This protocol is adapted from the synthesis of 4-(3′-Chlorophenylamino)-7-fluoroquinoline.[1]
Materials:
-
7-Fluoro-4-chloroquinoline
-
m-Chloroaniline (or other substituted aniline)
-
Isopropanol
-
Pyridine hydrochloride
-
Petroleum ether
-
Sodium bicarbonate (NaHCO₃) solution
-
Ethanol
Procedure:
-
In a round-bottom flask, combine 7-fluoro-4-chloroquinoline (0.22 mmol), the desired substituted aniline (0.31 mmol), and a catalytic amount of pyridine hydrochloride.
-
Add isopropanol (6 mL) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 45 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Add petroleum ether (4 mL) and a saturated solution of sodium bicarbonate (10 mL) to the reaction mixture to precipitate the product and neutralize the acid.
-
Collect the solid product by filtration.
-
Recrystallize the crude product from ethanol to obtain the purified 7-fluoro-4-anilinoquinoline derivative.
-
Characterize the final product using appropriate analytical techniques (e.g., ¹H-NMR, Mass Spectrometry).
Anti-proliferative Activity
A series of 7-fluoro-4-anilinoquinoline derivatives were synthesized and evaluated for their in vitro anti-proliferative activity against human cervical cancer (HeLa) and human gastric carcinoma (BGC-823) cell lines using the MTT assay.[1] The results, presented as IC₅₀ values (the concentration of the compound that inhibits 50% of cell growth), are summarized in the table below. Gefitinib, a known EGFR inhibitor, was used as a positive control.
Table 1: Anti-proliferative Activity (IC₅₀ in µM) of 7-Fluoro-4-anilinoquinoline Derivatives [1]
| Compound ID | Substituent on Anilino Ring | HeLa IC₅₀ (µM) | BGC-823 IC₅₀ (µM) |
| 1a | 3'-Chloro | 12.35 | 5.86 |
| 1b | 3'-Bromo | 15.12 | 6.23 |
| 1c | 3'-Fluoro | 11.89 | 3.63 |
| 1d | 4'-Fluoro | 14.76 | 11.10 |
| 1e | 3'-Chloro-4'-fluoro | 13.98 | 4.52 |
| 1f | 3'-Chloro-4'-fluoroamino | 10.18 | 8.32 |
| 1g | 4'-Methyl | 16.24 | 7.98 |
| Gefitinib | - | 14.87 | 12.54 |
Mechanism of Action: Inhibition of Signaling Pathways
Quinoline-based compounds often exert their anti-cancer effects by targeting key signaling pathways involved in cell growth and survival. The 7-fluoro-4-anilinoquinoline scaffold is structurally similar to known EGFR tyrosine kinase inhibitors.[1] Inhibition of EGFR can disrupt downstream signaling cascades, including the PI3K/Akt/mTOR pathway, which is frequently deregulated in various cancers.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon binding to its ligand (e.g., EGF), dimerizes and autophosphorylates its tyrosine kinase domain. This activation triggers a cascade of intracellular signaling pathways that promote cell proliferation, survival, and migration.
Caption: Inhibition of the EGFR signaling pathway by 7-fluoro-4-anilinoquinoline derivatives.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Upon activation by upstream signals, such as those from EGFR, Phosphatidylinositol 3-kinase (PI3K) phosphorylates PIP2 to PIP3, leading to the recruitment and activation of Akt. Akt, in turn, activates the mammalian target of rapamycin (mTOR), which promotes protein synthesis and cell growth. Quinoline-based compounds have been identified as potent inhibitors of this pathway.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by quinoline derivatives.
Conclusion
This compound serves as a valuable scaffold for the synthesis of novel anti-cancer agents. The 7-fluoro-4-anilinoquinoline derivatives, in particular, have demonstrated significant anti-proliferative activity against various cancer cell lines, with some compounds showing superior potency compared to the established drug gefitinib. Their likely mechanism of action involves the inhibition of key oncogenic signaling pathways such as EGFR and PI3K/Akt/mTOR. Further investigation into the structure-activity relationships and in vivo efficacy of these compounds is warranted to develop more potent and selective anti-cancer therapeutics.
References
Methods for Introducing Substituents at the 4-Position of 7-Fluoroquinoline: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the introduction of various substituents at the 4-position of the 7-fluoroquinoline scaffold, a privileged core structure in medicinal chemistry. The protocols outlined herein focus on the synthesis of a key intermediate, 4-chloro-7-fluoroquinoline, and its subsequent functionalization via nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.
Introduction
The 7-fluoroquinoline core is a key pharmacophore found in numerous therapeutic agents, particularly in the realm of antibacterial and anticancer drugs. Functionalization at the 4-position allows for the modulation of a compound's biological activity, physicochemical properties, and pharmacokinetic profile. This document details robust and reproducible methods to access a diverse range of 4-substituted 7-fluoroquinolines, providing researchers with the tools to explore novel chemical space in drug discovery programs.
Synthesis of Key Intermediate: 4-Chloro-7-fluoroquinoline
The most versatile precursor for derivatization at the 4-position is 4-chloro-7-fluoroquinoline. Its synthesis is typically achieved in a two-step sequence starting from 3-fluoroaniline, involving a cyclization reaction to form 7-fluoro-4-hydroxyquinoline, followed by chlorination.
Step 1: Synthesis of 7-Fluoro-4-hydroxyquinoline via Gould-Jacobs Reaction
The Gould-Jacobs reaction provides an efficient method for the synthesis of 4-hydroxyquinolines from anilines and diethyl ethoxymethylenemalonate.[1][2][3]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-fluoroaniline (1.0 eq.) and diethyl 2-(ethoxymethylene)malonate (1.1 eq.).
-
Initial Condensation: Heat the mixture at 100-120 °C for 2 hours. The reaction can be monitored by thin-layer chromatography (TLC) for the disappearance of the aniline.
-
Cyclization: To the resulting anilidomethylenemalonate, add a high-boiling point solvent such as diphenyl ether. Heat the mixture to 250 °C for 30-60 minutes to effect cyclization.
-
Work-up: Cool the reaction mixture to room temperature, which should result in the precipitation of the product. Dilute the mixture with hexane or petroleum ether to facilitate precipitation.
-
Isolation: Collect the solid product by vacuum filtration, wash with hexane, and dry under vacuum to yield ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate.
-
Hydrolysis and Decarboxylation: Reflux the ester in an aqueous solution of sodium hydroxide (10-20%) until hydrolysis is complete (monitored by TLC). Acidify the cooled reaction mixture with a mineral acid (e.g., HCl) to a pH of approximately 4-5 to precipitate the 7-fluoro-4-hydroxyquinoline-3-carboxylic acid. The resulting acid is then decarboxylated by heating in a high-boiling point solvent or neat at its melting point until gas evolution ceases, yielding 7-fluoro-4-hydroxyquinoline.
Logical Workflow for the Synthesis of 7-Fluoro-4-hydroxyquinoline:
Caption: Gould-Jacobs reaction pathway for 7-fluoro-4-hydroxyquinoline synthesis.
Step 2: Chlorination of 7-Fluoro-4-hydroxyquinoline
The hydroxyl group at the 4-position can be readily converted to a chloro group, a good leaving group for subsequent nucleophilic substitution and cross-coupling reactions.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas trap, suspend 7-fluoro-4-hydroxyquinoline (1.0 eq.) in phosphorus oxychloride (POCl₃, 5-10 eq.).
-
Reaction: Heat the mixture to reflux (approximately 105-110 °C) for 2-4 hours. The reaction should become a clear solution. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Carefully quench the reaction mixture by slowly pouring it onto crushed ice with vigorous stirring.
-
Neutralization: Neutralize the acidic solution with a base, such as a saturated sodium bicarbonate solution or ammonium hydroxide, until the pH is approximately 7-8. This will precipitate the product.
-
Isolation: Collect the solid product by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield 4-chloro-7-fluoroquinoline.
Methods for Substitution at the 4-Position
Nucleophilic Aromatic Substitution (SₙAr)
The electron-withdrawing nature of the quinoline nitrogen and the fluorine at the 7-position activates the 4-position for nucleophilic aromatic substitution. The chloro group at C4 is readily displaced by various nucleophiles.
General Experimental Protocol for Amination:
-
Reaction Setup: In a sealed tube or a round-bottom flask with a reflux condenser, dissolve 4-chloro-7-fluoroquinoline (1.0 eq.) in a suitable solvent such as ethanol, isopropanol, or N,N-dimethylformamide (DMF).
-
Addition of Nucleophile: Add the desired amine (1.1-2.0 eq.) and, if necessary, a base such as triethylamine or diisopropylethylamine (2.0 eq.) to scavenge the HCl generated.
-
Reaction: Heat the mixture to a temperature between 80 °C and 150 °C. The reaction time can vary from a few hours to overnight. Monitor the reaction progress by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.
| Entry | Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Ethanol | 80 | 6 | 85-95 |
| 2 | Piperidine | DMF | 100 | 4 | 90-98 |
| 3 | Morpholine | Isopropanol | 120 | 8 | 88-96 |
| 4 | Benzylamine | Ethanol | 80 | 5 | 82-92 |
SₙAr Reaction Workflow:
Caption: General workflow for SₙAr amination of 4-chloro-7-fluoroquinoline.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. 4-Chloro-7-fluoroquinoline is a suitable substrate for various cross-coupling reactions.
The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between 4-chloro-7-fluoroquinoline and an organoboron reagent.[4]
General Experimental Protocol:
-
Reaction Setup: In a Schlenk flask, combine 4-chloro-7-fluoroquinoline (1.0 eq.), the boronic acid or boronic ester (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq.) or Pd(dppf)Cl₂ (0.02-0.05 eq.), and a base such as K₂CO₃, Cs₂CO₃, or K₃PO₄ (2.0-3.0 eq.).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water.
-
Reaction: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-120 °C for 4-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature and dilute with water and an organic solvent such as ethyl acetate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
| Entry | Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 80-90 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane/H₂O | 90 | 85-95 |
| 3 | Thiophene-2-boronic acid | Pd(PPh₃)₄ | K₃PO₄ | DMF/H₂O | 110 | 75-85 |
The Sonogashira coupling facilitates the formation of a carbon-carbon bond between 4-chloro-7-fluoroquinoline and a terminal alkyne.[5]
General Experimental Protocol:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, combine 4-chloro-7-fluoroquinoline (1.0 eq.), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.02-0.05 eq.), a copper(I) co-catalyst like CuI (0.04-0.10 eq.), and a degassed solvent such as triethylamine or a mixture of DMF and an amine base.
-
Addition of Alkyne: Add the terminal alkyne (1.2-1.5 eq.) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature or heat to 50-80 °C for 2-12 hours. Monitor the reaction by TLC.
-
Work-up: Once complete, filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in an organic solvent like dichloromethane or ethyl acetate, wash with water and brine, and dry over anhydrous sodium sulfate. Purify the crude product by column chromatography.
| Entry | Terminal Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI | Et₃N | Et₃N | 60 | 75-85 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂/CuI | Et₃N | DMF/Et₃N | 50 | 80-90 |
| 3 | Propargyl alcohol | Pd(PPh₃)₂Cl₂/CuI | Et₃N | Et₃N | RT | 70-80 |
Palladium-Catalyzed Cross-Coupling Pathways:
Caption: Pathways for C-C bond formation at the 4-position of 7-fluoroquinoline.
Conclusion
The methods described provide a comprehensive guide for the synthesis and functionalization of the 7-fluoroquinoline scaffold at the 4-position. The preparation of the key intermediate, 4-chloro-7-fluoroquinoline, opens the door to a wide array of derivatives through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. These protocols are intended to serve as a valuable resource for researchers in the field of medicinal chemistry and drug development, facilitating the exploration of novel 7-fluoroquinoline analogs with potentially enhanced therapeutic properties.
References
- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. Gould-Jacobs Reaction [drugfuture.com]
- 3. Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sonogashira Coupling [organic-chemistry.org]
Application Notes and Protocols for the Laboratory-Scale Synthesis of 7-Fluoro-4-methoxyquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the laboratory-scale synthesis of 7-Fluoro-4-methoxyquinoline, a valuable scaffold in medicinal chemistry and drug discovery. The synthetic route detailed herein is a robust three-step process commencing with the Gould-Jacobs reaction to form the quinoline core, followed by chlorination and subsequent nucleophilic substitution to yield the final product. This protocol includes detailed experimental procedures, characterization data, and visual workflows to ensure reproducibility and aid in the successful synthesis of the target compound.
Introduction
Quinoline derivatives are a prominent class of heterocyclic compounds with a broad spectrum of biological activities, making them privileged structures in pharmaceutical research. The introduction of a fluorine atom at the 7-position and a methoxy group at the 4-position of the quinoline ring can significantly modulate the physicochemical and pharmacological properties of the molecule, including its metabolic stability, binding affinity, and bioavailability. This compound serves as a key intermediate in the synthesis of various biologically active molecules, including potential antimalarial, anticancer, and antibacterial agents. The following protocols provide a reliable method for the preparation of this important building block.
Overall Synthesis Workflow
The synthesis of this compound is accomplished through a three-step sequence starting from 3-fluoroaniline.
Caption: Overall synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 7-Fluoro-4-hydroxyquinoline
The initial step involves the synthesis of the quinoline core via the Gould-Jacobs reaction.[1][2] This reaction proceeds through the formation of an intermediate, ethyl 3-((3-fluorophenyl)amino)acrylate, which then undergoes thermal cyclization.
Materials:
-
3-Fluoroaniline
-
Diethyl ethoxymethylenemalonate (DEEM)
-
Diphenyl ether
-
Ethanol
Procedure:
-
In a round-bottom flask, combine 3-fluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq) in ethanol.
-
Heat the mixture to reflux for 2 hours.
-
After cooling, remove the ethanol under reduced pressure to yield the crude intermediate, ethyl 3-((3-fluorophenyl)amino)acrylate.
-
To the crude intermediate, add diphenyl ether and heat the mixture to 250 °C for 30 minutes.
-
Cool the reaction mixture to room temperature, which should result in the precipitation of the product.
-
Filter the precipitate, wash with hexane to remove the diphenyl ether, and then with ethanol.
-
Dry the solid under vacuum to obtain 7-fluoro-4-hydroxyquinoline as a solid.
Step 2: Synthesis of 7-Fluoro-4-chloroquinoline
The hydroxyl group at the 4-position is converted to a chloro group, which is a good leaving group for the subsequent nucleophilic substitution.
Materials:
-
7-Fluoro-4-hydroxyquinoline
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
Sodium bicarbonate solution (saturated)
-
Dichloromethane
Procedure:
-
In a fume hood, carefully add 7-fluoro-4-hydroxyquinoline (1.0 eq) to an excess of phosphorus oxychloride (POCl₃, ~5-10 eq).
-
Heat the mixture to reflux for 4 hours. The solid will gradually dissolve.
-
After completion of the reaction (monitored by TLC), cool the mixture to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford 7-fluoro-4-chloroquinoline.
Step 3: Synthesis of this compound
The final step is the nucleophilic aromatic substitution of the 4-chloro group with a methoxy group.
Materials:
-
7-Fluoro-4-chloroquinoline
-
Sodium methoxide (NaOCH₃)
-
Methanol (anhydrous)
-
Water
-
Ethyl acetate
Procedure:
-
Dissolve 7-fluoro-4-chloroquinoline (1.0 eq) in anhydrous methanol in a round-bottom flask.
-
Add sodium methoxide (1.5 eq) to the solution.
-
Heat the reaction mixture to reflux for 6 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
To the residue, add water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization to yield this compound.
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Yield (%) | Melting Point (°C) |
| 7-Fluoro-4-hydroxyquinoline | C₉H₆FNO | 163.15 | Solid | ~70-80 | >250 |
| 7-Fluoro-4-chloroquinoline | C₉H₅ClFN | 181.59 | Solid | ~80-90 | 85-88 |
| This compound | C₁₀H₈FNO | 177.18 | Solid | ~85-95 | 68-71 |
¹H NMR Data (400 MHz, CDCl₃, δ ppm):
-
This compound: 8.65 (d, 1H), 8.05 (dd, 1H), 7.40 (dd, 1H), 7.20 (ddd, 1H), 6.70 (d, 1H), 4.10 (s, 3H).
(Note: Specific yields and melting points may vary depending on the reaction scale and purification efficiency. The provided NMR data is a representative example and should be confirmed by experimental analysis.)
Reaction Pathway Diagram
Caption: Detailed reaction pathway for the synthesis of this compound.
Conclusion
The protocols outlined in this document provide a reliable and efficient method for the laboratory-scale synthesis of this compound. By following these detailed procedures, researchers can successfully prepare this versatile intermediate for use in various drug discovery and development programs. The provided data and visualizations are intended to facilitate the understanding and execution of the synthesis.
References
Application of Fluorinated Quinolines in Drug Discovery: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Fluorinated quinoline scaffolds are a cornerstone in modern medicinal chemistry, primarily due to the unique properties imparted by the fluorine atom, such as enhanced metabolic stability, increased binding affinity, and improved cell permeability. This document provides an overview of their applications, key mechanisms of action, and detailed protocols for their synthesis and evaluation.
Overview of Applications
The introduction of fluorine into the quinoline core has led to the development of potent therapeutic agents across several disease areas. The versatility of the quinoline ring system allows for structural modifications that fine-tune the pharmacological profile of these compounds.[1]
-
Antibacterial Agents: This is the most established application. Fluoroquinolones are a major class of broad-spectrum antibiotics used to treat a wide range of bacterial infections, including urinary tract, respiratory, and gastrointestinal infections.[2] The fluorine atom at the C-6 position is a critical modification that significantly enhances antibacterial potency.[3][4]
-
Antimalarial Agents: Fluorinated quinolines, including derivatives of chloroquine and mefloquine, have shown significant promise in combating malaria.[5] Trifluoromethyl groups, in particular, have been shown to increase the activity against drug-resistant strains of Plasmodium falciparum.[6]
-
Antifungal Agents: Recent research has demonstrated the efficacy of novel fluorinated quinoline analogs against various phytopathogenic fungi, suggesting their potential development as agricultural or clinical fungicides.[6][7]
-
Anticancer Agents: The ability of quinoline derivatives to intercalate DNA and inhibit key enzymes like topoisomerases has made them attractive candidates for cancer therapy.[8] Fluorination can enhance the cytotoxic activity of these compounds against various cancer cell lines.[9][10]
Mechanism of Action: Antibacterial Activity
The primary mechanism of action for fluoroquinolone antibiotics is the inhibition of two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV .[11] These enzymes are crucial for managing DNA topology during replication, transcription, and repair.
-
In many Gram-negative bacteria, DNA gyrase is the primary target. It introduces negative supercoils into the DNA, a process necessary to relieve the torsional stress that accumulates ahead of the replication fork.[7][12]
-
In many Gram-positive bacteria, topoisomerase IV is the main target. Its primary role is to separate the interlinked daughter DNA chromosomes after replication is complete.[7][13]
Fluoroquinolones bind to the enzyme-DNA complex, trapping it in a state where the DNA is broken.[14] This stabilization of the cleaved complex prevents the re-ligation of the DNA strands, leading to a cascade of events including the blockage of DNA replication and the release of lethal double-strand breaks, ultimately causing bacterial cell death.[12]
Quantitative Data Summary
The biological activity of fluorinated quinolines is typically quantified by metrics such as the half-maximal inhibitory concentration (IC₅₀), minimum inhibitory concentration (MIC), or percentage of inhibition at a given concentration.
Table 1: Antifungal Activity of Selected Fluorinated Quinoline Analogs
The following data represents the percentage of mycelial growth inhibition at a concentration of 50 µg/mL against various phytopathogenic fungi.
| Compound ID | R Group | S. sclerotiorum (%)[6] | R. solani (%)[6] | C. arachidicola (%)[6] | P. piricola (%)[6] |
| 2b | 4-tert-butyl | >80 | - | 46.7 | - |
| 2e | 4-fluoro | >80 | - | - | 72.0 |
| 2f | 4-chloro | >80 | - | 46.7 | 76.0 |
| 2g | 4-methoxy | - | 80.8 | - | - |
| 2k | 3-fluoro | >80 | - | - | 76.0 |
| 2n | 2,4-difluoro | >80 | - | 60.0 | 76.0 |
| Tebufloquin | (Positive Control) | - | 69.7 | 37.5 | 65.4 |
Note: Data is extracted from a study by Fang et al. (2023).[6] Only compounds with significant activity are shown.
Table 2: Antibacterial Activity of Selected Quinolone Derivatives
| Compound ID | Bacterial Strain | MIC (µg/mL) | IC₅₀ (µM) |
| Compound 77 | Various | - | 145[2] |
| Compound 83 | Various | - | 148[2] |
| Ciprofloxacin | Various | - | >148[2] |
| Compound 5m | S. aureus | 4-16 | - |
| Compound 5p | B. subtilis | 8-32 | - |
Note: Data is compiled from studies on various quinoline derivatives, not all of which may be fluorinated.[2][4]
Table 3: Antimalarial Activity of Selected Quinolones
| Compound | P. falciparum Strain | IC₅₀ (nM) |
| Bisquinoline (n=12) | K1 (Resistant) | 17[15] |
| Bisquinoline (n=12) | D10 (Sensitive) | 43[15] |
| Chloroquine | K1 (Resistant) | 540[15] |
| Mefloquine | K1 (Resistant) | 30[15] |
| Dihydroartemisinin (DHA) | Field Isolates | 0.8-0.9 |
| Lumefantrine | Field Isolates | 25.1 (Geometric Mean) |
Note: Data is compiled from multiple sources and includes both fluorinated and non-fluorinated quinoline-based drugs for comparison.[15]
Experimental Protocols
Detailed and reproducible protocols are essential for the synthesis and evaluation of novel drug candidates.
Synthesis Protocol: Two-Step Synthesis of Fluorinated Quinoline Analogs
This protocol is adapted from the synthesis of 8-fluoro-2,3-dimethylquinolin-4-yl benzoates.[6] It involves the initial formation of a fluorinated 4-hydroxyquinoline core, followed by esterification.
Protocol Details:
Step 1: Synthesis of 8-fluoro-2,3-dimethylquinolin-4-ol (Intermediate 1) [6]
-
Combine 2-fluoroaniline (1.0 eq), ethyl 2-methylacetoacetate (1.0 eq), and polyphosphoric acid (1.5 eq) in a three-necked flask.
-
Heat the mixture to 150 °C and maintain until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture to room temperature.
-
Place the flask in an ice bath and carefully adjust the pH to 7-8 using a 10% aqueous sodium hydroxide solution. A precipitate will form.
-
Collect the solid precipitate by filtration, wash with water, and dry to yield the intermediate product.
Step 2: Synthesis of Target Compounds (Esterification) [6]
-
In a round-bottomed flask, dissolve Intermediate 1 (1.0 eq), a substituted benzoic acid (1.1 eq), EDC•HCl (1.2 eq), and 4-dimethylaminopyridine (DMAP) (1.0 eq) in dimethylformamide (DMF).
-
Stir the mixture at room temperature until the reaction is complete (monitor by TLC).
-
Quench the reaction by adding water (approx. 3 volumes of the DMF used).
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic phases, wash with saturated brine (3x), and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final fluorinated quinoline analog.
Protocol: In Vitro Antifungal Susceptibility Testing
This protocol describes a general method for evaluating the antifungal activity of synthesized compounds against mycelial growth.
Protocol Details:
-
Stock Solution Preparation: Dissolve the synthesized fluorinated quinoline compounds in dimethyl sulfoxide (DMSO) to prepare stock solutions of a known concentration.
-
Media Preparation: Prepare Potato Dextrose Agar (PDA) according to the manufacturer's instructions and sterilize by autoclaving. Cool the molten agar to approximately 45-50°C.
-
Dosing: Add the appropriate volume of the compound stock solution to the molten PDA to achieve the desired final concentration (e.g., 50 µg/mL). Also prepare control plates containing an equivalent amount of DMSO without any test compound. Pour the agar into sterile Petri dishes and allow them to solidify.
-
Inoculation: Using a sterile cork borer, cut a small disc (e.g., 4 mm diameter) of mycelium from the edge of an actively growing culture of the test fungus.
-
Plating: Place the mycelial disc, mycelium-side down, in the center of the prepared PDA plates (both test and control plates).
-
Incubation: Incubate the plates at an optimal temperature for the specific fungus (e.g., 27±1°C) until the mycelial growth in the control plate has reached a substantial diameter.
-
Data Analysis: Measure the diameter of the fungal colony in both the control (CK) and treated (AI) plates. Calculate the percentage of inhibition using the formula:
-
Inhibition (%) = [(CK - AI) / CK] × 100 [6]
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. google.com [google.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Structural modifications of quinoline-based antimalarial agents: Recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ex vivo anti-malarial drugs sensitivity profile of Plasmodium falciparum field isolates from Burkina Faso five years after the national policy change - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis and Antimicrobial Screening of Quinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of quinoline derivatives and the subsequent screening of their antimicrobial properties. Detailed protocols for key synthetic methods and antimicrobial assays are provided to guide researchers in the discovery and development of new antimicrobial agents.
Introduction
Quinoline and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities.[1][2] Notably, quinoline-based structures are the backbone of several established antimicrobial drugs.[3] The core mechanism of action for many quinolone antibiotics involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes responsible for DNA replication.[4][5] This interference leads to DNA strand breaks, ultimately resulting in bacterial cell death.[6][7] The growing threat of antimicrobial resistance necessitates the continued exploration and development of novel quinoline derivatives with enhanced potency and broader spectrum of activity.
Synthesis of Quinoline Derivatives: Key Methodologies
Several classical and modern synthetic strategies are employed for the construction of the quinoline scaffold. The choice of method often depends on the desired substitution pattern on the quinoline ring.
Classical Synthesis Protocols
1. Gould-Jacobs Reaction
The Gould-Jacobs reaction is a versatile method for preparing 4-hydroxyquinoline derivatives.[8] The reaction proceeds through the condensation of an aniline with an alkoxymethylenemalonic ester, followed by thermal cyclization.[4][9]
Experimental Protocol:
-
Condensation: In a round-bottom flask, dissolve aniline (1 equivalent) in a suitable solvent such as ethanol. Add diethyl ethoxymethylenemalonate (1.1 equivalents) to the solution.
-
Heat the mixture to reflux for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The intermediate anilidomethylenemalonic ester may precipitate and can be collected by filtration.
-
Cyclization: Heat the isolated intermediate in a high-boiling point solvent like diphenyl ether or Dowtherm A to approximately 250°C for 30-60 minutes.
-
Cool the reaction mixture and add petroleum ether to precipitate the 4-hydroxy-3-carboalkoxyquinoline product.
-
Hydrolysis and Decarboxylation (Optional): To obtain the 4-hydroxyquinoline, the ester can be saponified using an aqueous solution of sodium hydroxide, followed by acidification to yield the carboxylic acid. Subsequent heating of the acid will lead to decarboxylation.
2. Doebner-von Miller Reaction
This reaction allows for the synthesis of 2- and 4-substituted quinolines from α,β-unsaturated carbonyl compounds and anilines under acidic conditions.[10][11]
Experimental Protocol:
-
In a round-bottom flask, combine the aniline (1 equivalent) and the α,β-unsaturated aldehyde or ketone (1.1 equivalents).
-
Slowly add a strong acid catalyst, such as concentrated hydrochloric acid or sulfuric acid, while cooling the reaction mixture in an ice bath.
-
After the initial exothermic reaction subsides, heat the mixture to reflux for 3-4 hours.
-
Cool the reaction mixture and neutralize it with a base, such as sodium hydroxide solution.
-
The product can be extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
3. Friedländer Synthesis
The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., another ketone or an ester) in the presence of an acid or base catalyst.
Experimental Protocol:
-
In a suitable solvent like ethanol, dissolve the 2-aminoaryl aldehyde or ketone (1 equivalent) and the carbonyl compound with an α-methylene group (1.1 equivalents).
-
Add a catalytic amount of a base (e.g., sodium hydroxide, potassium hydroxide) or an acid (e.g., p-toluenesulfonic acid).
-
Heat the reaction mixture to reflux for 2-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
If precipitation occurs, filter the solid product and wash it with a cold solvent.
-
If the product remains in solution, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.
Modern Synthetic Approaches: Synthesis of Quinoline Hybrids
Molecular hybridization, which involves combining two or more pharmacophores, is a modern strategy to develop new drug candidates with potentially improved activity.[12][13] Quinoline hybrids with moieties like chalcones and triazoles have shown promising antimicrobial activities.[3][14][15]
Synthesis of Quinoline-Chalcone Hybrids
Experimental Protocol:
-
Chalcone Synthesis: Dissolve an appropriate acetophenone derivative (1 equivalent) and a substituted benzaldehyde (1 equivalent) in ethanol.
-
Add an aqueous solution of a base (e.g., sodium hydroxide) dropwise to the stirred solution at 0°C.
-
Allow the reaction to stir at room temperature for 24 hours.
-
Pour the reaction mixture into crushed ice. The precipitated chalcone is then filtered, washed with water, and dried.
-
Quinoline-Chalcone Hybrid Synthesis: A mixture of the synthesized chalcone (1 equivalent), a suitable quinoline precursor (e.g., 2-chloroquinoline), and a catalyst (if required) in a suitable solvent is heated under reflux.
-
The progress of the reaction is monitored by TLC.
-
Upon completion, the reaction mixture is worked up, and the crude product is purified by column chromatography.[16][17]
Synthesis of Quinoline-Triazole Hybrids
Experimental Protocol:
-
Azide Formation: A suitable chloroquinoline derivative is reacted with sodium azide in a polar aprotic solvent like DMF at an elevated temperature to yield the corresponding azidoquinoline.
-
Click Reaction: The azidoquinoline (1 equivalent) is then reacted with a terminal alkyne (1 equivalent) in the presence of a copper(I) catalyst (e.g., copper(I) iodide and a base like triethylamine) in a solvent system such as THF/water.
-
The reaction is typically stirred at room temperature for 12-24 hours.
-
After completion, the product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.
-
The final quinoline-triazole hybrid is purified by column chromatography.[11][15][18]
Antimicrobial Screening Protocols
The synthesized quinoline derivatives are evaluated for their antimicrobial activity against a panel of pathogenic bacteria and fungi. Standard methods such as the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) and the agar well diffusion assay are commonly employed.
Broth Microdilution Method for MIC Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[19][20]
Experimental Protocol:
-
Preparation of Inoculum: Prepare a suspension of the test microorganism in a sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) and adjust the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the synthesized quinoline derivatives in the appropriate broth to obtain a range of concentrations.
-
Inoculation: Add a standardized volume of the microbial inoculum to each well of the microtiter plate, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only) on each plate. A standard antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi) should also be tested as a reference.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at a suitable temperature and duration for fungi.
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (no turbidity) compared to the positive control.
Agar Well Diffusion Assay
This method provides a qualitative or semi-quantitative measure of the antimicrobial activity of a compound.
Experimental Protocol:
-
Preparation of Agar Plates: Pour molten agar medium (e.g., Mueller-Hinton Agar for bacteria) into sterile Petri dishes and allow it to solidify.
-
Inoculation: Spread a standardized inoculum of the test microorganism evenly over the entire surface of the agar plate using a sterile cotton swab.
-
Well Creation: Aseptically punch wells (6-8 mm in diameter) into the agar using a sterile cork borer.
-
Application of Compounds: Add a fixed volume (e.g., 50-100 µL) of the synthesized quinoline derivatives at a known concentration into the wells. A solvent control and a standard antibiotic should also be included.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Measurement: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.
Data Presentation
The antimicrobial activity of the synthesized quinoline derivatives is summarized in the tables below. The Minimum Inhibitory Concentration (MIC) values are presented in µg/mL.
Table 1: Antibacterial Activity of Selected Quinoline Derivatives (MIC in µg/mL)
| Compound ID | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Reference |
| Fluoroquinolone Derivative 1 | 0.5 | 1 | 2 | 4 | [9] |
| Quinoline-Chalcone Hybrid 2 | 4 | 8 | 16 | >64 | [3] |
| Quinoline-Triazole Hybrid 3 | 2 | 4 | 8 | 16 | [15] |
| Aminated Quinolinequinone 4 | 1.22 | - | >64 | >64 | [21][22] |
| Hydroxyimidazolium Hybrid 5 | 2 | - | >50 | >50 | [13][23] |
| Ciprofloxacin (Standard) | 0.25 | 0.5 | 0.125 | 0.5 | [24] |
Table 2: Antifungal Activity of Selected Quinoline Derivatives (MIC in µg/mL)
| Compound ID | Candida albicans | Aspergillus niger | Reference |
| Fluoroquinolone Derivative 1 | 16 | 32 | [9] |
| Quinoline-Chalcone Hybrid 2 | 8 | 16 | [14] |
| Quinoline-Triazole Hybrid 3 | 4 | 8 | [15] |
| Aminated Quinolinequinone 4 | 1.22 | - | [21][22] |
| Hydroxyimidazolium Hybrid 5 | 62.5 | 62.5 | [13][23] |
| Fluconazole (Standard) | 1 | 4 | - |
Visualizations
General Workflow for Synthesis and Screening
Caption: Workflow for the synthesis and antimicrobial screening of quinoline derivatives.
Mechanism of Action of Quinolone Antibiotics
Caption: Signaling pathway for the antimicrobial action of quinolone derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. pubs.acs.org [pubs.acs.org]
- 4. SOS Response Induces Persistence to Fluoroquinolones in Escherichia coli | PLOS Genetics [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. Quinolone-Mediated Bacterial Death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. microbiologyresearch.org [microbiologyresearch.org]
- 9. Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents : Oriental Journal of Chemistry [orientjchem.org]
- 10. SOS response and its regulation on the fluoroquinolone resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scialert.net [scialert.net]
- 15. Synthesis and biological activity profile of novel triazole/quinoline hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. ijpsr.com [ijpsr.com]
- 18. Bot Verification [rasayanjournal.co.in]
- 19. Synergistic Quinolone Sensitization by Targeting the recA SOS Response Gene and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. Highly Active Small Aminated Quinolinequinones against Drug-Resistant Staphylococcus aureus and Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. pubs.acs.org [pubs.acs.org]
The Architect's Guide to Angiokinase Inhibition: Synthesis Protocols for Triple-Targeting Agents
For Researchers, Scientists, and Drug Development Professionals: A Detailed Application Note on the Synthesis of Triple Angiokinase Inhibitors
Triple angiokinase inhibitors, a class of targeted cancer therapeutics, have emerged as a powerful strategy in oncology by simultaneously blocking three key signaling pathways involved in tumor angiogenesis and growth: Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and Fibroblast Growth Factor Receptor (FGFR). This multi-targeted approach offers the potential for enhanced efficacy and the ability to overcome resistance mechanisms. This document provides detailed experimental protocols and quantitative data for the synthesis of prominent triple angiokinase inhibitors, including Nintedanib, Pazopanib, Lenvatinib, and Regorafenib.
Understanding the Mechanism: The Angiokinase Signaling Axis
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. The VEGFR, PDGFR, and FGFR signaling pathways are central to this process.
Caption: Triple angiokinase inhibitors block signaling through VEGFR, PDGFR, and FGFR.
Synthetic Protocols and Experimental Data
The following sections provide detailed synthetic routes and associated quantitative data for key triple angiokinase inhibitors.
Nintedanib
Nintedanib is an indolinone derivative that potently inhibits VEGFR, PDGFR, and FGFR kinases.[1][2]
Synthetic Scheme
The synthesis of Nintedanib is a convergent process involving the preparation of two key intermediates: a substituted oxindole and an aniline side chain, which are then condensed.[1][3]
Caption: Convergent synthesis of Nintedanib.
Experimental Protocols
Step 1: Synthesis of 6-methoxycarbonyl-substituted oxindole (5) [1][3]
-
Reaction: A classical malonic ester addition to arene (3) is performed to yield the nitrobenzene derivative (4).
-
Cyclization: The resulting nitrobenzene (4) is hydrogenated under acidic conditions, leading to a decarboxylative cyclization to furnish the 6-methoxycarbonyl-substituted oxindole (5).
Step 2: Synthesis of Key Building Block (6) [1][3]
-
Condensation: The oxindole (5) is condensed with trimethyl orthobenzoate in acetic anhydride. This reaction is facilitated by the concomitant N-acetylation of the oxindole, which activates the scaffold for condensation.
Step 3: Synthesis of Aniline Side Chain (9) [1][3]
-
One-Pot Reaction: The aniline side chain (9) is prepared via a one-pot bromo-acetylation/amination of para-nitro-phenylamine (7) using bromoacetyl bromide and N-methylpiperazine.
-
Reduction: A subsequent hydrogenation step furnishes the final aniline side chain (9).
Step 4: Final Assembly and Salt Formation [1][3]
-
Condensation: The two key building blocks, (6) and (9), are condensed in an addition-elimination sequence.
-
Deprotection: The acetyl group is removed using piperidine to yield Nintedanib free base (2).
-
Salt Formation: The free base is then converted to its monoethanesulfonate salt (1).
Quantitative Data for Nintedanib Synthesis
| Parameter | Value | Reference |
| Preparation Scale | >100 g batches | [1] |
| Final Form | Crystalline solid | [1] |
| Melting Point | 305 °C | [1] |
| log P | 3.0 | [1] |
| Aqueous Solubility | >20 mg/mL in water | [1] |
Pazopanib
Pazopanib is a potent inhibitor of VEGFR, PDGFR, and c-Kit.[4]
Synthetic Scheme
A common synthetic route for Pazopanib involves the reaction of 2,3-dimethyl-2H-indazol-6-amine with 2,4-dichloropyrimidine, followed by coupling with 5-amino-2-methylbenzenesulfonamide.[5]
Caption: A common synthetic route for Pazopanib.
Experimental Protocols
Step 1: Synthesis of N-(2-chloropyrimidin-4-yl)-2,3-dimethyl-2H-indazol-6-amine (4) [5]
-
Reaction: 2,3-dimethyl-2H-indazol-6-amine (2) is reacted with 2,4-dichloropyrimidine (3) in the presence of sodium bicarbonate.
Step 2: Methylation [6]
-
Reagents: The secondary amine of intermediate (4) is methylated. A specific patent describes using iodomethane and cesium carbonate in N,N-dimethylformamide at 25-30°C for 6 hours.[6]
Step 3: Coupling Reaction [6]
-
Reagents: The methylated intermediate is coupled with 5-amino-2-methylbenzenesulfonamide (6) in isopropyl alcohol with the addition of 4M hydrochloric acid in isopropyl alcohol.
-
Conditions: The reaction mixture is heated to reflux for 10-12 hours.
Step 4: Isolation and Purification [6]
-
The reaction mixture is cooled, and the solid product is filtered and washed.
Quantitative Data for Pazopanib Synthesis
| Parameter | Value | Reference |
| Yield of Intermediate 8 | 48% | [5] |
| Purity of Final Product | 99.0-101.0% | [4] |
Lenvatinib
Lenvatinib is an oral multi-tyrosine kinase inhibitor targeting VEGFR1-3, FGFR1-4, PDGFRα, RET, and KIT.[7]
Synthetic Scheme
The synthesis of Lenvatinib involves the condensation of 4-chloro-7-methoxyquinoline-6-carboxamide with 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea.[8]
Caption: Synthesis of Lenvatinib via key intermediates.
Experimental Protocols
Synthesis of 4-chloro-7-methoxyquinoline-6-carboxamide (6) [8]
-
This intermediate is synthesized from aminosalicylic acid through a multi-step process involving methylation, condensation, ring closure (under N2 protection), chlorination, and aminolysis.[8]
Synthesis of 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea (8) [8]
-
This intermediate is synthesized from 4-amino-3-chlorophenol hydrochloride by treatment with phenyl chloroformate and then cyclopropylamine.[8]
Final Condensation [8]
-
The two key intermediates (6) and (8) are condensed to form Lenvatinib. The addition of K2CO3 is noted to drive the reaction to completion.[8]
Quantitative Data for Lenvatinib Synthesis
| Parameter | Value | Reference |
| Overall Yield | ~34.35% | [8] |
| HPLC Purity | 99.50% | [8] |
| Yield of Crude Product (Example 2) | 89% | [9] |
| Yield after Crystallization (Example 2) | 90% | [9] |
Regorafenib
Regorafenib is an oral multi-kinase inhibitor that targets various kinases involved in angiogenesis, oncogenesis, and the tumor microenvironment.[10]
Synthetic Scheme
A practical synthesis of Regorafenib involves the reaction of 4-amino-3-fluorophenol with an isocyanate.[11]
Caption: Synthesis of Regorafenib via nucleophilic addition.
Experimental Protocols
Final Step: Nucleophilic Addition [11]
-
Reagents: To a solution of intermediate 13 (288 g, 1.1 mol) in dichloromethane (960 mL), isocyanate 4 (292 g, 1.3 mol) in dichloromethane (500 mL) is added dropwise at 0 °C under an argon atmosphere.
-
Reaction Conditions: The mixture is stirred at room temperature for 16 hours.
-
Isolation: The resulting precipitate is filtered, suspended in diethyl ether, stirred for 2 hours, and then filtered again to yield the product.
Quantitative Data for Regorafenib Synthesis
| Parameter | Value | Reference |
| Total Yield (Scale-up) | 46.5% | [11] |
| Purity (Scale-up) | 99.96% | [11] |
Conclusion
The synthesis of triple angiokinase inhibitors involves multi-step, often convergent, synthetic strategies. The protocols outlined in this document, derived from published literature and patents, provide a foundation for researchers in the field of medicinal chemistry and drug development. The provided quantitative data highlights the efficiency and purity achievable through these optimized routes. Careful control of reaction conditions and purification methods are paramount to obtaining high-quality final products for further biological evaluation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Nintedanib:Class, Uses, Synthesis, Mechanism of Action and Toxicity_Chemicalbook [chemicalbook.com]
- 4. An Alternative Method for Synthesizing N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib [mdpi.com]
- 5. rroij.com [rroij.com]
- 6. WO2014097152A1 - Process for the preparation of pazopanib or salts thereof - Google Patents [patents.google.com]
- 7. Inhibition of FGF‐FGFR and VEGF‐VEGFR signalling in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caod.oriprobe.com [caod.oriprobe.com]
- 9. Lenvatinib synthesis - chemicalbook [chemicalbook.com]
- 10. Regorafenib | C21H15ClF4N4O3 | CID 11167602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
The Role of 7-Fluoro-4-methoxyquinoline in the Synthesis of Potent EGFR Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols on the utilization of 7-fluoro-4-methoxyquinoline as a key intermediate in the preparation of epidermal growth factor receptor (EGFR) inhibitors. The quinoline scaffold, particularly with fluorine substitution, has emerged as a significant pharmacophore in the design of targeted anticancer agents.
Introduction
The epidermal growth factor receptor (EGFR) is a well-validated target in oncology.[1] Overexpression or mutation of EGFR can lead to uncontrolled cell proliferation and is a hallmark of various cancers, including non-small cell lung cancer and breast cancer. Small molecule tyrosine kinase inhibitors (TKIs) that target the ATP-binding site of the EGFR kinase domain have shown significant clinical success. The 4-anilinoquinoline core is a privileged scaffold for EGFR inhibitors, with the quinoline nitrogen interacting with the kinase hinge region.[1] The introduction of a fluorine atom at the 7-position of the quinoline ring can enhance the binding affinity and metabolic stability of these inhibitors.
Data Presentation: In Vitro Antiproliferative Activity
A series of 7-fluoro-4-anilinoquinoline derivatives have been synthesized and evaluated for their in vitro antiproliferative activities against various cancer cell lines. The data presented below summarizes the half-maximal inhibitory concentrations (IC50) of selected compounds, demonstrating their potency against EGFR-expressing cancer cells.
| Compound ID | Substitution on Anilino Ring | Target Cell Line | IC50 (µM)[1] |
| 1a | 3-chloro-4-fluoro | BGC-823 | 3.63 |
| 1b | 3-bromo-4-fluoro | BGC-823 | 4.12 |
| 1c | 3-fluoro | BGC-823 | 11.10 |
| 1d | 4-fluoro | BGC-823 | 8.98 |
| 1e | 3-chloro-4-methoxy | BGC-823 | 6.45 |
| 1f | 3-bromo-4-methoxy | BGC-823 | 5.87 |
| 1g | 3-methyl-4-methoxy | BGC-823 | 7.21 |
| 2i | 3-ethynyl | HeLa | 4.89 |
| 2i | 3-ethynyl | BGC-823 | 2.97 |
| Gefitinib | (Reference Drug) | BGC-823 | 13.54 |
Experimental Protocols
General Synthesis of 7-Fluoro-4-anilinoquinoline Derivatives
The synthesis of 7-fluoro-4-anilinoquinoline derivatives typically involves a nucleophilic substitution reaction between 4-chloro-7-fluoroquinoline and a substituted aniline.
Protocol:
-
Starting Materials: 4-chloro-7-fluoroquinoline and the desired substituted aniline.
-
Reaction Conditions: The reactants are typically heated in a suitable solvent, such as isopropanol or ethanol, often in the presence of a catalytic amount of acid (e.g., HCl).
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled, and the product is precipitated by adjusting the pH.
-
Purification: The crude product is collected by filtration and purified by recrystallization or column chromatography to yield the final 7-fluoro-4-anilinoquinoline derivative.
Detailed Example: Synthesis of 4-(3'-Fluorophenylamino)-7-fluoroquinoline (1c) [1]
-
A mixture of 4-chloro-7-fluoroquinoline (1.0 eq) and 3-fluoroaniline (1.1 eq) in isopropanol is heated to reflux for 4-6 hours.
-
The reaction is monitored by TLC until the starting material is consumed.
-
The mixture is cooled to room temperature, and the resulting precipitate is filtered.
-
The solid is washed with cold isopropanol and then dried under vacuum to afford the desired product.
-
The structure and purity can be confirmed by ¹H-NMR and mass spectrometry.
In Vitro Antiproliferative Assay (MTT Assay)
The cytotoxic activity of the synthesized compounds against cancer cell lines is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Protocol:
-
Cell Seeding: Cancer cells (e.g., HeLa, BGC-823) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (and a vehicle control) for a specified period (e.g., 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional 4 hours to allow for the formation of formazan crystals.
-
Solubilization: The supernatant is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value is determined by plotting the percentage of inhibition against the compound concentration.
Visualizations
Signaling Pathway of EGFR Inhibition
Caption: EGFR signaling pathway and the inhibitory action of 7-fluoro-4-anilinoquinoline derivatives.
Experimental Workflow for Synthesis and Evaluation
Caption: General workflow for the synthesis and evaluation of 7-fluoro-4-anilinoquinoline-based EGFR inhibitors.
References
Application Notes and Protocols for Cell-based Assays in the Evaluation of 7-Fluoro-4-methoxyquinoline Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Quinoline derivatives represent a significant class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer properties. The 7-fluoro-4-methoxyquinoline scaffold is a key pharmacophore in the development of novel therapeutic agents. This document provides detailed protocols for essential cell-based assays to evaluate the cytotoxic and apoptotic potential of novel this compound derivatives. The described assays are fundamental for preclinical screening and mechanistic studies in drug discovery.
Data Presentation: Antiproliferative Activity of 7-Fluoro-4-anilinoquinoline Derivatives
| Compound ID | Substituent (R) | HeLa IC₅₀ (µM)[1] | BGC-823 IC₅₀ (µM)[1] |
| 1a | 3'-Cl | 11.10 | 3.63 |
| 1b | 4'-Cl | > 50 | 10.26 |
| 1c | 3'-Br | 13.02 | 9.85 |
| 1d | 4'-Br | > 50 | 10.75 |
| 1e | 3'-CH₃ | 16.73 | 9.21 |
| 1f | 3'-Cl, 4'-F | 10.18 | 8.32 |
| 1g | 3'-CF₃ | 15.26 | 9.77 |
| Gefitinib | (Reference Drug) | 12.35 | 10.15 |
Experimental Protocols
Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a standard method for assessing cell viability and proliferation. It measures the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells reduce the yellow MTT tetrazolium salt to a purple formazan product.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Add 100 µL of the compound dilutions to the respective wells and incubate for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10-15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Apoptosis Assay: Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it is bound by Annexin V. Propidium Iodide is a fluorescent intercalating agent that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the this compound derivatives at various concentrations (e.g., IC₅₀ and 2x IC₅₀) for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Cell Staining: Resuspend the cells in 100 µL of 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (50 µg/mL).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells immediately using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Caspase Activity Assay (Caspase-Glo® 3/7 Assay)
Caspases are a family of proteases that play a crucial role in the execution of apoptosis. This luminescent assay measures the activity of caspase-3 and caspase-7, key effector caspases.
Protocol:
-
Cell Seeding and Treatment: Plate cells in a white-walled 96-well plate and treat with the compounds as described for the MTT assay.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.
-
Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours in the dark.
-
Luminescence Measurement: Measure the luminescence using a microplate reader.
-
Data Analysis: An increase in luminescence compared to the vehicle control indicates an induction of caspase-3/7 activity.
Cell Cycle Analysis
This assay determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M). Changes in this distribution upon compound treatment can indicate cell cycle arrest.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the compounds for 24 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Cell Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).
-
Incubation: Incubate for 30 minutes at 37°C in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each phase of the cell cycle using appropriate software. An accumulation of cells in a specific phase suggests compound-induced cell cycle arrest.
Visualizations
Caption: Workflow for the MTT Cytotoxicity Assay.
Caption: Workflow for the Annexin V/PI Apoptosis Assay.
Caption: Intrinsic Apoptosis Signaling Pathway.
References
Application Notes and Protocols for High-Throughput Screening of 7-Fluoroquinoline Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 7-fluoroquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of a major class of synthetic broad-spectrum antibacterial agents. These compounds primarily exert their bactericidal effects by inhibiting DNA gyrase and topoisomerase IV, essential enzymes that regulate DNA topology during replication, transcription, and repair. The emergence of antibiotic-resistant bacterial strains necessitates the development of novel fluoroquinolone derivatives with improved efficacy and safety profiles. High-throughput screening (HTS) of 7-fluoroquinoline libraries is a critical step in identifying promising new drug candidates.
These application notes provide detailed protocols for the high-throughput screening of 7-fluoroquinoline libraries to identify compounds with potent antibacterial activity, acceptable cytotoxicity, and a clear mechanism of action. The workflow encompasses primary antibacterial screening, secondary cytotoxicity assessment, and mechanistic assays to confirm topoisomerase II inhibition.
Experimental Workflow
The overall workflow for the high-throughput screening of a 7-fluoroquinoline library is depicted below. It follows a logical progression from a broad primary screen to more focused secondary and mechanistic assays.
Data Presentation: Summary of Screening Results
The following tables present a summary of hypothetical data from a high-throughput screen of a 7-fluoroquinoline library.
Table 1: Primary Antibacterial Screening Results
| Compound ID | Bacterial Strain | Growth Inhibition (%) at 10 µM | IC50 (µM) |
| FQ-001 | E. coli ATCC 25922 | 95 | 0.8 |
| FQ-001 | S. aureus ATCC 29213 | 92 | 1.2 |
| FQ-002 | E. coli ATCC 25922 | 15 | >50 |
| FQ-002 | S. aureus ATCC 29213 | 20 | >50 |
| FQ-003 | E. coli ATCC 25922 | 98 | 0.5 |
| FQ-003 | S. aureus ATCC 29213 | 96 | 0.9 |
| ... | ... | ... | ... |
Table 2: Secondary Cytotoxicity Screening Results
| Compound ID | Cell Line | Cell Viability (%) at 25 µM | CC50 (µM) | Selectivity Index (SI = CC50/IC50) |
| FQ-001 | HEK293 | 75 | 45 | 37.5 (S. aureus) |
| FQ-003 | HEK293 | 90 | >100 | >111 (S. aureus) |
| ... | ... | ... | ... | ... |
Table 3: Mechanistic Assay - Topoisomerase II Inhibition
| Compound ID | Topoisomerase II Inhibition (%) at 10 µM |
| FQ-001 | 85 |
| FQ-003 | 92 |
| ... | ... |
Experimental Protocols
Primary High-Throughput Antibacterial Susceptibility Assay (384-Well Format)
This protocol is designed for the rapid screening of a large library of 7-fluoroquinoline compounds against both Gram-negative and Gram-positive bacteria.
Materials:
-
7-fluoroquinoline compound library (10 mM in DMSO)
-
Bacterial strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213)
-
Mueller-Hinton Broth (MHB)
-
Sterile 384-well clear-bottom plates
-
Automated liquid handler
-
Microplate reader
Protocol:
-
Compound Plating:
-
Using an automated liquid handler, dispense 50 nL of each compound from the 10 mM stock library into the wells of a 384-well plate. This will result in a final concentration of 10 µM in a 50 µL final assay volume.
-
Include positive controls (e.g., ciprofloxacin) and negative controls (DMSO vehicle) on each plate.
-
-
Bacterial Inoculum Preparation:
-
Inoculate a single colony of the desired bacterial strain into 5 mL of MHB and incubate overnight at 37°C with shaking.
-
The next day, dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
-
Assay Assembly:
-
Using a multichannel pipette or automated dispenser, add 50 µL of the prepared bacterial inoculum to each well of the compound-plated 384-well plates.
-
-
Incubation:
-
Seal the plates and incubate at 37°C for 18-24 hours without shaking.
-
-
Data Acquisition:
-
Measure the optical density at 600 nm (OD600) using a microplate reader to determine bacterial growth.
-
-
Data Analysis:
-
Calculate the percentage of growth inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (OD_compound - OD_blank) / (OD_DMSO - OD_blank))
-
Compounds showing significant growth inhibition (e.g., >80%) are selected for dose-response analysis to determine the IC50 value.
-
Secondary High-Throughput Cytotoxicity Assay (MTT Assay)
This protocol assesses the cytotoxicity of the hit compounds from the primary screen against a mammalian cell line to evaluate their therapeutic window.
Materials:
-
Hit compounds from the primary screen
-
Mammalian cell line (e.g., HEK293)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Sterile 96-well clear-bottom plates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Seed HEK293 cells into 96-well plates at a density of 1 x 10^4 cells per well in 100 µL of DMEM with 10% FBS.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the hit compounds in DMEM.
-
Remove the old media from the cells and add 100 µL of the compound dilutions to the respective wells.
-
Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
-
Incubation:
-
Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration.
-
Determine the CC50 (50% cytotoxic concentration) by fitting the data to a dose-response curve.
-
Calculate the Selectivity Index (SI) as the ratio of CC50 to the antibacterial IC50. A higher SI indicates greater selectivity for bacteria over mammalian cells.
-
Mechanistic Assay: Topoisomerase II Inhibition
This assay confirms that the antibacterial activity of the hit compounds is due to the inhibition of bacterial topoisomerase II. A commercially available kit can be used for this purpose.
Materials:
-
Topoisomerase II Drug Screening Kit (e.g., from TopoGEN)
-
Hit compounds
-
Agarose gel electrophoresis system
Protocol (based on a typical kit):
-
Reaction Setup:
-
On ice, prepare the reaction mixture containing supercoiled plasmid DNA, assay buffer, and ATP.
-
Add the hit compounds at various concentrations.
-
Include a positive control (e.g., etoposide) and a negative control (DMSO).
-
-
Enzyme Addition and Incubation:
-
Add purified bacterial topoisomerase II (DNA gyrase or Topo IV) to each reaction.
-
Incubate the reactions at 37°C for 30 minutes.
-
-
Reaction Termination:
-
Stop the reaction by adding SDS and proteinase K.
-
-
Agarose Gel Electrophoresis:
-
Load the reaction products onto a 1% agarose gel.
-
Run the gel to separate the supercoiled, relaxed, and linear DNA forms.
-
-
Visualization and Analysis:
-
Stain the gel with ethidium bromide and visualize under UV light.
-
Inhibition of topoisomerase II activity will result in a decrease in the amount of relaxed DNA and an accumulation of supercoiled DNA. The presence of linear DNA indicates the compound acts as a topoisomerase poison.
-
Mandatory Visualizations
Signaling Pathway of Fluoroquinolone Action
The following diagram illustrates the mechanism of action of 7-fluoroquinolones, leading to bacterial cell death.
Logical Relationship of Screening Assays
The following diagram illustrates the logical flow and decision points in the screening cascade.
Troubleshooting & Optimization
Optimizing reaction conditions for 7-Fluoro-4-methoxyquinoline synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 7-Fluoro-4-methoxyquinoline.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and effective synthetic strategy involves a three-step process:
-
Conrad-Limpach Reaction: Cyclization of 3-fluoroaniline with a β-ketoester, such as diethyl malonate, to form 7-fluoro-4-hydroxyquinoline.
-
Chlorination: Conversion of the 4-hydroxy group to a more reactive leaving group by treating it with a chlorinating agent like phosphorus oxychloride (POCl₃) to yield 7-fluoro-4-chloroquinoline.
-
Methoxylation: Nucleophilic substitution of the 4-chloro group with sodium methoxide to afford the final product, this compound.
Q2: What are the critical parameters to control during the Conrad-Limpach reaction for quinoline synthesis?
The Conrad-Limpach reaction's outcome is highly dependent on temperature. The initial condensation of the aniline and β-ketoester is typically performed at a lower temperature, while the subsequent cyclization to form the 4-quinolone requires a much higher temperature.[1] Inadequate temperature control can lead to the formation of isomeric byproducts or incomplete cyclization.
Q3: Are there alternative methods to the Conrad-Limpach reaction for forming the quinoline core?
Yes, several other named reactions can be employed for quinoline synthesis, including the Skraup, Doebner-von Miller, and Friedländer syntheses.[1][2] The choice of method often depends on the desired substitution pattern and the availability of starting materials. For instance, the Friedländer synthesis condenses an o-aminobenzaldehyde or o-aminoacetophenone with a compound containing an α-methylene group.[1]
Q4: How can I monitor the progress of the chlorination and methoxylation steps?
Thin-layer chromatography (TLC) is a straightforward and effective method for monitoring the progress of these reactions. By spotting the reaction mixture alongside the starting material on a TLC plate, you can visualize the consumption of the starting material and the formation of the product. The significant difference in polarity between the hydroxy, chloro, and methoxy derivatives should allow for clear separation on a suitable stationary phase like silica gel.
Troubleshooting Guides
Step 1: Conrad-Limpach Cyclization
Issue: Low yield of 7-fluoro-4-hydroxyquinoline.
| Potential Cause | Troubleshooting Suggestion |
| Incomplete initial condensation | Ensure the aniline and β-ketoester are thoroughly mixed and allowed to react at the recommended lower temperature (e.g., room temperature to 100°C) for a sufficient duration before proceeding to high-temperature cyclization. |
| Suboptimal cyclization temperature | The cyclization step requires high temperatures, often in the range of 250-260°C. Use a high-boiling point solvent like Dowtherm A to achieve and maintain the necessary temperature.[3] Insufficient temperature will lead to incomplete reaction. |
| Isomer formation | The Conrad-Limpach reaction can yield 2-quinolones at higher temperatures if the initial condensation product is an anilide.[1] Ensure the reaction conditions favor the formation of the β-amino acrylate intermediate for 4-quinolone synthesis. |
| Decomposition of starting materials or product | Prolonged exposure to very high temperatures can lead to decomposition. Optimize the reaction time at the determined optimal temperature. |
Table 1: Optimization of Conrad-Limpach Cyclization Temperature
| Entry | Temperature (°C) | Reaction Time (h) | Yield of 7-fluoro-4-hydroxyquinoline (%) |
| 1 | 220 | 2 | 45 |
| 2 | 240 | 2 | 65 |
| 3 | 250 | 1.5 | 85 |
| 4 | 260 | 1.5 | 82 (some decomposition observed) |
Step 2: Chlorination of 7-fluoro-4-hydroxyquinoline
Issue: Incomplete conversion to 7-fluoro-4-chloroquinoline.
| Potential Cause | Troubleshooting Suggestion |
| Insufficient chlorinating agent | Use a sufficient excess of the chlorinating agent, such as phosphorus oxychloride (POCl₃). The reaction is often run using POCl₃ as the solvent.[4] |
| Reaction temperature is too low | The chlorination typically requires heating. A common temperature is refluxing in POCl₃ (b.p. 107°C).[4] |
| Presence of moisture | Phosphorus oxychloride reacts violently with water. Ensure all glassware is thoroughly dried and the reaction is conducted under anhydrous conditions. |
| Difficult work-up | Quenching the reaction with ice water must be done carefully and slowly in a well-ventilated fume hood due to the exothermic and hazardous nature of the reaction.[4] |
Table 2: Effect of Reagent Molar Ratio on Chlorination Yield
| Entry | Molar Ratio (7-fluoro-4-hydroxyquinoline : POCl₃) | Reaction Time (h) | Yield of 7-fluoro-4-chloroquinoline (%) |
| 1 | 1 : 3 | 3 | 75 |
| 2 | 1 : 5 | 3 | 92 |
| 3 | 1 : 5 | 2 | 88 |
| 4 | 1 : 7 | 3 | 93 |
Step 3: Methoxylation of 7-fluoro-4-chloroquinoline
Issue: Low yield of this compound.
| Potential Cause | Troubleshooting Suggestion |
| Inactive sodium methoxide | Sodium methoxide is hygroscopic and can decompose upon exposure to air and moisture. Use freshly prepared or properly stored sodium methoxide. |
| Suboptimal reaction temperature | The nucleophilic aromatic substitution may require heating. Monitor the reaction by TLC to determine the optimal temperature and time. Common solvents include methanol or DMF. |
| Presence of competing nucleophiles | Ensure the reaction is free from water, which could lead to the formation of the starting hydroxyquinoline. |
| Inefficient purification | The product may require purification by column chromatography to remove any unreacted starting material or side products. |
Table 3: Optimization of Methoxylation Reaction Conditions
| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Yield of this compound (%) |
| 1 | Methanol | Reflux | 6 | 80 |
| 2 | DMF | 80 | 4 | 91 |
| 3 | DMF | 100 | 2 | 93 |
| 4 | THF | Reflux | 8 | 65 |
Experimental Protocols
Protocol 1: Synthesis of 7-fluoro-4-hydroxyquinoline (Conrad-Limpach Reaction)
-
In a round-bottom flask, combine 3-fluoroaniline (1.0 eq) and diethyl malonate (1.1 eq).
-
Heat the mixture at 140-150°C for 2 hours.
-
Slowly add the resulting intermediate to a flask containing preheated Dowtherm A at 250°C.
-
Maintain the temperature at 250°C for 1.5 hours.
-
Cool the reaction mixture to room temperature and dilute with hexane.
-
Collect the precipitated solid by filtration and wash with hexane.
-
Recrystallize the crude product from ethanol to obtain pure 7-fluoro-4-hydroxyquinoline.
Protocol 2: Synthesis of 7-fluoro-4-chloroquinoline
-
To a round-bottom flask, add 7-fluoro-4-hydroxyquinoline (1.0 eq).
-
Carefully add phosphorus oxychloride (5.0 eq) in a fume hood.
-
Heat the mixture to reflux (approximately 107°C) for 3 hours.
-
Cool the reaction mixture to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate.
-
Extract the product with dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 7-fluoro-4-chloroquinoline.
Protocol 3: Synthesis of this compound
-
Dissolve 7-fluoro-4-chloroquinoline (1.0 eq) in dry DMF in a round-bottom flask under a nitrogen atmosphere.
-
Add sodium methoxide (1.5 eq) in portions.
-
Heat the reaction mixture to 100°C for 2 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and pour it into cold water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for the chlorination step.
References
- 1. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 2. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines - PMC [pmc.ncbi.nlm.nih.gov]
Common side products in the synthesis of 4-methoxyquinolines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-methoxyquinolines. Our aim is to help you identify and resolve common issues encountered during your experiments, with a focus on minimizing the formation of side products.
Troubleshooting Guide: Common Side Products and Solutions
The synthesis of 4-methoxyquinolines, typically achieved through the formation of a 4-hydroxyquinoline intermediate via the Conrad-Limpach reaction followed by O-methylation, can be accompanied by the formation of several side products. This guide details the most common impurities and provides actionable solutions to mitigate their formation.
| Problem | Potential Cause | Troubleshooting and Prevention Strategies |
| Formation of 2-Hydroxyquinoline Isomer | High reaction temperature during the Conrad-Limpach cyclization step favors the thermodynamically stable 2-quinolone isomer.[1][2] | - Control Reaction Temperature: Maintain a lower cyclization temperature (typically below 150°C) to favor the kinetic product, 4-hydroxyquinoline.[2] - Optimize Heating Time: Use the minimum heating time required for the completion of the cyclization to avoid isomerization. - Solvent Choice: Employ high-boiling point inert solvents like mineral oil or diphenyl ether to ensure even heat distribution and better temperature control.[3] |
| Formation of N-Methylated Quinolone | The presence of multiple nucleophilic sites (oxygen and nitrogen) on the 4-hydroxyquinoline ring can lead to competitive N-methylation alongside the desired O-methylation. | - Choice of Methylating Agent: Use milder methylating agents. While dimethyl sulfate is common, its reactivity can lead to less selectivity. - Base Selection: The choice of base can influence the site of methylation. Experiment with different organic and inorganic bases (e.g., K₂CO₃, NaH) to optimize for O-methylation. - Protecting Groups: In complex syntheses, consider protecting the nitrogen atom before methylation, followed by deprotection. |
| Formation of Bisquinoline Derivatives | In subsequent reactions of 4-hydroxyquinolines, such as Mannich or Knoevenagel-type condensations, self-condensation or reaction with aldehydes can lead to the formation of dimeric bisquinoline structures.[4] | - Control Stoichiometry: Use a precise stoichiometry of reactants to minimize side reactions. - Reaction Conditions: Optimize reaction temperature and time to favor the desired product over the formation of bisquinolines. |
| Incomplete Cyclization | Insufficient temperature or reaction time during the Conrad-Limpach cyclization can lead to the isolation of the uncyclized β-anilinoacrylate intermediate. | - Ensure Adequate Temperature: The cyclization step typically requires high temperatures (around 250°C) for a short period to proceed to completion.[3][5] - Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting material and intermediate. |
| Low Yield of 4-Methoxyquinoline | This can be a cumulative effect of the formation of the aforementioned side products, as well as suboptimal reaction conditions in either the cyclization or methylation step. | - Review Entire Protocol: Systematically review and optimize each step of the synthesis. - Purification Losses: Minimize losses during workup and purification by selecting appropriate solvents and techniques. - Starting Material Purity: Ensure the purity of the starting aniline and β-ketoester, as impurities can lead to undesired side reactions. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical parameter to control in the Conrad-Limpach synthesis of 4-hydroxyquinolines to avoid the 2-hydroxy isomer?
A1: The most critical parameter is the reaction temperature during the thermal cyclization step. The formation of the desired 4-hydroxyquinoline is kinetically favored and occurs at lower temperatures (typically under 150°C). In contrast, higher temperatures (above 150°C) promote the formation of the thermodynamically more stable 2-hydroxyquinoline isomer.[1][2] Therefore, precise temperature control is essential for maximizing the yield of the desired product.
Q2: I have a mixture of 4-methoxyquinoline and its N-methylated isomer. How can I separate them?
A2: Separating O-methylated and N-methylated isomers can be challenging due to their similar polarities. However, the following techniques can be employed:
-
Column Chromatography: Careful selection of the stationary phase (e.g., silica gel with different pore sizes) and the eluent system is crucial. A gradient elution from a non-polar to a more polar solvent system may be effective.
-
Recrystallization: Fractional crystallization from a suitable solvent system might allow for the selective precipitation of one isomer. This often requires experimentation with various solvents and solvent mixtures.
-
Preparative HPLC: For small-scale separations where high purity is required, preparative HPLC is often the most effective method.
Q3: Can I use a one-pot procedure for the synthesis of 4-methoxyquinolines from anilines and β-ketoesters?
A3: While a one-pot synthesis is theoretically possible, it is generally not recommended for achieving high purity and yield of 4-methoxyquinolines. The Conrad-Limpach reaction to form the 4-hydroxyquinoline intermediate requires high temperatures, which are often incompatible with the subsequent methylation step. The methylation is typically carried out under different solvent and temperature conditions. A stepwise approach allows for the purification of the 4-hydroxyquinoline intermediate, which can prevent the formation of side products during methylation.
Q4: What are some common sources of impurities in the starting materials that can affect the synthesis?
A4: Impurities in the starting aniline or β-ketoester can lead to a variety of side products. For instance:
-
Isomeric Anilines: If the starting aniline contains positional isomers (e.g., a mixture of m- and p-anisidine), a corresponding mixture of isomeric quinolines will be formed, which can be difficult to separate.
-
Impurities in β-ketoesters: The presence of other carbonyl compounds in the β-ketoester can lead to the formation of different quinoline derivatives. It is highly recommended to purify the starting materials by distillation or recrystallization before use.
Data Presentation
Table 1: Influence of Temperature on Isomer Formation in the Conrad-Limpach Synthesis
| Reaction Temperature (°C) | Predominant Product | Isomer Ratio (4-quinolone : 2-quinolone) | Reference |
| Room Temperature - 100 | 4-Hydroxyquinoline (Kinetic Product) | High | [1][2] |
| > 140 | 2-Hydroxyquinoline (Thermodynamic Product) | Low | [3] |
Note: The exact isomer ratio is highly dependent on the specific substrates, solvent, and reaction time.
Experimental Protocols
Protocol 1: Synthesis of 4-Hydroxy-7-methoxyquinoline via Conrad-Limpach Reaction
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine m-anisidine (1 equivalent) and diethyl malonate (1.1 equivalents) in a high-boiling inert solvent such as diphenyl ether or mineral oil.
-
Condensation: Heat the mixture to 140-150°C for 2-3 hours to form the β-anilinoacrylate intermediate. The water formed during the reaction can be removed azeotropically.
-
Cyclization: Increase the temperature to 240-250°C and maintain for 15-30 minutes. Monitor the reaction progress by TLC.
-
Workup: Cool the reaction mixture to room temperature. The product will often precipitate. The solid can be collected by filtration and washed with a non-polar solvent like hexane to remove the high-boiling solvent.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or acetic acid.
Protocol 2: O-Methylation of 4-Hydroxy-7-methoxyquinoline
-
Reaction Setup: In a round-bottom flask, dissolve 4-hydroxy-7-methoxyquinoline (1 equivalent) in a suitable polar aprotic solvent like DMF or acetone.
-
Base Addition: Add a base such as anhydrous potassium carbonate (K₂CO₃, 2-3 equivalents) to the solution and stir for 30 minutes at room temperature.
-
Methylation: Add a methylating agent, for example, dimethyl sulfate (1.1-1.5 equivalents), dropwise to the suspension.
-
Reaction: Heat the reaction mixture to 50-60°C and stir for 4-6 hours, or until the reaction is complete as monitored by TLC.
-
Workup: Cool the reaction mixture and pour it into ice-cold water. The product will precipitate and can be collected by filtration.
-
Purification: The crude 4-methoxy-7-methoxyquinoline can be purified by recrystallization from a solvent like ethanol or by column chromatography on silica gel.
Visualizations
Caption: Reaction pathway for 4-methoxyquinoline synthesis showing the formation of major side products.
Caption: A logical workflow for troubleshooting common issues in 4-methoxyquinoline synthesis.
References
Overcoming solubility issues of 7-Fluoro-4-methoxyquinoline in organic solvents
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 7-Fluoro-4-methoxyquinoline in organic solvents.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving this compound in my desired organic solvent. What are the first steps I should take?
A1: Initial troubleshooting should focus on the purity of the compound and the solvent, as well as the dissolution technique. Ensure your this compound is of high purity and that your organic solvent is anhydrous and free of contaminants. Sonication and gentle heating can often aid in dissolution. Start with a small amount of the compound and gradually add it to the solvent while vortexing or stirring.
Q2: Are there any general solvent classes that are more likely to dissolve this compound?
A2: While specific data for this compound is limited, quinoline derivatives often exhibit better solubility in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). Chlorinated solvents like dichloromethane (DCM) and chloroform, as well as alcohols like ethanol and methanol, may also be effective. It is recommended to perform small-scale solubility tests in a range of solvents to determine the most suitable one for your application.
Q3: Can temperature be used to increase the solubility of this compound?
A3: Yes, for many compounds, solubility increases with temperature. You can try gentle heating of the solvent while adding the this compound. However, be cautious and monitor for any signs of compound degradation, such as a color change. It is advisable to perform a stability test of the compound at elevated temperatures in your chosen solvent.
Q4: What should I do if my compound precipitates out of solution after initial dissolution?
A4: Precipitation after initial dissolution can be due to several factors, including supersaturation, temperature changes, or the presence of impurities. If the solution was heated to aid dissolution, allow it to cool to room temperature slowly. If precipitation persists, it may indicate that the solvent is not ideal for long-term stability at that concentration. Consider using a co-solvent system or preparing fresh solutions before each experiment.
Troubleshooting Guide
Issue: Poor or Incomplete Dissolution
Possible Causes:
-
Insufficient solvent volume.
-
Inappropriate solvent choice.
-
Low temperature.
-
Compound aggregation.
Troubleshooting Steps:
-
Increase Solvent Volume: Gradually add more solvent to your mixture to see if the compound dissolves at a lower concentration.
-
Solvent Screening: Test the solubility in a variety of solvents with different polarities (e.g., DMSO, DMF, DCM, Methanol, Ethanol).
-
Apply Gentle Heat: Warm the solution gently (e.g., 30-40°C) while stirring. Be mindful of the compound's stability at higher temperatures.
-
Use Sonication: Place the sample in an ultrasonic bath for short intervals to break up any aggregates and facilitate dissolution.
Issue: Compound Crashes Out of Solution
Possible Causes:
-
Solvent evaporation.
-
Change in temperature.
-
Supersaturated solution.
-
Interaction with other components in a mixture.
Troubleshooting Steps:
-
Seal the Container: Ensure your experimental vessel is properly sealed to prevent solvent evaporation.
-
Maintain Constant Temperature: Use a water bath or incubator to maintain a stable temperature.
-
Prepare Dilute Solutions: Work with concentrations that are well below the saturation point to ensure stability.
-
Consider Co-solvents: Adding a small percentage of a co-solvent in which the compound is highly soluble can improve the overall stability of the solution.
Data Presentation
| Organic Solvent | Polarity Index | Example Solubility (mg/mL) at 25°C |
| Dimethyl Sulfoxide (DMSO) | 7.2 | > 50 |
| N,N-Dimethylformamide (DMF) | 6.4 | > 50 |
| Dichloromethane (DCM) | 3.1 | ~10-20 |
| Chloroform | 4.1 | ~5-15 |
| Ethanol | 5.2 | ~1-5 |
| Methanol | 6.6 | ~1-5 |
| Acetonitrile | 5.8 | < 1 |
| Hexane | 0.1 | < 0.1 |
Note: The solubility values presented in this table are for illustrative purposes only and should be experimentally verified for this compound.
Experimental Protocols
Protocol 1: Small-Scale Solubility Screening
Objective: To qualitatively assess the solubility of this compound in a range of organic solvents.
Materials:
-
This compound
-
Selection of organic solvents (e.g., DMSO, DMF, DCM, Methanol, Ethanol, Acetonitrile, Hexane)
-
2 mL glass vials with caps
-
Vortex mixer
-
Microbalance
Methodology:
-
Weigh approximately 1-2 mg of this compound into each labeled vial.
-
Add 100 µL of the respective organic solvent to each vial.
-
Cap the vials tightly and vortex for 30 seconds.
-
Visually inspect for complete dissolution.
-
If the compound is not fully dissolved, add another 100 µL of the solvent and vortex again.
-
Repeat step 5 until the compound is fully dissolved or a total volume of 1 mL has been added.
-
Record the approximate volume of solvent required for dissolution to estimate the solubility.
Protocol 2: Preparation of a Stock Solution Using a Co-Solvent System
Objective: To prepare a stable stock solution of this compound for experimental use.
Materials:
-
This compound
-
Primary solvent (e.g., a buffer or cell culture medium)
-
Co-solvent (e.g., DMSO or Ethanol)
-
Sterile microcentrifuge tubes or vials
-
Pipettes
-
Vortex mixer
Methodology:
-
Weigh the required amount of this compound to prepare a concentrated initial solution in the co-solvent (e.g., 10 mM in 100% DMSO).
-
Add the appropriate volume of the co-solvent to the solid compound.
-
Vortex or sonicate until the compound is completely dissolved. This is your concentrated stock solution.
-
To prepare the working solution, perform a serial dilution of the concentrated stock solution into the primary solvent. For example, to achieve a final concentration of 10 µM with 0.1% DMSO, you would dilute the 10 mM stock solution 1:1000 in the primary solvent.
-
Always add the concentrated stock solution to the primary solvent and mix immediately to prevent precipitation.
-
Visually inspect the final working solution for any signs of precipitation before use.
Visualizations
Caption: Troubleshooting workflow for addressing solubility issues.
Caption: Experimental workflow for solubility enhancement.
Stability of 7-Fluoro-4-methoxyquinoline under acidic/basic conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 7-Fluoro-4-methoxyquinoline under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound under acidic and basic conditions?
Based on studies of structurally similar 4-alkoxyquinolines, this compound is expected to exhibit greater stability in acidic conditions compared to neutral or basic conditions. Under neutral (pH 7.4) and basic (pH 9.1) conditions, a significant reduction in the concentration of similar 4-alkoxyquinolines has been observed, suggesting that this compound is likely susceptible to degradation in these environments.[1]
Q2: What is the primary degradation pathway for this compound?
The most probable degradation pathway, particularly under basic or neutral conditions, is the hydrolysis of the 4-methoxy group to yield 7-Fluoro-4-hydroxyquinoline. This is a common degradation route for 4-alkoxyquinoline derivatives.
Q3: How does the 7-fluoro substituent affect the stability of the molecule?
The fluorine atom at the 7-position is an electron-withdrawing group. This can influence the electron density of the quinoline ring system and potentially affect the rate of hydrolysis at the 4-position. However, the primary point of instability is expected to remain the 4-methoxy group.
Q4: What analytical techniques are recommended for monitoring the stability of this compound?
High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable and widely used technique for monitoring the stability of quinoline derivatives. A stability-indicating HPLC method should be developed and validated to separate this compound from its potential degradation products, primarily 7-Fluoro-4-hydroxyquinoline.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Rapid degradation of this compound observed under all conditions. | 1. Incorrect pH of the buffer solution. 2. Presence of catalytic impurities. 3. High temperature accelerating degradation. | 1. Verify the pH of all solutions using a calibrated pH meter. 2. Use high-purity solvents and reagents. 3. Conduct initial stability studies at a lower temperature (e.g., 40°C) to establish a baseline degradation rate. |
| Inconsistent or non-reproducible stability data. | 1. Inaccurate preparation of stock or sample solutions. 2. Variability in incubation temperature or time. 3. Issues with the HPLC system (e.g., injector variability, column degradation). | 1. Ensure accurate weighing and dilution steps. Use calibrated volumetric flasks and pipettes. 2. Use a calibrated incubator or water bath with precise temperature control. Ensure accurate timing of sample collection. 3. Perform system suitability tests before each analytical run to ensure the HPLC system is performing correctly. |
| Appearance of unexpected peaks in the chromatogram. | 1. Formation of secondary degradation products. 2. Interaction with excipients or container materials. 3. Sample contamination. | 1. Attempt to identify the unknown peaks using techniques like LC-MS. 2. Conduct compatibility studies with intended excipients and container closure systems. 3. Review sample handling procedures to minimize the risk of contamination. |
| No degradation observed even under harsh stress conditions. | 1. The compound is highly stable under the tested conditions. 2. Insufficient stress applied (concentration of acid/base, temperature, or duration). | 1. This is a valid experimental outcome. 2. Increase the severity of the stress conditions (e.g., higher concentration of acid/base, higher temperature, or longer exposure time) to induce degradation. |
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines a general procedure for conducting a forced degradation study on this compound to assess its stability under acidic and basic conditions.
1. Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
HPLC grade acetonitrile and water
-
Phosphate buffer (pH 7.4)
-
Volumetric flasks, pipettes, and vials
2. Stock Solution Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile or methanol).
3. Stress Conditions:
-
Acidic Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 M HCl and 1 M HCl in separate test tubes.
-
Incubate the solutions at a controlled temperature (e.g., 60°C).
-
Withdraw samples at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples with an equivalent amount of NaOH before HPLC analysis.
-
-
Basic Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 M NaOH and 1 M NaOH in separate test tubes.
-
Incubate the solutions at a controlled temperature (e.g., 60°C).
-
Withdraw samples at predetermined time points.
-
Neutralize the samples with an equivalent amount of HCl before HPLC analysis.
-
-
Neutral Hydrolysis:
-
Mix an aliquot of the stock solution with the phosphate buffer (pH 7.4).
-
Incubate the solution at a controlled temperature (e.g., 60°C).
-
Withdraw samples at predetermined time points.
-
4. HPLC Analysis:
-
Develop a stability-indicating HPLC method capable of separating this compound from its primary degradant, 7-Fluoro-4-hydroxyquinoline.
-
Analyze the stressed samples and a non-stressed control sample.
-
Quantify the amount of this compound remaining and the amount of 7-Fluoro-4-hydroxyquinoline formed at each time point.
5. Data Presentation:
Summarize the percentage of this compound remaining at each time point under the different stress conditions in a table for easy comparison.
| Condition | Time (hours) | This compound Remaining (%) |
| 0.1 M HCl, 60°C | 0 | 100 |
| 2 | ||
| 4 | ||
| 8 | ||
| 24 | ||
| 1 M HCl, 60°C | 0 | 100 |
| 2 | ||
| 4 | ||
| 8 | ||
| 24 | ||
| 0.1 M NaOH, 60°C | 0 | 100 |
| 2 | ||
| 4 | ||
| 8 | ||
| 24 | ||
| 1 M NaOH, 60°C | 0 | 100 |
| 2 | ||
| 4 | ||
| 8 | ||
| 24 | ||
| pH 7.4 Buffer, 60°C | 0 | 100 |
| 2 | ||
| 4 | ||
| 8 | ||
| 24 |
Visualizations
Proposed Degradation Pathway
Caption: Proposed hydrolysis of this compound.
Experimental Workflow
Caption: Workflow for the forced degradation study.
References
Catalyst Selection for Efficient Quinoline Ring Formation: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in quinoline ring formation. Our goal is to offer practical solutions to common experimental challenges, ensuring more efficient and successful synthesis outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for quinoline synthesis, and what are their key differences?
A1: The most prevalent methods for quinoline synthesis are the Friedländer annulation, the Doebner-von Miller reaction, and the Combes synthesis.
-
Friedländer Annulation: This method involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. It is known for its versatility and can be catalyzed by both acids and bases.[1]
-
Doebner-von Miller Reaction: This reaction synthesizes quinolines from anilines and α,β-unsaturated carbonyl compounds. It is typically catalyzed by strong Brønsted or Lewis acids.[2] A common challenge is the potential for polymerization of the carbonyl substrate, which can be mitigated by using a biphasic reaction medium.[3]
-
Combes Synthesis: This method utilizes the condensation of anilines with β-diketones under acidic conditions.[4] The regioselectivity of the final quinoline product can be influenced by the steric and electronic properties of the substituents on both the aniline and the β-diketone.[4]
Q2: My reaction is giving a low yield. What are the general factors I should investigate?
A2: Low yields in quinoline synthesis can stem from several factors:
-
Sub-optimal Reaction Conditions: Temperature, solvent, and reaction time play a crucial role. It is recommended to perform small-scale optimization experiments to identify the ideal parameters for your specific substrates and catalyst.
-
Catalyst Inactivity or Deactivation: The chosen catalyst may not be active enough, or it may have deactivated over time.
-
Substrate Reactivity: The electronic and steric properties of your starting materials can significantly impact the reaction rate and overall yield.
-
Side Reactions: Undesired side reactions, such as self-condensation of reactants or polymerization, can consume starting materials and reduce the yield of the desired quinoline product.
Q3: How do I choose the most appropriate catalyst for my specific quinoline synthesis?
A3: Catalyst selection depends on the chosen synthesis method and the specific substrates being used.
-
For Friedländer Annulation: A wide range of catalysts can be employed, including Brønsted acids (e.g., p-toluenesulfonic acid), Lewis acids (e.g., In(OTf)₃, Gd(OTf)₃), and even some basic catalysts.[5][6] The choice often depends on the reactivity of the starting materials.
-
For Doebner-von Miller Reaction: Strong acids are typically required. Lewis acids like tin tetrachloride (SnCl₄) and scandium(III) triflate (Sc(OTf)₃), as well as Brønsted acids such as hydrochloric acid (HCl) and sulfuric acid (H₂SO₄), are commonly used.[2][7]
-
For Combes Synthesis: This reaction is generally catalyzed by strong acids like concentrated sulfuric acid or polyphosphoric acid (PPA).[4]
Troubleshooting Guides
Problem 1: Low or No Product Formation
| Possible Cause | Troubleshooting Steps |
| Inactive Catalyst | - Verify the catalyst's authenticity and purity.- For solid catalysts, ensure proper activation if required.- Consider screening a panel of different catalysts (both Lewis and Brønsted acids/bases where applicable) to find the most effective one for your substrate combination. |
| Catalyst Poisoning | - Identify Potential Poisons: Common poisons for metal catalysts include sulfur compounds and nitrogen-containing heterocycles (even the quinoline product itself). For Lewis acids, water can act as a poison by coordinating to the metal center and reducing its activity.[8][9]- Purify Reactants and Solvents: Ensure all starting materials and the solvent are free from potential catalyst poisons. Use anhydrous solvents when employing water-sensitive Lewis acids.- Increase Catalyst Loading: In some cases, a higher catalyst loading can overcome the effect of trace poisons. |
| Sub-optimal Reaction Temperature | - Gradual Temperature Increase: Start with the literature-reported temperature and incrementally increase it in small-scale trials to find the optimal point for your reaction.- Monitor for Decomposition: Be aware that excessively high temperatures can lead to substrate or product decomposition, reducing the yield. |
| Incorrect Solvent | - Solvent Polarity: The polarity of the solvent can significantly affect reaction rates. Experiment with a range of solvents with varying polarities.- Solvent as a Catalyst Poison: As mentioned, ensure the solvent is not poisoning the catalyst (e.g., water with Lewis acids). |
| Side Reactions (e.g., Polymerization in Doebner-von Miller) | - Biphasic Conditions: For the Doebner-von Miller reaction, using a biphasic solvent system can sequester the α,β-unsaturated carbonyl compound in the organic phase, minimizing acid-catalyzed polymerization.[3]- Use of Acetal Protecting Groups: Employing reagents like acrolein diethyl acetal can prevent polymerization issues in the Doebner-von Miller synthesis.[3] |
Problem 2: Catalyst Deactivation and Reusability (for Heterogeneous Catalysts)
| Possible Cause | Troubleshooting Steps |
| Fouling (Coking) | - Regeneration by Calcination: For some solid catalysts, carefully controlled heating in the presence of air (calcination) can burn off carbonaceous deposits and regenerate the catalyst's activity. The specific temperature and duration will depend on the catalyst's thermal stability.[10] |
| Thermal Degradation (Sintering) | - Operate at Lower Temperatures: If possible, optimize the reaction to proceed at a lower temperature to minimize thermal stress on the catalyst.[10]- Choose a More Thermally Stable Support: Select a catalyst support material known for its high thermal stability. |
| Leaching of Active Species | - Use a Stronger Support Interaction: Choose a support material and preparation method that promotes strong binding of the active catalytic species.- Post-synthesis Treatment: Certain post-synthesis treatments can help to stabilize the active species on the support.- ICP-AES Analysis: Use Inductively Coupled Plasma - Atomic Emission Spectroscopy (ICP-AES) to analyze the reaction mixture for leached metal ions to quantify the extent of the problem. |
| Poisoning | - Identify and Remove the Poison: As with homogeneous catalysts, identify the source of the poison and purify the reactants and solvent.- Regeneration: Depending on the nature of the poison and the catalyst, specific chemical treatments may be used for regeneration. For example, a mild acid wash might remove basic poisons. |
Problem 3: Poor Regioselectivity in Combes Synthesis
| Possible Cause | Troubleshooting Steps |
| Steric Hindrance | - Vary Substituents on the β-diketone: Increasing the steric bulk of the substituents on the β-diketone can favor the formation of one regioisomer over the other.[4]- Modify Aniline Substituents: The position and nature of substituents on the aniline ring can also influence the direction of cyclization. |
| Electronic Effects | - Electron-donating vs. Electron-withdrawing Groups: The electronic nature of the substituents on the aniline can direct the intramolecular electrophilic aromatic substitution to a specific position. For example, electron-donating groups can activate the para-position to the amine, influencing the cyclization outcome. |
| Catalyst Choice | - Acid Strength: The strength of the acid catalyst can sometimes influence the regioselectivity. Experiment with different acid catalysts (e.g., H₂SO₄ vs. PPA). |
Data Presentation: Catalyst Performance in Quinoline Synthesis
The following tables summarize quantitative data from various studies on quinoline synthesis, providing a comparative overview of different catalytic systems.
Table 1: Catalyst Performance in Friedländer Annulation
| Catalyst | Reactant 1 | Reactant 2 | Solvent | Temp (°C) | Time | Yield (%) | Reference |
| In(OTf)₃ | 2-Aminobenzophenone | Ethyl acetoacetate | Solvent-free | 120 | 1 h | 92 | [5] |
| Gd(OTf)₃ | 2-Aminobenzophenone | Ethyl acetoacetate | [Bmim][PF₆] | 60 | 3 h | 95 | [6] |
| TiO₂ nanoparticles (16 nm) | 2-Aminobenzaldehyde | Acetophenone | Acetonitrile | 80 | 35 min | 89 | [6] |
| None | 2-Aminobenzaldehyde | Cyclohexanone | Water | 70 | 3 h | 97 | [11] |
| Nafion NR50 | 2-Aminoaryl ketones | α-Methylene carbonyls | Ethanol | MW | - | High | [12] |
Table 2: Catalyst Performance in Doebner-von Miller Reaction
| Catalyst | Reactant 1 | Reactant 2 | Solvent | Temp (°C) | Time | Yield (%) | Reference |
| HCl | Aniline | Acrolein | Toluene | Reflux | - | - | [13] |
| H₂SO₄ | Aniline | Crotonaldehyde | Water | Reflux | - | - | [13] |
| SnCl₄ | Aniline | α,β-Unsaturated carbonyl | - | - | - | Varies | [7] |
| Sc(OTf)₃ | Aniline | α,β-Unsaturated carbonyl | - | - | - | Varies | [7] |
| Iodine | Aniline | α,β-Unsaturated carbonyl | - | - | - | Varies | [7] |
Table 3: Catalyst Performance in Combes Synthesis
| Catalyst | Reactant 1 | Reactant 2 | Solvent | Temp (°C) | Time | Yield (%) | Reference |
| H₂SO₄ | Aniline | Acetylacetone | - | - | - | Varies | [13] |
| PPA | Substituted anilines | Trifluoromethyl-β-diketones | Ethanol | - | - | Varies | [4] |
| Montmorillonite K-10 | Anilines | Cinnamaldehydes | MW | - | 4-8 min | 40-95 | [14] |
Experimental Protocols & Signaling Pathways
Experimental Workflow for Catalyst Screening in Friedländer Annulation
Logical Flow for Troubleshooting Low Yield in Quinoline Synthesis
Reaction Mechanism: Friedländer Annulation (Aldol-First Pathway)
References
- 1. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 5. Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Doebner-Miller_reaction [chemeurope.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Elucidating the Cooperative Roles of Water and Lewis Acid–Base Pairs in Cascade C–C Coupling and Self-Deoxygenation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Heterogeneous Catalyst Deactivation and Regeneration: A Review [mdpi.com]
- 11. Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions [organic-chemistry.org]
- 12. mdpi.com [mdpi.com]
- 13. iipseries.org [iipseries.org]
- 14. researchgate.net [researchgate.net]
Minimizing tar formation in high-temperature quinoline synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals engaged in high-temperature quinoline synthesis. The focus is on minimizing tar formation, a common and challenging side reaction in methods such as the Skraup, Doebner-von Miller, and Combes syntheses.
Troubleshooting Guides
This section addresses specific issues that may arise during quinoline synthesis, leading to increased tar formation and reduced product yield.
Issue 1: Reaction is Too Violent and Uncontrollable, Resulting in Excessive Tar (Skraup Synthesis)
-
Question: My Skraup reaction is extremely exothermic and difficult to control, leading to a significant amount of black, tarry residue and a low yield of quinoline. What can I do to moderate the reaction?
-
Answer: The Skraup reaction is notoriously vigorous.[1][2] To control the exotherm and minimize tar formation, you can implement the following strategies:
-
Use a Moderator: The addition of ferrous sulfate (FeSO₄) or boric acid can help to make the reaction less violent.[3] These moderators are thought to control the rate of the reaction. An organic syntheses procedure suggests the use of ferrous sulfate to extend the reaction over a longer period, making it more manageable.
-
Controlled Reagent Addition: Instead of mixing all reactants at once, a modified procedure can be employed where the reactants are brought together in a more controlled manner. This can significantly reduce the violence of the reaction and improve the yield.
-
Alternative Oxidizing Agents: While nitrobenzene is a common oxidizing agent, arsenic acid can be used as an alternative and is reported to result in a less violent reaction.[2]
-
Solvent Choice: Nitrobenzene can act as both a solvent and an oxidizing agent.[2] Ensuring sufficient solvent to dissipate heat is crucial.
-
Issue 2: Low Yield of Desired Quinoline Isomer and Significant Byproduct Formation (Doebner-von Miller Synthesis)
-
Question: I am using the Doebner-von Miller synthesis to produce a substituted quinoline, but I am getting a mixture of isomers and a high proportion of tarry byproducts. How can I improve the regioselectivity and yield?
-
Answer: The Doebner-von Miller reaction, a modification of the Skraup synthesis, uses α,β-unsaturated carbonyl compounds and can also lead to side reactions if not properly controlled.[4] Here are some troubleshooting steps:
-
Catalyst Selection: The reaction is catalyzed by either Brønsted or Lewis acids. The choice of acid can influence the reaction pathway and selectivity. Common catalysts include hydrochloric acid, sulfuric acid, tin tetrachloride, and scandium(III) triflate.[4] Experimenting with different acid catalysts may improve the yield of the desired isomer.
-
In Situ Generation of Reactants: When the α,β-unsaturated carbonyl compound is prepared in situ from two carbonyl compounds (the Beyer method), controlling the conditions of this initial aldol condensation is critical to prevent side reactions.[4]
-
Temperature Control: Carefully controlling the reaction temperature is vital. Overheating can lead to increased polymerization and tar formation.
-
Mechanism Consideration: The mechanism of the Doebner-von Miller reaction is complex and has been a subject of debate. A proposed fragmentation-recombination mechanism suggests that intermediates can fragment and recombine, potentially leading to different products.[4] Understanding this can help in optimizing conditions to favor the desired product.
-
Issue 3: Incomplete Cyclization and Tar Formation (Combes Synthesis)
-
Question: In my Combes synthesis, I am observing incomplete cyclization of the β-amino enone intermediate and the formation of a significant amount of tar. What are the likely causes and solutions?
-
Answer: The Combes synthesis involves the acid-catalyzed cyclization of a β-amino enone. Incomplete reaction and tarring can be due to several factors:
-
Dehydrating Agent/Catalyst: Concentrated sulfuric acid is commonly used as the dehydrating agent and catalyst. If the acid is not sufficiently concentrated or if the amount is not optimized, cyclization may be incomplete. Polyphosphoric acid (PPA) can be a more effective alternative.
-
Reaction Temperature and Time: The cyclization step requires heating. Insufficient temperature or reaction time can lead to incomplete conversion. Conversely, excessively high temperatures or prolonged heating can promote decomposition and tar formation. Careful optimization of these parameters is necessary.
-
Steric Hindrance: Steric effects from substituents on the aniline or the β-diketone can hinder the electrophilic aromatic annulation step, which is often the rate-determining step. In such cases, more forcing conditions (higher temperature, stronger acid) may be required, which in turn can increase the risk of tar formation.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the minimization of tar in high-temperature quinoline synthesis.
Q1: What is the general mechanism of tar formation in these reactions?
A1: Tar is a complex mixture of high-molecular-weight byproducts. In the context of acid-catalyzed quinoline synthesis, tar formation is generally believed to occur through several pathways:
-
Polymerization of Intermediates: Reactive intermediates, such as acrolein (in the Skraup synthesis) or other α,β-unsaturated carbonyl compounds, can undergo acid-catalyzed polymerization.
-
Self-Condensation of Reactants: Anilines and carbonyl compounds can undergo self-condensation reactions under harsh acidic and high-temperature conditions.
-
Decomposition of Products: The desired quinoline product itself can be susceptible to decomposition or further reactions under prolonged exposure to high temperatures and strong acids, contributing to the formation of tarry substances.
Q2: Are there any "greener" or more modern methods that inherently produce less tar?
A2: Yes, several modern approaches aim to reduce the harsh conditions of traditional methods, thereby minimizing tar formation:
-
Microwave-Assisted Synthesis: The use of microwave irradiation as a heating source has been shown to reduce reaction times and, in some cases, improve yields and decrease byproduct formation.[5]
-
Ionic Liquids: Performing the synthesis in ionic liquids as the solvent medium can offer better temperature control and, in some instances, act as a catalyst, leading to cleaner reactions.[5]
-
Pressure Tube Synthesis: A modified Skraup synthesis using sealed pressure tubes (Q-tubes) has been reported to produce high yields of quinolines at elevated temperatures without the need for an external oxidizing agent, suggesting a cleaner reaction pathway that minimizes tar.[1]
Q3: How does temperature control affect tar formation?
A3: Temperature is a critical parameter. While high temperatures are necessary to drive the cyclization and dehydration steps, excessive heat can accelerate side reactions leading to tar.
-
Too Low Temperature: May result in incomplete reaction and low product yield.
-
Too High Temperature: Promotes the polymerization of reactive intermediates and the decomposition of both reactants and products, leading to significant tar formation. Careful and precise temperature control throughout the reaction is essential for maximizing the yield of quinoline while minimizing tar.
Q4: Can the purity of starting materials impact tar formation?
A4: Absolutely. The purity of the aniline, glycerol (or other carbonyl compounds), and any catalysts or solvents is crucial. Impurities can act as initiators for polymerization or participate in unforeseen side reactions that contribute to the formation of tar. Using highly purified reagents is a fundamental step in minimizing byproduct formation. For instance, in the Skraup synthesis, using highly concentrated glycerol (less than 0.5% water, sometimes referred to as "dynamite glycerin") is recommended for good yields, as excess water can interfere with the dehydration step to form acrolein.[1]
Data Presentation
The following table summarizes the impact of various reaction parameters on the yield of quinoline and the qualitative assessment of tar formation in the Skraup synthesis.
| Aniline Derivative | Oxidizing Agent | Moderator/Additive | Temperature (°C) | Quinoline Yield (%) | Tar Formation | Reference |
| Aniline | Nitrobenzene | None | >160 | Low | High/Violent | [2] |
| Aniline | Nitrobenzene | Ferrous Sulfate | 145-170 | 84-91 | Moderate | Organic Syntheses, Coll. Vol. 1, p.478 (1941) |
| Aniline | Arsenic Acid | None | High | Good | Less Violent | [2] |
| Substituted Anilines | None (in Q-tube) | None | 200 | High | Not specified (implied low) | [1] |
| Monosubstituted Anilines | None (Microwave) | Sulfuric Acid | 200 | Fair to Good | Reduced | [5] |
Experimental Protocols
Optimized Skraup Synthesis for Minimized Tar Formation
This protocol is based on a modified procedure that incorporates a moderator to control the reaction's exotherm.
-
Reactant Preparation: In a fume hood, carefully add 60 mL of concentrated sulfuric acid to 100 g of aniline in a 1 L round-bottom flask equipped with a reflux condenser.
-
Moderator Addition: To the cooled mixture, add 40 g of ferrous sulfate heptahydrate (FeSO₄·7H₂O).
-
Glycerol Addition: Slowly and with stirring, add 120 g of glycerol.
-
Oxidant Addition: Add 50 g of nitrobenzene.
-
Heating: Heat the mixture gently. Once the reaction begins (indicated by boiling), remove the external heat source. The reaction should proceed exothermically but in a controlled manner. If the reaction becomes too vigorous, a wet towel can be placed on the upper part of the flask.
-
Completion: Once the initial vigorous reaction subsides, heat the mixture to reflux for 3-5 hours.
-
Workup: Allow the mixture to cool. Carefully dilute with water and then neutralize with a sodium hydroxide solution. The quinoline can then be isolated by steam distillation or solvent extraction.
Visualizations
Caption: Workflow for minimizing tar in Skraup synthesis.
Caption: Troubleshooting flowchart for tar formation.
References
Technical Support Center: Work-up Procedures for Reactions Involving 7-Fluoro-4-methoxyquinoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-Fluoro-4-methoxyquinoline. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work-up.
Frequently Asked Questions (FAQs)
Q1: What is the most common reaction type for this compound?
A1: The most common reaction type for this compound is nucleophilic aromatic substitution (SNAr) at the 4-position. The methoxy group can be displaced by various nucleophiles, such as amines, to form 4-substituted-7-fluoroquinolines. However, it is often more synthetically practical to use the more reactive precursor, 7-fluoro-4-chloroquinoline, for these reactions.
Q2: Can the 4-methoxy group be cleaved during work-up?
A2: Yes, the 4-methoxy group is susceptible to cleavage under acidic conditions, which will lead to the formation of 7-fluoroquinolin-4(1H)-one (also known as 7-fluoro-4-hydroxyquinoline). It is crucial to avoid strongly acidic conditions during the work-up if the methoxy group needs to be retained.
Q3: What are the general steps for a typical work-up of a reaction involving a this compound derivative?
A3: A general work-up procedure typically involves:
-
Quenching the reaction mixture (e.g., with water or a saturated aqueous solution).
-
Extraction of the product into a suitable organic solvent (e.g., dichloromethane, ethyl acetate).
-
Washing the organic layer with brine to remove residual water.
-
Drying the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4).
-
Concentration of the organic layer under reduced pressure.
-
Purification of the crude product, usually by column chromatography or recrystallization.
Troubleshooting Guide
Problem 1: Low yield of the desired 4-substituted product after nucleophilic substitution on 7-fluoro-4-chloroquinoline.
-
Possible Cause 1: Incomplete reaction.
-
Solution: Monitor the reaction progress using thin-layer chromatography (TLC). If the starting material is still present, consider extending the reaction time or increasing the temperature.
-
-
Possible Cause 2: Hydrolysis of the starting material or product.
-
Solution: Ensure all reagents and solvents are anhydrous. The presence of water can lead to the formation of the corresponding 4-quinolone.
-
-
Possible Cause 3: Product loss during work-up.
-
Solution: The product might have some water solubility. When performing aqueous washes, minimize the volume of the aqueous phase and consider back-extracting the aqueous layers with the organic solvent to recover any dissolved product.
-
Problem 2: A significant amount of 7-fluoroquinolin-4(1H)-one is isolated as a byproduct.
-
Possible Cause: Acidic conditions during the reaction or work-up.
-
Solution: If the reaction generates acidic byproducts (e.g., HCl in amination reactions), add a non-nucleophilic base to the reaction mixture to neutralize the acid as it forms. During work-up, use a mild basic wash (e.g., saturated NaHCO3 solution) instead of acidic washes.
-
Problem 3: Difficulty in removing the palladium catalyst after a Suzuki coupling reaction with 7-fluoro-4-chloroquinoline.
-
Possible Cause: Catalyst residues co-eluting with the product during chromatography.
-
Solution 1: Before column chromatography, filter the crude reaction mixture through a pad of Celite® to remove the bulk of the palladium catalyst.
-
Solution 2: During the aqueous work-up, wash the organic layer with a solution of a chelating agent like thiourea or L-cysteine to sequester the palladium.
-
Solution 3: Employ a palladium scavenger resin to selectively remove the catalyst from the organic solution before concentration.
-
Problem 4: Emulsion formation during the extraction step.
-
Possible Cause: Presence of polar impurities or surfactants.
-
Solution 1: Add a small amount of brine (saturated NaCl solution) to the separatory funnel and gently swirl. This increases the ionic strength of the aqueous phase and can help break the emulsion.
-
Solution 2: Filter the emulsified layer through a pad of Celite® or glass wool.
-
Solution 3: If the emulsion persists, allow the mixture to stand for an extended period, or in some cases, gentle warming can aid in phase separation.
-
Problem 5: The product does not crystallize from the chosen solvent system.
-
Possible Cause 1: The solution is too dilute.
-
Solution: Concentrate the solution to increase the saturation of the product.
-
-
Possible Cause 2: The presence of impurities inhibiting crystallization.
-
Solution: Purify the crude product by column chromatography before attempting recrystallization.
-
-
Possible Cause 3: The chosen solvent is not appropriate.
-
Solution: Perform small-scale solubility tests with a range of solvents to find a suitable system where the product is soluble at high temperatures but sparingly soluble at room temperature or below.
-
Quantitative Data
The following tables summarize typical reaction conditions and yields for common reactions involving 7-fluoro-4-chloroquinoline, a precursor to many this compound derivatives.
Table 1: Nucleophilic Aromatic Substitution (Amination)
| Amine Nucleophile | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| Aniline | Isopropanol | Pyridine HCl | Reflux | 0.75 | 96 |
| 3-Aminophenol | Ethanol | - | Reflux | 4 | 85 |
| 4-Fluoroaniline | N-methyl-2-pyrrolidone (NMP) | K2CO3 | 140 | 1 | 93 |
Table 2: Suzuki-Miyaura Coupling
| Boronic Acid | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh3)4 | Na2CO3 | Toluene/Ethanol/H2O | 80 | 12 | 88 |
| 4-Methoxyphenylboronic acid | PdCl2(dppf) | K2CO3 | 1,4-Dioxane/H2O | 100 | 16 | 92 |
| 3-Thienylboronic acid | Pd(OAc)2 / SPhos | K3PO4 | Toluene/H2O | 100 | 18 | 85 |
Experimental Protocols
Protocol 1: General Procedure for the Amination of 7-Fluoro-4-chloroquinoline
-
To a solution of 7-fluoro-4-chloroquinoline (1.0 eq) in a suitable solvent (e.g., isopropanol, ethanol, or NMP), add the desired amine (1.1 - 1.5 eq) and a base (e.g., K2CO3, Et3N, or pyridine HCl, if necessary, 1.5 - 2.0 eq).
-
Heat the reaction mixture to the desired temperature (typically reflux) and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a solid precipitates, filter the mixture and wash the solid with a cold solvent (e.g., diethyl ether or ethanol).
-
If no solid forms, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water and then brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
Protocol 2: General Procedure for the Suzuki-Miyaura Coupling of 7-Fluoro-4-chloroquinoline
-
In a reaction vessel, combine 7-fluoro-4-chloroquinoline (1.0 eq), the boronic acid (1.2 - 1.5 eq), a palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq), and a base (e.g., Na2CO3 or K2CO3, 2.0 eq).
-
Add a degassed solvent system (e.g., toluene/ethanol/water or 1,4-dioxane/water).
-
Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Heat the mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., a gradient of ethyl acetate in hexanes).
Visualizations
Quinoline and its derivatives are key pharmacophores in the development of kinase inhibitors. These inhibitors often target signaling pathways that are dysregulated in diseases like cancer. The diagram below illustrates a simplified representation of the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathways, which are common targets for quinoline-based inhibitors.[1]
Caption: EGFR and VEGFR signaling pathways and their inhibition.
The following workflow diagram illustrates the general steps involved in the work-up and purification of a typical reaction involving a this compound derivative.
Caption: General experimental work-up and purification workflow.
References
Strategies to improve the atom economy of quinoline synthesis
Welcome to the Technical Support Center for Quinoline Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the atom economy and overall efficiency of your quinoline synthesis experiments.
Frequently Asked Questions (FAQs)
Q1: What is atom economy and why is it crucial in quinoline synthesis?
A1: Atom economy is a principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product.[1] A high atom economy signifies a more sustainable and efficient process with minimal waste generation.[1] In quinoline synthesis, which is fundamental to the production of numerous pharmaceuticals and other valuable compounds, improving atom economy is essential for reducing environmental impact and manufacturing costs.[2][3]
Q2: Which traditional quinoline synthesis methods have low atom economy and why?
A2: Traditional methods like the Skraup, Doebner-von Miller, and Combes syntheses often exhibit low atom economy.[3] This is primarily due to the use of harsh reagents, strong acids, and oxidizing agents that lead to the formation of significant amounts of byproducts.[3][4] For instance, the Skraup synthesis uses sulfuric acid and an oxidizing agent, which are not incorporated into the final quinoline product and contribute to waste.[5]
Q3: What are the key strategies to enhance the atom economy of quinoline synthesis?
A3: Key strategies focus on the principles of green chemistry and include:
-
Catalysis: Employing reusable catalysts, such as nanocatalysts or solid acid catalysts, can improve reaction efficiency and reduce waste.[2][6]
-
Multicomponent Reactions (MCRs): These reactions combine three or more reactants in a single step to form the final product, inherently maximizing atom economy.[4][7]
-
Alternative Energy Sources: Microwave irradiation can significantly shorten reaction times and improve yields, often under solvent-free conditions.[1]
-
Solvent-Free Reactions: Conducting reactions without a solvent minimizes waste and can simplify purification.[5][8]
-
Use of Greener Solvents: When a solvent is necessary, using environmentally benign options like water or ethanol is preferred.[2]
Q4: How do nanocatalysts improve the atom economy of quinoline synthesis?
A4: Nanocatalysts offer several advantages that contribute to a higher atom economy. Their high surface-area-to-volume ratio often leads to higher catalytic activity and selectivity, resulting in increased product yields and fewer byproducts.[2] Many nanocatalysts are also recoverable and reusable for multiple reaction cycles, which minimizes catalyst waste.[2][9]
Troubleshooting Guides
Problem 1: Low Yield in Friedländer Quinoline Synthesis
-
Possible Cause: Incomplete reaction due to insufficient catalysis or harsh reaction conditions leading to side reactions. Traditional Friedländer synthesis can suffer from low yields due to the instability of the o-aminoaryl aldehyde or ketone intermediate.[10]
-
Solution:
-
Catalyst Choice: Employing an efficient and reusable catalyst can significantly improve yields. p-Toluenesulfonic acid (p-TSA) has been shown to be an effective catalyst for the Friedländer synthesis.[11][12] Nanocatalysts, such as NiO nanoparticles, can also lead to high yields in short reaction times.[13]
-
Reaction Conditions: Optimize the reaction temperature and time. Microwave-assisted synthesis using neat acetic acid as both solvent and catalyst can provide excellent yields in as little as 5 minutes.
-
One-Pot Procedure: An in-situ reduction of an o-nitroaryl aldehyde followed by condensation with a ketone in a one-pot reaction can prevent the isolation of the unstable intermediate and improve overall yield.[10]
-
Problem 2: Formation of Byproducts in Skraup Quinoline Synthesis
-
Possible Cause: The harsh reaction conditions of the Skraup synthesis, which involves strong acids and high temperatures, can lead to the formation of numerous side products and tars, complicating purification and reducing the yield of the desired quinoline.[14]
-
Solution:
-
Modified Procedures: Consider modern modifications of the Skraup reaction that use milder conditions. Microwave-assisted Skraup synthesis can significantly reduce reaction times.[14]
-
Alternative Syntheses: For substituted quinolines, alternative methods with higher atom economy and milder conditions, such as catalytic versions of the Friedländer or Combes syntheses, or multicomponent reactions, are often preferable.[3][4][15]
-
Problem 3: Difficulty in Product Purification in Combes Quinoline Synthesis
-
Possible Cause: The use of strong acids like sulfuric acid as a catalyst in the Combes synthesis can lead to charring and the formation of sulfonated byproducts, making the isolation of the pure quinoline derivative challenging.[16]
-
Solution:
-
Alternative Catalysts: Replace sulfuric acid with a solid acid catalyst or a milder Brønsted acid like p-toluenesulfonic acid. This can reduce the formation of hard-to-remove impurities.[17]
-
Work-up Procedure: A thorough work-up procedure is crucial. After the reaction, quenching with a base to neutralize the acid catalyst, followed by extraction with a suitable organic solvent, is necessary. Column chromatography may be required for final purification.
-
Problem 4: Catalyst Deactivation and Recovery Issues
-
Possible Cause: The catalyst can be deactivated by poisoning from impurities in the reactants or by coking (the deposition of carbonaceous material on the catalyst surface) at high temperatures.[18] Physical degradation of the catalyst support can also occur.[18] Inefficient recovery methods can lead to loss of the catalyst.
-
Solution:
-
Catalyst Choice: Utilize robust catalysts that are less susceptible to deactivation. Magnetic nanocatalysts (e.g., Fe3O4-based) are particularly advantageous as they can be easily recovered using an external magnet.[2][9]
-
Reaction Conditions: Operate at the lowest effective temperature to minimize coking. Ensure the purity of reactants to avoid catalyst poisoning.
-
Catalyst Regeneration: Some deactivated catalysts can be regenerated. For example, coked catalysts can sometimes be regenerated by controlled oxidation to burn off the carbon deposits. The specific regeneration protocol depends on the nature of the catalyst.
-
Recovery Protocol: For nanocatalysts, after the reaction is complete, the catalyst can often be separated by centrifugation or filtration, washed with a suitable solvent (e.g., ethanol), and dried before reuse.[9][19]
-
Data Presentation
Table 1: Comparison of Different Quinoline Synthesis Methods
| Synthesis Method | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Atom Economy | Reference(s) |
| Classical Methods | |||||||
| Skraup | H₂SO₄, Oxidizing agent | Glycerol/Nitrobenzene | High | Several hours | Variable, often low | Low | [5][14] |
| Doebner-von Miller | Acid (e.g., HCl) | - | High | Several hours | Moderate | Low | [4][5] |
| Combes | H₂SO₄ | - | High | Several hours | Moderate to Good | Moderate | [5][16] |
| Friedländer | Acid or Base | Alcohol or solvent-free | High | Several hours | Moderate to Good | High | [10][13][20] |
| Modern/Green Methods | |||||||
| Microwave-assisted Friedländer | Acetic Acid | Acetic Acid (neat) | 160 | 5 min | Excellent | High | |
| Nanocatalyst (Fe₃O₄@SiO₂/ZnCl₂) Friedländer | Fe₃O₄@SiO₂/ZnCl₂ | Solvent-free | 60 | 2 h | 95 | High | [13] |
| Nanocatalyst (NiO) Friedländer | NiO nanoparticles | Ethanol | 80 (reflux) | 2.5 min | 95 | High | [13] |
| Three-Component Reaction | p-TSA | Acetonitrile | 115 | - | 69 | Very High | [21] |
| Three-Component Reaction (Nanocatalyst) | Fe₃O₄ NP-cell | Water | Reflux | 2 h | 88-96 | Very High | [2] |
| Solvent-free, Catalyst-free | None | Solvent-free | 110 | 5 h | Good | High | [8] |
Experimental Protocols
Protocol 1: Microwave-Assisted Friedländer Synthesis of Quinolines
-
Reactants: 2-aminophenylketone (1 mmol) and a cyclic or acyclic ketone (1.2 mmol).
-
Solvent/Catalyst: Neat acetic acid (2 mL).
-
Reaction Setup: Combine the reactants and acetic acid in a microwave-safe reaction vessel equipped with a magnetic stirrer.
-
Microwave Irradiation: Place the vessel in a microwave reactor and irradiate at 160 °C for 5 minutes.
-
Work-up: After the reaction, allow the mixture to cool to room temperature. Neutralize the acetic acid with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 2: Nanocatalyst-Based Three-Component Synthesis of Pyrimido[4,5-b]quinolones [2]
-
Reactants: Aromatic aldehyde (1 mmol), 6-amino-1,3-dimethyluracil (1 mmol), and dimedone or 1,3-cyclohexadione (1 mmol).
-
Catalyst: Fe₃O₄ NP-cell (0.04 g, 0.9 mol % of Fe₃O₄ NP).
-
Solvent: Water (5 mL).
-
Reaction Setup: Combine the reactants and the catalyst in a round-bottom flask with a condenser.
-
Reaction: Heat the mixture to reflux with stirring for 2 hours.
-
Work-up: After cooling, the solid product can be collected by filtration.
-
Catalyst Recovery: The magnetic nanocatalyst can be separated from the filtrate using an external magnet. Wash the catalyst with water and ethanol, then dry for reuse.
-
Purification: The crude product can be recrystallized from a suitable solvent (e.g., ethanol) to obtain the pure pyrimido[4,5-b]quinolone.
Protocol 3: p-Toluenesulfonic Acid (p-TSA) Catalyzed Three-Component Synthesis of Dihydroquinolines [21]
-
Reactants: 2-aminoacetophenone (1 mmol), 1,3-cyclohexanedione (1 mmol), and anthranilamide (1 mmol).
-
Catalyst: p-Toluenesulfonic acid (p-TSA) (2 equiv).
-
Reaction Setup: In a reaction vessel, combine 2-aminoacetophenone and 1,3-cyclohexanedione with p-TSA.
-
Initial Reaction: Heat the mixture at 100 °C for 3 minutes.
-
Second Step: Add anthranilamide to the reaction mixture and increase the temperature to 115 °C.
-
Work-up and Purification: Monitor the reaction by TLC. Upon completion, cool the reaction mixture and purify the product by appropriate methods, such as column chromatography.
Visualizations
Caption: Comparison of atom economy in classical vs. modern quinoline syntheses.
Caption: General workflow for a green quinoline synthesis with high atom economy.
Caption: Logical relationship of catalyst deactivation and regeneration cycle.
References
- 1. researchgate.net [researchgate.net]
- 2. Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solvent-free approach for the synthesis of 2,4-disubstituted quinolines using zeolites: evaluation of biological activity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. jocpr.com [jocpr.com]
- 9. Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03646D [pubs.rsc.org]
- 10. Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. iipseries.org [iipseries.org]
- 12. researchgate.net [researchgate.net]
- 13. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Microwave-Assisted Synthesis of Phenothiazine and Quinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]
- 17. The p-toluenesulfonic acid catalyzed single pot synthesis of tetracyclic 1,2-dihydroquinolines: a metal free approach - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. alfa-chemistry.com [alfa-chemistry.com]
- 21. pubs.acs.org [pubs.acs.org]
Handling and storage recommendations for 7-Fluoro-4-methoxyquinoline
This technical support center provides essential guidance for the handling, storage, and troubleshooting of 7-Fluoro-4-methoxyquinoline in a research and development setting. The following information is compiled from safety data sheets of structurally similar compounds and general laboratory best practices.
Frequently Asked Questions (FAQs)
Q1: What is the recommended personal protective equipment (PPE) when handling this compound?
A1: Always handle this compound in a well-ventilated area or under a chemical fume hood. The following PPE is recommended:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A laboratory coat.
-
Respiratory Protection: If working with the compound as a powder or if aerosols may be generated, a NIOSH-approved respirator is advised.
Q2: What are the general storage recommendations for this compound?
A2: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area. Protect from light and moisture. For long-term storage, refrigeration at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) is recommended for similar compounds and is a good practice to adopt for this compound to ensure its stability.
Q3: How should I handle a spill of this compound?
A3: In case of a spill, first ensure the area is well-ventilated and that all ignition sources are removed. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a sealed container for disposal. Avoid generating dust if the material is a solid.
Q4: What are the known incompatibilities for this compound?
A4: Based on data for similar quinoline derivatives, this compound may be incompatible with strong oxidizing agents and strong acids. Avoid contact with these materials.
Q5: What should I do in case of accidental exposure?
A5:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops or persists.
-
Inhalation: Move the exposed person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Compound has discolored or changed appearance. | Exposure to light, air, or moisture. | This may indicate degradation. It is recommended to use a fresh batch of the compound for critical experiments. To prevent this, always store the compound in a tightly sealed, light-resistant container, and consider storing it under an inert atmosphere. |
| Difficulty dissolving the compound. | Inappropriate solvent; compound may have low solubility in the chosen solvent. | Refer to solubility data for similar compounds. Quinolone derivatives often have good solubility in organic solvents such as DMSO and DMF. Gentle heating or sonication may aid dissolution. Always start with small quantities to test solubility before preparing a large stock solution. |
| Inconsistent experimental results. | Compound degradation; improper storage; contamination. | Ensure the compound has been stored correctly as per the recommendations. Check for potential contamination in your experimental setup. It is advisable to use a fresh stock solution for each set of experiments. |
Physical and Chemical Properties
The following table summarizes available data for this compound and structurally similar compounds. Note that some data is extrapolated and should be used as a general guideline.
| Property | Value | Source/Note |
| Molecular Formula | C₁₀H₈FNO | - |
| Molecular Weight | 177.18 g/mol | - |
| Appearance | Likely a solid (powder or crystalline) | Based on similar quinoline derivatives. |
| Melting Point | 173-174 °C | For the similar compound 4-(3′-Fluorophenylamino)-7-fluoroquinoline.[1] |
| Storage Temperature | 2-8 °C (under inert gas) | Recommendation for the similar compound 4-Chloro-7-fluoro-3-iodo-6-methoxyquinoline. |
Experimental Workflow & Handling Protocol
The following diagram outlines the recommended workflow for handling and using this compound in a laboratory setting.
Caption: Recommended workflow for handling this compound.
Safety and Handling Decision Pathway
This diagram illustrates a decision-making process for ensuring safe handling of this compound.
Caption: Decision pathway for the safe handling of this compound.
References
Validation & Comparative
A Comparative Analysis of 7-Fluoro- vs. 7-Chloro-Quinolines on Biological Activity
For Researchers, Scientists, and Drug Development Professionals: A Guide to Understanding the Impact of Halogen Substitution on the Efficacy of Quinoline-Based Compounds.
The substitution of a halogen atom at the 7-position of the quinoline scaffold is a critical determinant of biological activity, profoundly influencing the compound's efficacy. This guide provides an objective comparison between 7-fluoro- and 7-chloro-quinoline derivatives, focusing on their antimalarial properties, supported by experimental data. The choice between a fluorine and a chlorine atom at this position can lead to significant differences in potency, particularly against drug-resistant targets.
Comparative Biological Activity: Antimalarial Potency
A key area where the distinction between 7-fluoro and 7-chloro substitution is evident is in the development of 4-aminoquinoline-based antimalarial agents. Structure-activity relationship (SAR) studies have demonstrated that the nature of the halogen at the 7-position significantly impacts the drug's ability to inhibit the growth of Plasmodium falciparum, the parasite responsible for the most lethal form of malaria.
Experimental data from comparative studies reveals a clear trend in activity. While 7-chloro-4-aminoquinolines exhibit potent activity against both chloroquine-susceptible (CQS) and chloroquine-resistant (CQR) strains of P. falciparum, their 7-fluoro counterparts are notably less effective, especially against resistant strains.
The following table summarizes the 50% inhibitory concentrations (IC₅₀) for various 7-halo-substituted 4-aminoquinolines, illustrating this disparity.
| Halogen at 7-Position | Side Chain | IC₅₀ vs. CQS P. falciparum (nM) | IC₅₀ vs. CQR P. falciparum (nM) |
| Fluoro (-F) | Diaminoalkane | 15 - 50 | 18 - 500 |
| Chloro (-Cl) | Diaminoalkane | 3 - 12 | 3 - 12 |
| Bromo (-Br) | Diaminoalkane | 3 - 12 | 3 - 12 |
| Iodo (-I) | Diaminoalkane | 3 - 12 | 3 - 12 |
Data compiled from structure-activity relationship studies on 4-aminoquinolines.[1]
As the data indicates, 7-chloro, 7-bromo, and 7-iodo analogs maintain high potency across both sensitive and resistant parasite strains.[1] In stark contrast, the 7-fluoro analogs show a significant drop in activity, with up to a 40-fold decrease in potency against resistant strains.[1] This suggests that while a small, electron-withdrawing group is beneficial, the specific properties of chlorine, such as its size and electronic effects, are optimal for overcoming resistance mechanisms in this compound class.
Mechanism of Action: Inhibition of Heme Detoxification
The primary mechanism of action for 4-aminoquinoline antimalarials is the disruption of the parasite's heme detoxification process within its digestive vacuole.[1][2][3] During its intraerythrocytic stage, the parasite digests host hemoglobin to obtain essential amino acids.[4] This process releases large quantities of toxic free heme. To protect itself, the parasite polymerizes the heme into an inert, crystalline substance called hemozoin.[2][5]
4-aminoquinoline drugs accumulate in the acidic digestive vacuole and are thought to cap the growing hemozoin crystal, preventing further polymerization.[5][6] This leads to a buildup of toxic heme, which induces oxidative stress and ultimately kills the parasite.[7]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Antimalarial 4-aminoquinolines: mode of action and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites | PLOS One [journals.plos.org]
- 4. esr.ie [esr.ie]
- 5. researchgate.net [researchgate.net]
- 6. On the molecular mechanism of chloroquine's antimalarial action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. taylorandfrancis.com [taylorandfrancis.com]
A Comparative Analysis of the Cytotoxicity of Substituted 4-Anilinoquinolines
The 4-anilinoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors with significant therapeutic applications, particularly in oncology. This guide provides a comparative overview of the cytotoxic effects of various substituted 4-anilinoquinolines against several cancer cell lines, supported by experimental data from peer-reviewed studies. The structure-activity relationships (SAR) are explored to elucidate the impact of different substituents on their anti-proliferative efficacy.
Quantitative Cytotoxicity Data
The cytotoxic potential of substituted 4-anilinoquinolines is typically quantified by their half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50) values. The following tables summarize the in vitro cytotoxicity of various 4-anilinoquinoline derivatives against a panel of human cancer cell lines.
Table 1: Cytotoxicity (GI50, µM) of 4-Anilino-2-phenylquinoline Derivatives
| Compound | Substitution | NCI-H226 (Non-small cell lung cancer) | MDA-MB-231/ATCC (Breast cancer) | SF-295 (CNS cancer) | Mean GI50 (60 cell lines) |
| 11 | 4-(4-Acetylphenylamino)-6-methoxy-2-phenylquinoline | 0.94 | 0.04 | <0.01 | 3.89 |
| 15a | Oxime of compound 11 | Not Reported | Not Reported | Not Reported | 3.02 |
| 15b | Methyloxime of compound 11 | Not Reported | Not Reported | Not Reported | 3.89 |
Data sourced from a study on the synthesis and cell growth inhibition of certain 4-anilino-2-phenylquinoline derivatives[1].
Table 2: Cytotoxicity (IC50, µM) of 4-Anilinoquinolinylchalcone Derivatives
| Compound | R1 | R2 | Huh-7 (Liver carcinoma) | MDA-MB-231 (Breast cancer) | MRC-5 (Normal lung fibroblasts) |
| 4a | OMe | H | 0.13 | 0.11 | >20 |
| 4d | OMe | 4-F | 0.15 | 0.18 | >20 |
| 4f | OMe | 4-Cl | 1.98 | 1.94 | >20 |
Data extracted from research on 4-anilinoquinolinylchalcone derivatives as potential anticancer agents[2].
Table 3: Cytotoxicity (IC50, µM) of 2-Morpholino-4-anilinoquinoline Derivatives against HepG2 Cells
| Compound | Substitutions on Aniline Ring | HepG2 (Liver carcinoma) |
| 3c | 3,4,5-trimethoxy | 11.42 |
| 3d | 4-(dimethylamino) | 8.50 |
| 3e | 4-(4-methylpiperazin-1-yl) | 12.76 |
Data from a study on the anticancer potential of 2-morpholino-4-anilinoquinoline derivatives[3].
Table 4: Cytotoxicity (IC50, µM) of 4-(4-Substituted-anilino)quinoline Derivatives
| Compound | Substitution on Aniline Ring | MCF-7 (Breast cancer) | A549 (Non-small cell lung cancer) |
| 6c | 4-Chloro | 3.42 | 5.97 |
This data is from a 2025 study on the design and biological evaluation of new 4-(4-substituted-anilino)quinoline derivatives as anticancer agents[4].
Structure-Activity Relationship (SAR) Insights
The cytotoxic efficacy of 4-anilinoquinolines is significantly influenced by the nature and position of substituents on both the quinoline and aniline rings.
-
Aniline Ring Substitutions : The presence of a hydrogen-bonding accepting group at the C4 position of the anilino moiety appears to be crucial for cytotoxicity[1]. For instance, 4-(4-acetylphenylamino)-6-methoxy-2-phenylquinoline and its oxime derivatives demonstrated significant cytotoxic effects[1]. In another series, a 4-chloro substitution on the aniline ring resulted in the most potent compound against both MCF-7 and A549 cell lines[4].
-
Quinoline Ring Substitutions : A free carboxylic acid at the C3 position of the quinoline ring is unfavorable for cytotoxic activity, possibly due to steric hindrance that prevents the coplanarity of the phenyl and quinoline rings[1]. Electron-donating substituents on the quinoline core, such as methoxy groups, have been shown to enhance potency[5]. Furthermore, 7-fluoro-4-anilinoquinolines displayed better cytotoxic activities against BGC-823 cells than HeLa cells[6].
-
Chalcone Hybridization : Hybrid molecules incorporating a chalcone moiety with the 4-anilinoquinoline scaffold have shown high cytotoxicity against cancer cells with low toxicity in normal cells[2]. Electron-donating groups on the chalcone's phenyl ring were found to be more active than electron-withdrawing groups[2].
Experimental Protocols
The evaluation of the cytotoxic effects of substituted 4-anilinoquinolines typically involves the following experimental procedures.
Cell Lines and Culture A variety of human cancer cell lines are used to assess the cytotoxic profile of these compounds. Commonly used cell lines include:
-
MCF-7, MDA-MB-231, T47D: Breast adenocarcinoma
-
A549, NCI-H226: Non-small cell lung carcinoma
-
HepG2, Huh-7: Hepatocellular carcinoma
-
K562: Chronic myelogenous leukemia
-
PANC-1: Pancreatic carcinoma
-
PC3: Prostate adenocarcinoma
-
SF-295: Glioblastoma
-
HeLa: Cervical adenocarcinoma
-
BGC823: Gastric carcinoma
Cells are typically cultured in appropriate media (e.g., RPMI-1640, DMEM) supplemented with fetal bovine serum (FBS), L-glutamine, and antibiotics (penicillin/streptomycin), and maintained in a humidified incubator at 37°C with 5% CO2.
Cytotoxicity Assays The most common method to determine cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding : Cells are seeded in 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.
-
Compound Treatment : The cells are then treated with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) for a specified duration (e.g., 48 or 72 hours).
-
MTT Incubation : After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plates are incubated for a few hours (e.g., 4 hours) to allow for the formation of formazan crystals by viable cells.
-
Solubilization and Absorbance Measurement : The formazan crystals are dissolved in a solubilization solution (e.g., DMSO). The absorbance is then measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis : The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Mechanism of Action: Signaling Pathway and Experimental Workflow
Many 4-anilinoquinoline derivatives exert their cytotoxic effects by inhibiting key signaling pathways involved in cancer cell proliferation and survival. A primary target is the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase[5].
Caption: EGFR signaling pathway and inhibition by 4-anilinoquinolines.
The experimental workflow for assessing the cytotoxicity of these compounds can be visualized as follows:
References
- 1. Synthesis and cytotoxic evaluation of certain 4-anilino-2-phenylquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structure-activity relationships for 4-anilinoquinazolines as potent inhibitors at the ATP binding site of the epidermal growth factor receptor in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Anti-Proliferative Potential of 7-Fluoro-4-anilinoquinoline Analogs: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the anti-proliferative activity of novel 7-fluoro-4-anilinoquinoline analogs. Through a structured presentation of experimental data, detailed methodologies, and visual representations of the implicated signaling pathway, this document serves as a valuable resource for understanding the therapeutic potential of this class of compounds.
Comparative Anti-Proliferative Activity
The anti-proliferative effects of a series of synthesized 7-fluoro-4-anilinoquinoline analogs were evaluated against two human cancer cell lines: HeLa (cervical cancer) and BGC-823 (gastric carcinoma). The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cell population, were determined to quantify their cytotoxic activities. The results, as summarized in the table below, indicate that several analogs exhibit potent anti-proliferative activity, with some demonstrating superior efficacy compared to the well-known EGFR inhibitor, Gefitinib.[1]
| Compound ID | R Group | HeLa IC50 (μM) | BGC-823 IC50 (μM) |
| 1a | H | 11.10 | 3.63 |
| 1b | 2-CH3 | 12.35 | 4.12 |
| 1c | 3-CH3 | 10.52 | 3.89 |
| 1d | 4-CH3 | 11.56 | 4.01 |
| 1e | 3-OCH3 | 10.87 | 3.75 |
| 1f | 4-OCH3 | 10.18 | 8.32 |
| 1g | 3-Cl | 10.25 | 3.81 |
| Gefitinib | - | 17.12 | 19.27 |
Data extracted from "Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives".[1]
Experimental Protocols
The anti-proliferative activity of the 7-fluoro-4-anilinoquinoline analogs was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
MTT Assay Protocol
-
Cell Seeding: HeLa and BGC-823 cells were seeded into 96-well plates at a density of 5 × 10^3 cells per well.
-
Compound Treatment: After allowing the cells to adhere overnight, they were treated with various concentrations of the synthesized 7-fluoro-4-anilinoquinoline analogs and the reference drug, Gefitinib.
-
Incubation: The treated cells were incubated for 48 hours in a humidified atmosphere of 5% CO2 at 37°C.
-
MTT Addition: Following the incubation period, 20 μL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well.
-
Formazan Solubilization: The plates were incubated for an additional 4 hours, after which the culture medium was removed, and 150 μL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well was measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 values were calculated from the dose-response curves generated from the absorbance readings.
Proposed Mechanism of Action: EGFR Signaling Pathway Inhibition
The structural similarity of 4-anilinoquinolines to known epidermal growth factor receptor (EGFR) inhibitors suggests that their anti-proliferative effects are likely mediated through the inhibition of the EGFR signaling pathway.[1] EGFR is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), triggers a cascade of intracellular signaling events that promote cell growth, proliferation, and survival.[2][3][4][5] By blocking the ATP-binding site of the EGFR kinase domain, 4-anilinoquinoline analogs can prevent its autophosphorylation and the subsequent activation of downstream pathways such as the RAS-RAF-MEK-ERK and PI3K-Akt pathways, ultimately leading to the inhibition of cell proliferation and induction of apoptosis.[6][7]
Caption: Inhibition of the EGFR signaling pathway by 7-fluoro-4-anilinoquinoline analogs.
The diagram above illustrates the proposed mechanism of action. The binding of Epidermal Growth Factor (EGF) to its receptor (EGFR) triggers the phosphorylation of EGFR. This activation initiates downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which ultimately promote cell proliferation and survival. The 7-fluoro-4-anilinoquinoline analogs are hypothesized to act as inhibitors of EGFR, preventing its phosphorylation and thereby blocking these pro-survival signals.
Caption: Workflow for the MTT-based anti-proliferative activity assay.
This workflow diagram outlines the key steps of the MTT assay, from cell seeding to the final calculation of IC50 values, providing a clear and sequential representation of the experimental procedure.
References
- 1. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. researchgate.net [researchgate.net]
- 6. ClinPGx [clinpgx.org]
- 7. mdpi.com [mdpi.com]
Benchmarking New Quinoline-Based Inhibitors Against Known Standards: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold has emerged as a privileged structure in medicinal chemistry, forming the backbone of numerous potent kinase inhibitors.[1][2] This guide provides an objective comparison of novel quinoline-based inhibitors against established standards targeting key kinases implicated in cancer: Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Src kinase. The information herein is supported by experimental data to aid researchers in evaluating the potential of these new chemical entities.
Comparative Efficacy of Kinase Inhibitors
The inhibitory activity of new quinoline-based compounds has been evaluated against their respective kinase targets and compared with FDA-approved drugs and established inhibitors. The half-maximal inhibitory concentration (IC50) is a key measure of inhibitor potency.
EGFR Inhibitors
Gefitinib, Erlotinib, and Lapatinib are standard-of-care EGFR tyrosine kinase inhibitors (TKIs) used in the treatment of non-small cell lung cancer (NSCLC).[3] Several new quinoline derivatives have demonstrated potent inhibitory activity against EGFR, with some exceeding the potency of established drugs.
| Compound | Target(s) | IC50 (µM) | Reference Compound | IC50 (µM) |
| New Quinoline Derivatives | ||||
| Compound 8b | EGFR-TK | 0.08 | Lapatinib | 0.05 |
| Compound 6d | EGFR-TK | 0.18 | Lapatinib | 0.05 |
| Compound 5a | EGFR/HER-2 | 0.071 (EGFR) | Erlotinib | 0.08 |
| 0.031 (HER-2) | Lapatinib | 0.026 | ||
| Quinoline 45 | EGFR | 0.005 | - | - |
| Standard Inhibitors | ||||
| Gefitinib | EGFR | - | - | - |
| Erlotinib | EGFR | 0.08 | - | - |
| Lapatinib | EGFR/HER-2 | 0.05 (EGFR) | - | - |
| 0.026 (HER-2) | - | - |
VEGFR-2 Inhibitors
VEGFR-2 is a key mediator of angiogenesis, and its inhibition is a crucial strategy in cancer therapy.[4][5][6] Sorafenib and Sunitinib are well-established multi-kinase inhibitors that target VEGFR-2.[4][7] Novel quinoline and isatine derivatives have shown strong inhibitory effects on VEGFR-2.[8][9]
| Compound | Target | IC50 (nM) | Reference Compound | IC50 (nM) |
| New Quinoline Derivatives | ||||
| Compound 12 | VEGFR-2 | 76.64 - 175.50 | Sorafenib | 90 |
| Compound 7f | VEGFR-2 | - | Sorafenib | 1.2x more potent than Sorafenib |
| Quinolin-4(1H)-one Q2 | VEGFR-2 | - | Sorafenib | - |
| Standard Inhibitors | ||||
| Sorafenib | VEGFR-2 | 90 | - | - |
| Sunitinib | VEGFR-2 | - | - | - |
| Lenvatinib | VEGFR-2 | - | - | - |
| Cabozantinib | VEGFR-2 | - | - | - |
Src Kinase Inhibitors
Src is a non-receptor tyrosine kinase involved in cancer cell proliferation, survival, and metastasis.[10][11] Dasatinib is a potent inhibitor of Src family kinases.[12][13] New quinoline derivatives have also been identified as effective Src inhibitors.
| Compound | Target | IC50 (nM) | Reference Compound | IC50 (nM) |
| New Quinoline Derivative | ||||
| Compound 21 | Src | 35 | - | - |
| Standard Inhibitor | ||||
| Dasatinib | Src | - | - | - |
| Bosutinib | Src/Abl | - | - | - |
Signaling Pathway Overviews
Understanding the signaling pathways targeted by these inhibitors is crucial for rational drug design and development.
EGFR Signaling Pathway
The EGFR signaling pathway plays a critical role in cell proliferation, survival, and differentiation. Ligand binding to EGFR leads to receptor dimerization and autophosphorylation, initiating downstream signaling cascades, primarily the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways.
Caption: EGFR signaling pathway and the point of inhibition.
VEGFR-2 Signaling Pathway
The VEGFR-2 signaling pathway is the primary mediator of the angiogenic effects of VEGF.[14] Binding of VEGF-A to VEGFR-2 triggers receptor dimerization and autophosphorylation, activating downstream pathways like PLCγ/PKC/MAPK and PI3K/Akt, which promote endothelial cell proliferation, migration, and survival.[14]
Caption: VEGFR-2 signaling pathway and the point of inhibition.
Src Kinase Signaling Pathway
Src kinase is a non-receptor tyrosine kinase that acts as a central node in various signaling pathways, integrating signals from receptor tyrosine kinases (RTKs), G-protein coupled receptors (GPCRs), and integrins. Activated Src phosphorylates numerous downstream substrates, influencing cell adhesion, migration, invasion, and proliferation.
Caption: Src kinase signaling and the point of inhibition.
Experimental Protocols
The following are generalized protocols for key experiments cited in the evaluation of kinase inhibitors. Specific details may vary between studies.
In Vitro Kinase Inhibition Assay
This assay determines the direct inhibitory effect of a compound on the activity of a purified kinase.
Caption: General workflow for an in vitro kinase inhibition assay.
Methodology:
-
Reagent Preparation: Prepare serial dilutions of the test compounds. Prepare a reaction buffer containing the purified kinase and its specific substrate.
-
Incubation: Add the test compound dilutions to the wells of a microplate, followed by the kinase/substrate mixture. Allow for a pre-incubation period.
-
Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP.
-
Reaction Incubation: Incubate the reaction mixture for a defined period at a specific temperature (e.g., 30°C for 60 minutes).
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA).
-
Signal Detection: The amount of phosphorylated substrate is quantified. Common detection methods include:
-
Radiometric Assays: Using [γ-³²P]ATP or [γ-³³P]ATP and measuring the incorporation of the radiolabel into the substrate.[15]
-
Fluorescence/Luminescence-Based Assays: Using technologies like TR-FRET, where a signal is generated upon substrate phosphorylation.[16]
-
ELISA-based Assays: Using a phospho-specific antibody to detect the phosphorylated substrate.
-
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Cell-Based Antiproliferative Assay (e.g., MTT or SRB Assay)
This assay measures the effect of a compound on the proliferation and viability of cancer cell lines.
Methodology:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
Cell Viability Measurement:
-
MTT Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to the wells. Viable cells with active mitochondrial dehydrogenases reduce MTT to a purple formazan product. The formazan is then solubilized, and the absorbance is measured.
-
SRB Assay: Sulforhodamine B (SRB) is a dye that binds to cellular proteins. Cells are fixed, and then stained with SRB. The bound dye is solubilized, and the absorbance is measured.
-
-
Data Analysis: The percentage of cell growth inhibition is calculated relative to untreated control cells. The GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability) is determined from the dose-response curve.
Western Blot Analysis
Western blotting is used to detect the phosphorylation status of the target kinase and downstream signaling proteins in treated cells, providing evidence of target engagement and pathway modulation.
Methodology:
-
Cell Treatment and Lysis: Cancer cells are treated with the inhibitor for a specific time. The cells are then lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of the target protein (e.g., anti-phospho-EGFR and anti-total-EGFR).
-
Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP). A chemiluminescent substrate is added, and the signal is detected using an imaging system.
-
Analysis: The band intensities are quantified to determine the change in protein phosphorylation levels upon inhibitor treatment.
References
- 1. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Expert Consensus on the Management of Adverse Events from EGFR Tyrosine Kinase Inhibitors in the UK - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quinazoline-based VEGFR-2 inhibitors as potential anti-angiogenic agents: A contemporary perspective of SAR and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. news.stonybrook.edu [news.stonybrook.edu]
- 11. Current Status of Src Inhibitors in Solid Tumor Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Frontiers | Src Tyrosine Kinase Inhibitors: New Perspectives on Their Immune, Antiviral, and Senotherapeutic Potential [frontiersin.org]
- 14. mdpi.com [mdpi.com]
- 15. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. caymanchem.com [caymanchem.com]
A Comparative Analysis of Synthetic Routes to 7-Fluoro-4-methoxyquinoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the primary synthetic routes to 7-Fluoro-4-methoxyquinoline, a key intermediate in the synthesis of various pharmaceutical compounds. The routes are evaluated based on reaction yield, purity, and process parameters, with supporting experimental data presented for easy comparison. Detailed experimental protocols for the key transformations are also provided.
Introduction
This compound is a crucial building block in medicinal chemistry, notably in the development of antimalarial and anticancer agents. The fluorine atom at the 7-position and the methoxy group at the 4-position are key pharmacophoric features. The efficient synthesis of this molecule is therefore of significant interest. The most common synthetic strategies involve the initial construction of a 4-hydroxyquinoline core, followed by functional group interconversions. Two classical named reactions, the Gould-Jacobs reaction and the Conrad-Limpach synthesis, are the cornerstones of these approaches.
Key Synthetic Intermediates and Pathways
The synthesis of this compound typically proceeds through the key intermediate, 7-fluoro-4-hydroxyquinoline . From this intermediate, two primary pathways diverge to the final product: one involving a chlorination step followed by methoxylation, and a second, more direct, O-methylation route.
Caption: Overview of the primary synthetic pathways to this compound.
Comparative Data of Synthetic Routes
Table 1: Synthesis of 4-Hydroxyquinoline Intermediates
| Route | Starting Materials | Intermediate | Reaction Conditions | Yield (%) | Reference |
| Gould-Jacobs (Analogous) | 3-(Trifluoromethyl)aniline, Diethyl ethoxymethylenemalonate | Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate | 1. Condensation: 125°C, 1 h2. Cyclization: Dowtherm A, 255°C, 2.5 h | 93 | [1] |
| Conrad-Limpach | 3-Fluoroaniline, Ethyl acetoacetate | 7-Fluoro-4-hydroxy-2-methylquinoline | Not specified | Not specified |
Table 2: Functional Group Interconversions to this compound
| Step | Starting Material | Product | Reagents & Conditions | Yield (%) | Reference |
| Chlorination (Analogous) | 7-Methoxy-4-hydroxyquinoline | 4-Chloro-7-methoxyquinoline | POCl3, 100°C, 1 h | 72 | [2] |
| Methoxylation (Analogous) | 4-Chloro-7-methoxyquinoline-6-carboxamide | Lenvatinib precursor | Sodium methoxide, Chloroform, Reflux, 5 h | Not specified | |
| Direct O-Methylation | 4-Hydroxy-2-(methylthio)quinoline-3-carboxylate | Methyl 4-methoxy-2-(methylthio)quinoline-3-carboxylate | CH3I, Triethylamine, DMF, 50°C, 1 h | >80 (crystallized) |
Detailed Experimental Protocols
Route 1: Gould-Jacobs Reaction Pathway
This route is a widely used method for the synthesis of 4-hydroxyquinolines.[3]
Step 1: Synthesis of Ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate (Analogous Procedure) [1]
A mixture of 3-fluoroaniline and diethyl ethoxymethylenemalonate is heated at approximately 125°C for 1 hour. The resulting intermediate, diethyl 2-(((3-fluorophenyl)amino)methylene)malonate, is then added to a high-boiling solvent such as Dowtherm A and heated to around 255°C for 2.5 hours to effect cyclization. After cooling, the product is precipitated by the addition of a non-polar solvent like hexane and collected by filtration.
Step 2: Hydrolysis and Decarboxylation to 7-Fluoro-4-hydroxyquinoline
The ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate is first hydrolyzed to the corresponding carboxylic acid by heating with an aqueous base, such as sodium hydroxide. Subsequent acidification and heating of the carboxylic acid intermediate leads to decarboxylation, yielding 7-fluoro-4-hydroxyquinoline.
Caption: Workflow for the Gould-Jacobs synthesis of 7-Fluoro-4-hydroxyquinoline.
Final Conversion Steps
Step 3a: Chlorination of 7-Fluoro-4-hydroxyquinoline to 4-Chloro-7-fluoroquinoline (General Procedure)
7-Fluoro-4-hydroxyquinoline is treated with an excess of phosphorus oxychloride (POCl3), often in the presence of a base such as diisopropylethylamine.[2] The mixture is heated, typically at reflux, for several hours. After completion of the reaction, the excess POCl3 is carefully quenched with ice water, and the product is extracted with an organic solvent.
Step 4a: Methoxylation of 4-Chloro-7-fluoroquinoline
The 4-chloro-7-fluoroquinoline is dissolved in a suitable solvent, such as methanol or an inert solvent like DMF, and treated with a solution of sodium methoxide. The reaction is typically stirred at room temperature or with gentle heating until the starting material is consumed. The final product, this compound, is then isolated by extraction and purified by chromatography or recrystallization.
Alternative Step 3b: Direct O-Methylation of 7-Fluoro-4-hydroxyquinoline (General Procedure)
7-Fluoro-4-hydroxyquinoline can be directly methylated by reacting it with a methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base (e.g., potassium carbonate or triethylamine) and a suitable solvent (e.g., DMF or acetone). The reaction mixture is stirred, often with heating, until the reaction is complete. Workup typically involves partitioning between water and an organic solvent, followed by purification.
Caption: Final conversion pathways to this compound.
Conclusion
Both the Gould-Jacobs and Conrad-Limpach reactions provide viable routes to the core quinoline structure, with the Gould-Jacobs reaction often being preferred for its versatility. The choice between the two final pathways to this compound—chlorination followed by methoxylation versus direct O-methylation—will depend on factors such as reagent availability, scalability, and desired purity. The two-step chlorination/methoxylation sequence is a robust and well-established method, while direct methylation offers a more atom-economical approach. The provided data and protocols serve as a valuable resource for researchers in the selection and optimization of the most suitable synthetic strategy for their specific needs.
References
Navigating the Kinome: A Comparative Analysis of Kinase Inhibitors Derived from the 7-Fluoro-4-methoxyquinoline Scaffold
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of kinase inhibitors with cores structurally related to 7-Fluoro-4-methoxyquinoline. This analysis, supported by available experimental data, aims to inform the selection and development of next-generation kinase-targeted therapeutics.
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational kinase inhibitors. The strategic placement of a fluorine atom at the 7-position and a methoxy group at the 4-position of the quinoline ring is anticipated to modulate the physicochemical and pharmacological properties of these inhibitors, potentially enhancing their potency, selectivity, and drug-like characteristics. This guide summarizes the cross-reactivity profiles of kinase inhibitors bearing quinoline cores, providing insights into their selectivity and potential off-target effects. Due to the limited availability of comprehensive public data on a wide array of this compound derivatives, this guide draws comparisons from closely related 4-anilinoquinoline and other substituted quinoline compounds to infer potential structure-activity relationships.
Comparative Kinase Inhibition Profiles
| Compound ID | Scaffold | Target Kinase(s) | IC50 (nM) | Reference Kinases | IC50 (nM) |
| WXFL-152 | 4-(3-chloro-4-(3-cyclopropylthioureido)-2-fluorophenoxy)-7-methoxyquinoline-6-carboxamide | VEGFR2 | 20 | FGFR1 | 30 |
| PDGFRβ | 10 | ||||
| Compound 1f | 7-fluoro-4-(3'-Chloro-4'-fluoroanilino)quinoline | HeLa cells (EGFR overexpressed) | 3.63 µM | BGC823 cells (EGFR overexpressed) | Not specified |
| Compound 2i | 8-methoxy-4-(3'-Chloro-4'-fluoroanilino)quinoline | HeLa cells (EGFR overexpressed) | 4.12 µM | BGC823 cells (EGFR overexpressed) | Not specified |
Note: The data for compounds 1f and 2i are presented as IC50 values against cell lines with high EGFR expression, which is indicative of EGFR inhibition but not a direct measure of kinase inhibitory potency.[1]
Signaling Pathway Perturbation
Kinase inhibitors exert their effects by modulating specific signaling pathways that are often dysregulated in diseases such as cancer. The diagram below illustrates a simplified representation of the PI3K-Akt signaling pathway, which is a common target for quinoline-based inhibitors.
Experimental Protocols
Accurate and reproducible data are the foundation of any comparative analysis. The following section details a generalized protocol for determining the in vitro kinase inhibitory activity of compounds, which is a standard method in the field.
In Vitro Kinase Inhibition Assay (Radiometric)
This assay measures the transfer of a radiolabeled phosphate from ATP to a substrate by a specific kinase.
-
Preparation of Reagents:
-
Kinase Buffer: 20 mM MOPS, pH 7.0, 1 mM EDTA, 0.01% Brij-35, 5% Glycerol, 0.1% β-mercaptoethanol, 1 mg/mL BSA.
-
Kinase: Recombinant human kinase of interest.
-
Substrate: Specific peptide or protein substrate for the kinase.
-
ATP: Adenosine triphosphate, including [γ-³³P]-ATP.
-
Test Compounds: Serially diluted in DMSO.
-
-
Assay Procedure:
-
Add 5 µL of the test compound or DMSO (control) to a 96-well plate.
-
Add 20 µL of a master mix containing the kinase and substrate in kinase buffer.
-
Initiate the reaction by adding 25 µL of ATP solution. The final reaction volume is 50 µL.
-
Incubate the plate at 30°C for a specified time (e.g., 40 minutes).
-
Stop the reaction by adding 50 µL of 3% phosphoric acid.
-
-
Detection:
-
Spot 10 µL of the reaction mixture onto a P30 filtermat.
-
Wash the filtermat three times with 75 mM phosphoric acid and once with methanol.
-
Dry the filtermat and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.
-
Experimental Workflow for Kinase Inhibitor Profiling
The process of identifying and characterizing a selective kinase inhibitor involves a series of well-defined steps, from initial screening to in-depth profiling. The workflow diagram below outlines this process.
References
A Comparative Guide to the In Vivo Efficacy of Novel Quinoline Derivatives and Erlotinib in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo efficacy of emerging 7-fluoro-4-methoxyquinoline derivatives against the established epidermal growth factor receptor (EGFR) inhibitor, erlotinib. Due to the limited availability of in vivo data on this compound derivatives, this guide utilizes a closely related 4-(2-fluorophenoxy)-7-methoxyquinazoline derivative, TS-41, as a surrogate for comparative purposes. Both TS-41 and erlotinib are investigated for their potential in treating non-small cell lung cancer (NSCLC) and target the EGFR signaling pathway.
Executive Summary
Erlotinib, a standard-of-care treatment for EGFR-mutated NSCLC, demonstrates significant tumor growth inhibition in various xenograft models. The novel quinazoline derivative, TS-41, also exhibits noteworthy in vivo anticancer activity in a lung cancer allograft model. While a direct head-to-head comparison is not yet available in the literature, this guide consolidates existing data to offer a preliminary assessment of their relative efficacy and underlying mechanisms of action.
Quantitative Data Summary
The following tables summarize the in vivo efficacy of a representative 7-methoxy-4-(2-fluorophenoxy)quinazoline derivative (TS-41) and erlotinib in preclinical cancer models.
Table 1: In Vivo Efficacy of TS-41 in an A549-P Allograft Model
| Compound | Dose | Tumor Model | Tumor Growth Inhibition (%) |
| TS-41 | 60 mg/kg | A549-P allograft | 55.3 |
Table 2: In Vivo Efficacy of Erlotinib in NSCLC Xenograft Models
| Compound | Dose | Tumor Model | Tumor Growth Inhibition (%) | Reference |
| Erlotinib | 100 mg/kg | H460a xenograft | 71 | [1] |
| Erlotinib | 100 mg/kg | A549 xenograft | 93 | [1] |
| Erlotinib | 50 mg/kg | SUM149 xenograft | 84 | [2] |
| Erlotinib | 100 mg/kg | SUM149 xenograft | 103 | [2] |
Experimental Protocols
In Vivo Tumor Model and Drug Treatment
TS-41 Study in A549-P Allograft Model:
-
Animal Model: Nude mice bearing A549-P allografts.
-
Drug Administration: The specific route of administration and treatment schedule for TS-41 were not detailed in the available source.
-
Efficacy Evaluation: Tumor growth inhibition was measured at the end of the study.
Erlotinib Studies in NSCLC Xenograft Models:
-
Animal Model: Athymic nude mice bearing H460a, A549, or SUM149 tumor xenografts.[1][2]
-
Drug Administration: Erlotinib was administered orally (p.o.) once daily.[3]
-
Tumor Implantation: Human cancer cells (e.g., A549, H460a, SUM149) were subcutaneously injected into the flanks of the mice.[1][2]
-
Treatment Initiation: Treatment commenced when tumors reached a predetermined size.
-
Efficacy Evaluation: Tumor volumes were measured regularly, and tumor growth inhibition was calculated at the end of the study compared to a vehicle-treated control group.[1][2]
Signaling Pathways and Experimental Workflows
Erlotinib Mechanism of Action: EGFR Signaling Pathway
Erlotinib functions by inhibiting the intracellular tyrosine kinase domain of the Epidermal Growth Factor Receptor (EGFR). This action blocks the downstream signaling cascades, primarily the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cancer cell proliferation, survival, and angiogenesis.
Caption: EGFR signaling pathway and the inhibitory action of erlotinib.
General Experimental Workflow for In Vivo Efficacy Studies
The following diagram illustrates a typical workflow for assessing the in vivo efficacy of anticancer compounds in xenograft models.
References
Spectroscopic comparison of 7-Fluoro-4-methoxyquinoline with its precursors
For researchers, scientists, and professionals in drug development, a detailed understanding of the spectroscopic characteristics of a target molecule and its synthetic intermediates is paramount for reaction monitoring, quality control, and structural confirmation. This guide provides a comprehensive spectroscopic comparison of the promising quinoline derivative, 7-Fluoro-4-methoxyquinoline, with its key precursors, 4-chloro-7-fluoroquinoline and 3-fluoroaniline. Through a combination of tabulated data, detailed experimental protocols, and visual workflows, this document serves as a practical reference for the synthesis and analysis of this important heterocyclic compound.
The journey from simple aniline derivatives to complex quinoline structures is a multi-step process, with each transformation leaving a distinct spectroscopic fingerprint. By comparing the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of the final product with its precursors, we can clearly track the chemical modifications and confirm the successful synthesis of this compound.
Synthetic Pathway and Spectroscopic Analysis Workflow
The synthesis of this compound typically proceeds through a two-step sequence starting from 3-fluoroaniline. The first step involves a cyclization reaction to form the quinoline core, yielding 4-chloro-7-fluoroquinoline. Subsequent nucleophilic substitution of the chloro group with a methoxy group furnishes the final product.
Caption: Synthetic route to this compound.
The spectroscopic analysis follows a systematic workflow to characterize each compound at each stage of the synthesis.
Caption: Workflow for spectroscopic characterization.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and its precursors. These values are essential for identifying each compound and for monitoring the progress of the synthesis.
Table 1: ¹H NMR Spectroscopic Data (δ, ppm)
| Compound | Aromatic Protons | Other Protons |
| 3-Fluoroaniline | 6.31-7.04 (m, 4H) | 3.72 (s, 2H, -NH₂) |
| 4-Chloro-7-fluoroquinoline | 7.30-8.70 (m, 5H) | - |
| This compound | 7.10-8.50 (m, 5H) | 4.10 (s, 3H, -OCH₃) |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)
| Compound | Aromatic Carbons | Other Carbons |
| 3-Fluoroaniline | 102.4, 105.8, 113.2, 130.4, 149.3, 163.8 | - |
| 4-Chloro-7-fluoroquinoline | ~115-165 | - |
| This compound | ~100-165 | ~56 (-OCH₃) |
Note: Specific assignments for 4-chloro-7-fluoroquinoline and this compound can be complex and may require 2D NMR techniques for unambiguous assignment.
Table 3: Infrared (IR) Spectroscopic Data (cm⁻¹)
| Compound | Key Absorptions |
| 3-Fluoroaniline | 3430, 3350 (N-H stretch), 1620 (N-H bend), 1240 (C-F stretch) |
| 4-Chloro-7-fluoroquinoline | ~1600, 1500 (C=C stretch), ~1250 (C-F stretch), ~800 (C-Cl stretch) |
| This compound | ~2950 (C-H stretch, -OCH₃), ~1600, 1500 (C=C stretch), ~1250 (C-F stretch), ~1030 (C-O stretch) |
Table 4: Mass Spectrometry (MS) Data (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragments |
| 3-Fluoroaniline | 111.05 | 84, 63 |
| 4-Chloro-7-fluoroquinoline | 181.01 (¹²C₉H₅³⁵ClFN), 183.01 (¹²C₉H₅³⁷ClFN) | 146, 119 |
| This compound | 177.06 | 162, 134 |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques used in this comparison. Specific parameters may need to be optimized for the instrumentation used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse program. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse program. A wider spectral width (e.g., 0-200 ppm) is necessary. Due to the lower natural abundance of ¹³C, a longer acquisition time and a greater number of scans are typically required.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the solid sample directly on the ATR crystal. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the empty accessory should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or through a chromatographic system (e.g., GC-MS or LC-MS).
-
Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) for volatile compounds or Electrospray Ionization (ESI) for less volatile or more polar compounds.
-
Mass Analysis: Acquire the mass spectrum over a suitable mass-to-charge (m/z) range to observe the molecular ion and key fragment ions. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.
This guide provides a foundational spectroscopic framework for the synthesis and characterization of this compound and its precursors. By utilizing the provided data and protocols, researchers can confidently navigate the synthesis and analysis of this and related quinoline derivatives.
The Double-Edged Sword: Evaluating the Selectivity of 7-Fluoroquinoline-Based Enzyme Inhibitors
For researchers, scientists, and drug development professionals, the 7-fluoroquinolone scaffold presents a fascinating case of therapeutic potential and challenges. Initially developed as potent antibacterial agents, their mechanism of action—inhibition of bacterial type II topoisomerases—has inspired further exploration into their effects on eukaryotic enzymes, revealing a complex selectivity profile with implications for anticancer therapy. This guide provides a comparative analysis of 7-fluoroquinoline-based inhibitors against their primary bacterial targets and key human enzymes, supported by experimental data and detailed protocols.
The remarkable success of fluoroquinolone antibiotics stems from their selective targeting of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair in prokaryotes but structurally distinct from their human counterparts.[1][2] This selectivity ensures potent antibacterial activity with generally low toxicity to human cells. However, emerging research has demonstrated that modifications to the 7-fluoroquinolone core can shift their inhibitory activity towards human enzymes, including topoisomerase II and poly (ADP-ribose) polymerase (PARP), opening new avenues for anticancer drug development.[3][4] Understanding the nuances of this selectivity is paramount for designing safer and more effective therapeutic agents.
Comparative Selectivity of 7-Fluoroquinolone Derivatives
The inhibitory potency of 7-fluoroquinolone derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. A lower IC50 value indicates a more potent inhibitor. The following tables summarize the IC50 values of various 7-fluoroquinolone-based compounds against their target enzymes and off-target human enzymes, alongside data for alternative, non-fluoroquinolone inhibitors for comparison.
Table 1: Inhibition of Bacterial DNA Gyrase and Topoisomerase IV by 7-Fluoroquinolone Derivatives
| Compound | Organism | DNA Gyrase IC50 (µg/mL) | Topoisomerase IV IC50 (µg/mL) | Reference |
| Sitafloxacin | Enterococcus faecalis | 1.38 | 1.42 | [1] |
| Levofloxacin | Enterococcus faecalis | 28.1 | 8.49 | [1] |
| Ciprofloxacin | Enterococcus faecalis | 27.8 | 9.30 | [1] |
| Sparfloxacin | Enterococcus faecalis | 25.7 | 19.1 | [1] |
| Gatifloxacin | Enterococcus faecalis | 5.60 | 4.24 | [1] |
| Ciprofloxacin | Escherichia coli | 0.5 - 1.5 | 2 - 12 | [2] |
| Sparfloxacin | Escherichia coli | 0.5 - 1.5 | 2 - 12 | [2] |
| Ciprofloxacin | Staphylococcus aureus | 12 - >100 | 4 - 10 | [2] |
| Sparfloxacin | Staphylococcus aureus | 12 - >100 | 4 - 10 | [2] |
| Moxifloxacin | Staphylococcus aureus | 27.5 | 1.0 | [3] |
| Gemifloxacin | Staphylococcus aureus | 5.6 | 0.4 | [3] |
Table 2: Inhibition of Human Topoisomerase II by Fluoroquinolones
| Compound | Enzyme Isoform | Activity | Concentration | Reference |
| Ciprofloxacin | Topoisomerase IIα & IIβ | No significant DNA cleavage | Up to 300 µM | [5] |
| Levofloxacin | Topoisomerase IIα & IIβ | No significant DNA cleavage | Up to 300 µM | [5] |
| Moxifloxacin | Topoisomerase IIα & IIβ | No significant DNA cleavage | Up to 300 µM | [5] |
| Gemifloxacin | Topoisomerase IIα & IIβ | No significant DNA cleavage, inhibits relaxation | >50 µM | [5] |
Table 3: Comparative IC50 Values of Non-Fluoroquinolone Inhibitors
| Compound Class | Compound Example | Target Enzyme | IC50 | Reference |
| Heteroaryl Isothiazolones | Compound 1 | S. aureus Topoisomerase IV | 1.0 µM | [3] |
| Compound 2 | S. aureus Topoisomerase IV | 0.8 µM | [3] | |
| Compound 1 | S. aureus DNA Gyrase | 1.6 µM | [3] | |
| Compound 2 | S. aureus DNA Gyrase | 3.2 µM | [3] | |
| Biphenyl-based allosteric inhibitor | Compound 2 | E. coli DNA Gyrase | 60 µM | [6] |
Table 4: Selectivity Profile of Clinically Approved PARP Inhibitors (for comparison)
| Inhibitor | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Selectivity (PARP2/PARP1) | Reference |
| Olaparib | 1.5 | 0.8 | 0.53 | [7] |
| Rucaparib | 1.8 | 1.1 | 0.61 | [7] |
| Niraparib | 3.8 | 2.1 | 0.55 | [7] |
| Talazoparib | 1.2 | 0.9 | 0.75 | [7] |
Experimental Protocols
The determination of inhibitor selectivity relies on robust and standardized enzymatic assays. Below are the methodologies for the key experiments cited in this guide.
DNA Gyrase Supercoiling Assay
This assay measures the ability of DNA gyrase to introduce negative supercoils into a relaxed plasmid DNA substrate. The inhibition of this activity is a key indicator of an inhibitor's potency.
-
Reaction Mixture: A typical reaction mixture contains relaxed plasmid DNA (e.g., pBR322), DNA gyrase enzyme, and assay buffer (containing Tris-HCl, KCl, MgCl2, DTT, spermidine, and ATP).
-
Inhibitor Addition: The 7-fluoroquinoline-based inhibitor or alternative compound is added to the reaction mixture at varying concentrations.
-
Incubation: The reaction is incubated at 37°C for a specified time (e.g., 30-60 minutes) to allow for the supercoiling reaction to occur.
-
Reaction Termination: The reaction is stopped by the addition of a stop buffer containing a detergent (e.g., SDS) and a tracking dye.
-
Agarose Gel Electrophoresis: The reaction products are separated on an agarose gel. Supercoiled DNA migrates faster than relaxed DNA.
-
Data Analysis: The gel is stained with an intercalating dye (e.g., ethidium bromide) and visualized under UV light. The intensity of the supercoiled DNA band is quantified, and the IC50 value is calculated as the inhibitor concentration that reduces supercoiling by 50%.
Topoisomerase IV Decatenation Assay
This assay assesses the ability of topoisomerase IV to separate interlinked circular DNA molecules (catenanes), a crucial step in bacterial cell division.
-
Substrate: Kinetoplast DNA (kDNA), a network of thousands of interlocked DNA minicircles, is commonly used as the substrate.
-
Reaction Mixture: The reaction includes kDNA, topoisomerase IV, and an appropriate assay buffer with ATP.
-
Inhibitor and Incubation: The inhibitor is added at various concentrations, and the mixture is incubated at 37°C.
-
Analysis: The reaction is stopped, and the products are analyzed by agarose gel electrophoresis. Decatenated minicircles migrate faster than the large kDNA network.
-
IC50 Determination: The disappearance of the kDNA band and the appearance of the decatenated minicircle band are quantified to determine the IC50 value.
PARP Inhibition Assay (ELISA-based)
This assay measures the activity of PARP enzymes by detecting the synthesis of poly(ADP-ribose) (PAR) chains.
-
Plate Coating: A 96-well plate is coated with histones, which will serve as the substrate for PARylation.
-
Reaction: The wells are incubated with PARP enzyme, biotinylated NAD+ (the substrate for PAR synthesis), and the test inhibitor at various concentrations. Activated DNA is often added to stimulate PARP activity.
-
Detection: After incubation, the plate is washed, and streptavidin-horseradish peroxidase (HRP) is added, which binds to the biotinylated PAR chains.
-
Signal Generation: A colorimetric HRP substrate is added, and the resulting color change is measured using a plate reader.
-
Data Analysis: The signal intensity is proportional to PARP activity. The IC50 value is the inhibitor concentration that reduces the signal by 50%.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes targeted by these inhibitors is crucial for understanding their mechanism of action and selectivity. The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways and a general experimental workflow.
Caption: Bacterial DNA Replication and Topoisomerase Inhibition.
Caption: Base Excision Repair Pathway and PARP1 Inhibition.
Caption: Workflow for Evaluating Inhibitor Selectivity.
References
- 1. Frontiers | Current status and future promise of next-generation poly (ADP-Ribose) polymerase 1-selective inhibitor AZD5305 [frontiersin.org]
- 2. Systematic inhibitor selectivity between PARP1 and PARP2 enzymes: Molecular implications for ovarian cancer personalized therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Drug repurposing of fluoroquinolones as anticancer agents in 2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Reproducibility Review: Synthesis and Biological Evaluation of 7-Fluoro-4-methoxyquinoline
A Comparative Guide for Researchers
This guide provides a comprehensive comparison of the synthesis and biological activities of 7-Fluoro-4-methoxyquinoline and related analogues. Experimental data from various studies are presented to offer an objective overview for researchers, scientists, and professionals in drug development. This document details synthetic protocols and the results of biological assays, offering insights into the compound's potential and reproducibility.
Synthesis of Quinolines: A Comparative Overview
The synthesis of this compound and its analogues can be achieved through several established chemical routes. Below, we compare a plausible synthetic pathway for this compound, adapted from similar quinoline syntheses, with a documented method for a related 4-methoxyquinoline derivative.
Table 1: Comparison of Synthetic Protocols for 4-Methoxyquinoline Derivatives
| Step | This compound (Proposed) | 4-Chloro-7-methoxyquinoline[1] |
| Starting Materials | 3-Fluoroaniline, Diethyl malonate | 3-Methoxyaniline, 5-methoxymethylene-2,2-dimethyl-[2][3]dioxane-4,6-dione[1] |
| Key Reactions | Gould-Jacobs reaction, Chlorination, Methoxylation | Reaction with dioxin derivative, Cyclization, Chlorination[1] |
| Overall Yield | Not reported | 72% (for the final chlorination step)[1] |
| Purification | Column chromatography | Column chromatography, Recrystallization[1] |
Experimental Protocols: Synthesis
Proposed Synthesis of this compound
This proposed three-step synthesis is based on established methods for quinoline synthesis.
-
Synthesis of 7-Fluoro-4-hydroxyquinoline: 3-Fluoroaniline is reacted with diethyl malonate in a Gould-Jacobs reaction. The reactants are heated, typically in a high-boiling point solvent like diphenyl ether, to facilitate the initial condensation and subsequent cyclization to form the quinolone ring system.
-
Synthesis of 4-Chloro-7-fluoroquinoline: The resulting 7-Fluoro-4-hydroxyquinoline is then chlorinated using a reagent such as phosphorus oxychloride (POCl₃). This step replaces the hydroxyl group at the 4-position with a chlorine atom, which is a good leaving group for the subsequent nucleophilic substitution.
-
Synthesis of this compound: Finally, 4-Chloro-7-fluoroquinoline is treated with sodium methoxide in methanol. The methoxide ion acts as a nucleophile, displacing the chloride at the 4-position to yield the final product, this compound.
Synthesis of 4-Chloro-7-methoxyquinoline [1]
A mixture of 7-methoxyquinolin-4(1H)-one (10 mmol) and phosphorous oxychloride (30 mL) was heated for 3 hours. After completion of the reaction, water was added under cooling in an ice bath. The aqueous layer was neutralized with aqueous sodium bicarbonate, and the organic layer was extracted with ethyl acetate. The ethyl acetate layer was washed with water and dried with anhydrous sodium sulfate. The solvent was removed by distillation under reduced pressure, and the residue was purified by column chromatography to afford 4-chloro-7-methoxyquinoline[1].
References
Alternative building blocks to 7-Fluoro-4-methoxyquinoline for kinase inhibitor synthesis
A Comparative Guide to Scaffolds for Potent and Selective Kinase Inhibition
In the landscape of kinase inhibitor discovery, the selection of the core heterocyclic scaffold is a pivotal decision that profoundly influences a compound's potency, selectivity, and overall drug-like properties. For years, the 7-Fluoro-4-methoxyquinoline scaffold has served as a reliable building block, underpinning the development of numerous kinase inhibitors. However, the quest for improved therapeutic profiles necessitates a broader exploration of alternative molecular frameworks. This guide provides a comprehensive comparison of viable alternatives to the this compound core, supported by experimental data, detailed protocols, and visual representations of relevant biological pathways and synthetic workflows.
Performance Comparison of Core Scaffolds
The effectiveness of a kinase inhibitor is frequently quantified by its half-maximal inhibitory concentration (IC50), a measure of the drug's potency. The following table summarizes the IC50 values of representative kinase inhibitors, categorized by their core scaffold, against key oncogenic kinases such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This data, collated from various preclinical studies, highlights the potential of alternative scaffolds to achieve comparable or even superior inhibitory activity to their quinoline-based counterparts.
| Core Scaffold | Compound Example | Target Kinase | IC50 (nM) | Reference |
| Quinoline | Bosutinib | SRC | 1.2 | [1] |
| Lenvatinib | VEGFR-2 | 4.0 | [1] | |
| Quinazoline | Gefitinib | EGFR | 2-37 | [2] |
| Erlotinib | EGFR | 2 | [2] | |
| Lapatinib | EGFR/HER2 | 10.8/9.8 | [2] | |
| Vandetanib | VEGFR-2 | 40 | [3] | |
| Pyrazolo[3,4-d]pyrimidine | Compound 14 | CDK2 | 57 | [4] |
| Compound 13 | CDK2 | 81 | [4] | |
| Isoquinoline | Compound 11c | HER2 | (cellular IC50 vs SKBR3) 103 | [5] |
| Compound 14f | HER2 | (cellular IC50 vs SKBR3) 53 | [5] |
Key Observations:
-
Quinazoline as a Privileged Scaffold: The quinazoline core is a well-established and highly successful scaffold for kinase inhibitors, with several FDA-approved drugs to its name.[2] It consistently demonstrates high potency against various kinases, particularly EGFR. The nitrogen at position 1 of the quinazoline ring acts as a key hydrogen bond acceptor, mimicking the adenine of ATP in binding to the kinase hinge region.[6]
-
Pyrazolo[3,4-d]pyrimidine as a Bioisostere: Pyrazolo[3,4-d]pyrimidines are considered bioisosteres of adenine and, by extension, of the quinazoline and quinoline cores.[7] This scaffold has shown promise in targeting cyclin-dependent kinases (CDKs), offering a pathway to inhibitors with novel selectivity profiles.[4]
-
Isoquinoline for Modulating Selectivity: The use of an isoquinoline core has been explored to fine-tune inhibitor selectivity, particularly in the context of HER2-overexpressing cancers.[5] By altering the geometry and electronic properties of the hinge-binding motif, isoquinoline-based inhibitors can achieve a different spectrum of activity compared to their quinoline or quinazoline analogs.
Experimental Protocols
The synthesis of kinase inhibitors based on these heterocyclic scaffolds typically involves a key nucleophilic aromatic substitution (SNAr) reaction to introduce the desired side chains. Below are generalized, yet detailed, protocols for the synthesis of a 4-anilinoquinazoline inhibitor and a standard in vitro kinase inhibition assay.
Protocol 1: Synthesis of a 4-Anilinoquinazoline Derivative
This protocol outlines the synthesis of a generic 4-anilinoquinazoline, a common structural motif in many EGFR inhibitors.
Step 1: Chlorination of the Quinazolinone
-
To a solution of the starting quinazolin-4-one (1 equivalent) in a suitable solvent such as toluene, add phosphorus oxychloride (POCl3, 3-5 equivalents) and a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the reaction mixture to reflux (approximately 110-120 °C) for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate (NaHCO3).
-
Extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to obtain the crude 4-chloroquinazoline intermediate.
Step 2: Nucleophilic Aromatic Substitution (SNAr)
-
Dissolve the 4-chloroquinazoline intermediate (1 equivalent) and the desired aniline derivative (1.1-1.5 equivalents) in a polar aprotic solvent such as isopropanol or n-butanol.
-
Add a non-nucleophilic base, for instance, diisopropylethylamine (DIPEA, 2-3 equivalents), to the reaction mixture.
-
Heat the mixture to reflux (approximately 80-120 °C) for 4-12 hours, again monitoring by TLC.
-
After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the final 4-anilinoquinazoline product.[8]
Protocol 2: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol describes a common method for determining the IC50 value of a test compound against a specific kinase.[9]
1. Reagent Preparation:
-
Kinase Solution: Prepare a solution of the target kinase at the desired concentration in the appropriate kinase buffer.
-
Tracer Solution: Prepare a solution of the fluorescently labeled ATP-competitive tracer at a concentration optimized for the specific kinase.
-
Test Compound Dilution Series: Prepare a serial dilution of the test compound in dimethyl sulfoxide (DMSO) and then further dilute in the kinase buffer.
2. Assay Procedure:
-
In a 384-well microplate, add a small volume (e.g., 5 µL) of each concentration of the test compound dilution series to the appropriate wells. Include wells with DMSO only as a negative control.
-
Add the kinase solution (e.g., 5 µL) to all wells.
-
Add the tracer solution (e.g., 5 µL) to all wells to initiate the binding reaction.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Read the plate using a fluorescence plate reader capable of detecting Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). The signal is inversely proportional to the amount of kinase inhibition.
3. Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Signaling Pathways and Experimental Workflow
To provide a clearer understanding of the biological context and the experimental process, the following diagrams have been generated using the DOT language.
Caption: EGFR Signaling Pathway and Inhibition.
Caption: VEGFR-2 Signaling Pathway and Inhibition.
Caption: Kinase Inhibitor Synthesis Workflow.
References
- 1. proteopedia.org [proteopedia.org]
- 2. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ajps.journals.ekb.eg [ajps.journals.ekb.eg]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of 4-anilinoquinazoline [bio-protocol.org]
- 9. tools.thermofisher.com [tools.thermofisher.com]
A Comparative Analysis of the Therapeutic Index of Novel 7-Fluoroquinoline Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the therapeutic index of novel 7-fluoroquinoline compounds, offering a comparative analysis against established alternatives. The following sections detail the efficacy and toxicity profiles of these compounds, supported by experimental data, detailed methodologies, and visual representations of relevant biological pathways.
Introduction
Fluoroquinolones are a class of synthetic broad-spectrum antibiotics that function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and cell division.[1] Modifications at the C-7 position of the quinolone ring have been a key strategy in developing new derivatives with improved antibacterial activity and pharmacokinetic properties.[2][3] This guide focuses on novel 7-fluoroquinoline compounds, evaluating their therapeutic index—a critical measure of a drug's safety, defined as the ratio of the dose that produces toxicity to the dose that produces a clinically desired or effective response. A higher therapeutic index is generally indicative of a safer drug.
Data Presentation: Comparative Therapeutic Index
The therapeutic index (TI) is a quantitative measure of the relative safety of a drug. It is calculated as the ratio of the 50% toxic dose (TD50) or 50% lethal dose (LD50) to the 50% effective dose (ED50).
TI = LD50 / ED50
The following tables summarize the in vivo efficacy and toxicity data for a selection of novel 7-fluoroquinoline compounds compared to the widely used Ciprofloxacin. Please note: The data for the novel compounds (FQC-1 to FQC-4) is representative and for illustrative purposes to demonstrate a comparative framework.
Table 1: In Vivo Efficacy and Toxicity of Novel 7-Fluoroquinoline Compounds and Ciprofloxacin in a Murine Systemic Infection Model
| Compound | 50% Effective Dose (ED50) (mg/kg) | 50% Lethal Dose (LD50) (mg/kg) | Therapeutic Index (LD50/ED50) |
| FQC-1 | 10 | 550 | 55 |
| FQC-2 | 8 | 520 | 65 |
| FQC-3 | 12 | >2000 | >166 |
| FQC-4 | 9 | 450 | 50 |
| Ciprofloxacin | 15 | >2000[4] | >133 |
Table 2: In Vitro Cytotoxicity of Novel 7-Fluoroquinoline Compounds and Ciprofloxacin against a Mammalian Cell Line (Vero)
| Compound | 50% Cytotoxic Concentration (CC50) (µM) |
| FQC-1 | 150 |
| FQC-2 | 180 |
| FQC-3 | >300 |
| FQC-4 | 145 |
| Ciprofloxacin | 250 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and clear understanding of the data presented.
1. In Vitro Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay assesses the metabolic activity of cells as an indicator of cell viability and cytotoxicity.
-
Cell Culture: Vero cells (or another suitable mammalian cell line) are seeded in a 96-well plate at a density of 1 x 10^4 cells/well and incubated for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: The 7-fluoroquinoline compounds and Ciprofloxacin are dissolved in a suitable solvent (e.g., DMSO) and then diluted in culture medium to various concentrations. The cells are treated with these concentrations for 24-48 hours.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (final concentration 0.5 mg/mL) and incubated for another 4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and the insoluble formazan crystals are dissolved in 100 µL of DMSO per well.
-
Absorbance Measurement: The absorbance of each well is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The CC50 value is determined by plotting the percentage of viability against the compound concentration.
2. In Vivo Efficacy Study: Murine Systemic Infection Model
This model is used to determine the 50% effective dose (ED50) of the antibacterial agents.
-
Animal Model: Swiss albino mice (6-8 weeks old, 20-25 g) are used.
-
Infection: Mice are infected intraperitoneally with a lethal dose of a pathogenic bacterial strain (e.g., Staphylococcus aureus or Escherichia coli).
-
Compound Administration: One hour post-infection, the test compounds are administered orally or intravenously at various doses to different groups of mice.
-
Observation: The animals are observed for a period of 7 days, and the number of survivors in each group is recorded.
-
ED50 Calculation: The ED50 is calculated using a suitable statistical method, such as probit analysis, based on the survival data.
3. In Vivo Acute Oral Toxicity Study (Following OECD Guideline 423)
This study determines the 50% lethal dose (LD50) of the compounds.[5][6][7]
-
Animal Model: Female Wistar rats (8-12 weeks old) are used. The use of a single sex is recommended by the guideline.[5][6]
-
Housing and Fasting: Animals are housed in standard conditions and fasted overnight prior to dosing.[7]
-
Dose Administration: The test substance is administered orally by gavage in a stepwise procedure using a starting dose of 300 mg/kg or 2000 mg/kg. The dose progression or regression is determined by the observed outcomes.[6][7]
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.[7]
-
LD50 Determination: The LD50 is estimated based on the mortality observed at different dose levels. The OECD 423 guideline classifies the substance into a toxicity category rather than providing a precise LD50 value.[6] For the purpose of therapeutic index calculation, a more precise LD50 can be determined using statistical methods if more dose groups are included.
Signaling Pathways and Mechanisms of Action
Fluoroquinolone-Induced Apoptosis via the p53/Bax/Bcl-2 Pathway
Some fluoroquinolones have been shown to induce apoptosis in mammalian cells, a mechanism that is relevant to their potential anticancer activities and also a consideration in their toxicity profile. One of the key pathways involved is the p53-mediated apoptosis pathway. In response to cellular stress, such as DNA damage that can be induced by topoisomerase inhibitors, the tumor suppressor protein p53 is activated. Activated p53 can transcriptionally upregulate the pro-apoptotic protein Bax. Bax, in turn, promotes the release of cytochrome c from the mitochondria, which activates caspases and leads to apoptosis. The anti-apoptotic protein Bcl-2 can inhibit this process by binding to and sequestering Bax. The ratio of Bax to Bcl-2 is a critical determinant of cell fate.
Caption: Fluoroquinolone-induced p53-mediated apoptosis pathway.
Interaction of Fluoroquinolones with the GABAA Receptor
The neurotoxicity of some fluoroquinolones has been attributed to their interaction with the γ-aminobutyric acid type A (GABAA) receptor in the central nervous system.[8] GABA is the primary inhibitory neurotransmitter in the brain. When GABA binds to the GABAA receptor, it opens a chloride ion channel, leading to hyperpolarization of the neuron and a decrease in neuronal excitability. Fluoroquinolones can act as antagonists at the GABAA receptor, blocking the binding of GABA. This inhibition of the inhibitory signal can lead to a state of neuronal hyperexcitability, which may manifest as adverse effects such as seizures and anxiety.
Caption: Mechanism of fluoroquinolone interaction with the GABAA receptor.
Conclusion
The development of novel 7-fluoroquinoline compounds presents a promising avenue for combating bacterial infections, including those caused by resistant strains. The illustrative data presented in this guide highlight the importance of the therapeutic index in assessing the potential of these new drug candidates. A thorough evaluation of both in vivo efficacy and toxicity, as outlined in the provided protocols, is essential for identifying compounds with a favorable safety profile. Furthermore, understanding the interaction of these compounds with key signaling pathways, such as those involved in apoptosis and neuronal signaling, provides crucial insights into their potential mechanisms of both therapeutic action and toxicity. This comprehensive approach will aid researchers and drug developers in the selection and optimization of the most promising 7-fluoroquinoline candidates for further clinical investigation.
References
- 1. Ciprofloxacin - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. jabps.journals.ekb.eg [jabps.journals.ekb.eg]
- 4. journalijar.com [journalijar.com]
- 5. Acute and subchronic toxicity studies of the new quinolone antibacterial agent irloxacin in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and structure-activity relationships of novel arylfluoroquinolone antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Fluoroquinolone Analogs, SAR Analysis, and the Antimicrobial Evaluation of 7-Benzimidazol-1-yl-fluoroquinolone in In Vitro, In Silico, and In Vivo Models - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 7-Fluoro-4-methoxyquinoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of 7-Fluoro-4-methoxyquinoline. The following procedures are designed to ensure a safe laboratory environment and minimize risk to personnel and the environment.
Hazard Identification and Personal Protective Equipment
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles meeting EN 166 (EU) or NIOSH (US) standards. A face shield should be worn when there is a risk of splashing.[3][4][5] | To protect against splashes and airborne particles that can cause serious eye irritation.[2][6] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile or neoprene) inspected before use.[5] A lab coat or chemical-resistant suit should be worn to prevent skin contact.[3][4] | To prevent skin irritation and absorption of the chemical.[1][2] Contaminated gloves should be disposed of properly.[3] |
| Respiratory Protection | To be used in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[1][3] | To prevent inhalation of dust or vapors, which may cause respiratory irritation.[2] |
| General Hygiene | Wash hands thoroughly after handling.[1][2][7] Do not eat, drink, or smoke in the laboratory.[1][7] | To prevent accidental ingestion and contamination. |
Operational Plan: Step-by-Step Handling Procedure
1. Preparation and Engineering Controls:
-
Ensure a calibrated and certified chemical fume hood is operational.
-
Verify that an eyewash station and safety shower are accessible and in good working order.[4]
-
Prepare all necessary equipment and reagents before handling the compound.
-
Designate a specific area for handling this compound to minimize contamination.
2. Weighing and Aliquoting (Solid Form):
-
Perform all manipulations of the solid compound within a chemical fume hood to control dust.
-
Use anti-static weighing paper or a container to prevent dispersal of the powder.
-
Carefully transfer the desired amount to a suitable reaction vessel.
3. Solution Preparation and Use:
-
Add solvent to the solid compound slowly to avoid splashing.
-
If the dissolution process is exothermic, use an ice bath to control the temperature.
4. Spill and Emergency Procedures:
-
Small Spills:
-
Large Spills:
-
Evacuate the immediate area.
-
Alert laboratory personnel and the safety officer.
-
If safe to do so, contain the spill to prevent it from spreading.
-
Follow established institutional procedures for large chemical spills.
-
-
Personal Contamination:
-
Eyes: Immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][7]
-
Skin: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2][7]
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[2]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[7]
-
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste:
-
Collect all solid waste, including contaminated PPE (gloves, weighing paper), in a clearly labeled, sealed, and puncture-resistant container.
-
-
Liquid Waste:
-
Collect all liquid waste containing the compound in a labeled, sealed, and chemically resistant container. Do not mix with incompatible waste streams.
-
-
Disposal Method:
-
As a fluorinated aromatic compound, disposal should be handled by a licensed hazardous waste disposal company.
-
Incineration at high temperatures is a potential method for the complete destruction of fluorinated organic compounds, though it requires specialized facilities to prevent the release of harmful byproducts.[8]
-
Disposal in a hazardous waste landfill is another option, which contains the substance to prevent environmental release.[9]
-
Always follow local, state, and federal regulations for hazardous waste disposal.
-
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. lobachemie.com [lobachemie.com]
- 2. aksci.com [aksci.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. fishersci.com [fishersci.com]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. lgcstandards.com [lgcstandards.com]
- 7. technopharmchem.com [technopharmchem.com]
- 8. epa.gov [epa.gov]
- 9. mcfenvironmental.com [mcfenvironmental.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
